molecular formula C10H10O3 B155675 4-Cyclopropoxybenzoic acid CAS No. 62577-90-6

4-Cyclopropoxybenzoic acid

Cat. No.: B155675
CAS No.: 62577-90-6
M. Wt: 178.18 g/mol
InChI Key: VUANULXCHKBPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxybenzoic acid is a valuable chemical building block in organic synthesis and medicinal chemistry research. Its structure, featuring a benzoic acid core and a cyclopropoxy substituent, makes it a versatile intermediate for constructing more complex molecules. Researchers utilize this compound in the design and synthesis of new chemical entities, particularly in pharmaceutical development where it can serve as a core component in potential therapeutic agents . The cyclopropyl group is of significant interest in drug discovery due to the unique properties it imparts on a molecule. Its incorporation can increase conformational rigidity, which often leads to enhanced potency by locking the molecule into a biologically active conformation . Furthermore, the cyclopropyl group can improve a compound's metabolic stability. The carbon-hydrogen bonds in the cyclopropyl ring are stronger than those in linear alkyl chains, making it less susceptible to degradation by metabolic enzymes and potentially improving the pharmacokinetic profile of a drug candidate . This compound is strictly for research and development purposes and is not intended for diagnostic or therapeutic uses. Researchers can leverage its properties to explore new pathways in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUANULXCHKBPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00614126
Record name 4-(Cyclopropyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62577-90-6
Record name 4-(Cyclopropyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopropoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Cyclopropoxybenzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropoxybenzoic acid, a substituted aromatic carboxylic acid, presents a unique structural motif of interest in medicinal chemistry and materials science. The incorporation of a cyclopropoxy group onto a benzoic acid scaffold can significantly influence its physicochemical and biological properties, including metabolic stability, binding affinity to biological targets, and electronic characteristics. This document provides a comprehensive overview of the chemical structure, properties, and available technical data for this compound.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a benzoic acid core where the hydrogen at the para-position is substituted with a cyclopropoxy group.

Systematic Name: 4-(Cyclopropyloxy)benzoic acid[1]

Molecular Formula: C₁₀H₁₀O₃[1]

Molecular Weight: 178.18 g/mol [1]

CAS Number: 62577-90-6[1]

Canonical SMILES: C1CC1OC2=CC=C(C=C2)C(=O)O

InChI Key: VUANULXCHKBPDD-UHFFFAOYSA-N[1]

Synonyms: Benzoic acid, 4-(cyclopropyloxy)-[1]

Physicochemical Properties

Experimental data on the physical properties of this compound is limited. The available information, including predicted values, is summarized below.

PropertyValueSource
Physical State Solid[1]
Melting Point Not available
Boiling Point Not available
pKa (Predicted) 4.47 ± 0.10[2]
Solubility Not available

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methine proton of the cyclopropoxy group, and the methylene protons of the cyclopropyl ring. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the cyclopropoxy group and the electron-withdrawing carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carboxylic acid carbon, the four unique carbons of the benzene ring, and the two unique carbons of the cyclopropyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and C-H stretches of the aromatic and cyclopropyl groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the cyclopropyl ring.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Williamson ether synthesis, starting from a salt of 4-hydroxybenzoic acid and a cyclopropyl halide.

Reaction Scheme:

G reactant1 4-Hydroxybenzoic Acid Ester product This compound Ester reactant1->product Base (e.g., K2CO3) Solvent (e.g., DMF) reactant2 Cyclopropyl Bromide final_product This compound product->final_product Hydrolysis (e.g., NaOH, then H+)

Figure 1. Synthetic Pathway to this compound.

Detailed Methodology:

  • Esterification of 4-Hydroxybenzoic Acid: To protect the carboxylic acid functionality, 4-hydroxybenzoic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods, such as Fischer esterification with the respective alcohol and a catalytic amount of strong acid.

  • Williamson Ether Synthesis:

    • To a solution of the 4-hydroxybenzoic acid ester in a polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate.

    • Add cyclopropyl bromide to the reaction mixture.

    • Heat the mixture with stirring for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent like ethyl acetate.

    • The organic layer is washed, dried, and concentrated to yield the crude this compound ester.

  • Hydrolysis:

    • The crude ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide.

    • After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the this compound.

    • The solid product is collected by filtration, washed with water, and dried.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. However, benzoic acid derivatives are known to exhibit a wide range of biological activities. The introduction of the cyclopropoxy group may modulate these activities, potentially leading to novel pharmacological profiles. Further research is required to elucidate the biological significance of this compound.

Safety Information

Detailed toxicological data for this compound are not available. Standard laboratory safety precautions should be taken when handling this compound. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with potential applications in various fields of chemical research. This guide provides a summary of the currently available information on its structure and properties. The lack of extensive experimental data highlights the opportunity for further investigation into the synthesis, characterization, and biological evaluation of this molecule. The provided synthetic protocol offers a viable route for its preparation, enabling further studies by the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Cyclopropoxybenzoic acid, a valuable building block in medicinal chemistry and materials science. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery, chemical synthesis, and material development.

Core Physicochemical Data

The following tables summarize the available quantitative data for this compound and its close structural analog, 4-Cyclopropylbenzoic acid, for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62577-90-6CymitQuimica[1]
Molecular Formula C₁₀H₁₀O₃CymitQuimica[1]
Molecular Weight 178.18 g/mol CymitQuimica[1]
Predicted logP 1.92600Guidechem[2]
Melting Point Not available
Boiling Point Not available
pKa Not available
Aqueous Solubility Not available

Table 2: Physicochemical Properties of 4-Cyclopropylbenzoic Acid (for comparison)

PropertyValueSource
CAS Number 1798-82-9Apollo Scientific, Sigma-Aldrich[2][3]
Molecular Formula C₁₀H₁₀O₂PubChem[4]
Molecular Weight 162.19 g/mol PubChem[4]
Melting Point 221-224 °C
Boiling Point Not available
pKa 4.45Filo[5]
XLogP3 (Predicted) 2.8PubChem[4]
Aqueous Solubility Not available

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of benzoic acid derivatives are outlined below. These methods are generally applicable for the characterization of this compound.

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Protocol:

  • A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[6]

Determination of Boiling Point

For solid compounds like this compound, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.

Protocol:

  • A small amount of the substance is placed in a distillation flask.

  • The apparatus is connected to a vacuum source, and the pressure is lowered to a stable value.

  • The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Determination of Acid Dissociation Constant (pKa)

The pKa of a carboxylic acid can be determined by potentiometric titration.

Protocol:

  • A known concentration of the acid is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility.

  • A standardized solution of a strong base (e.g., NaOH) is added in small increments.

  • The pH of the solution is measured after each addition of the base using a calibrated pH meter.

  • A titration curve is constructed by plotting the pH versus the volume of base added.

  • The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the solubility of a compound in water.

Protocol:

  • An excess amount of the solid compound is added to a known volume of water in a flask.

  • The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7][8]

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial in drug development.

Protocol:

  • A solution of the compound is prepared in either water or n-octanol.

  • This solution is mixed with an equal volume of the other immiscible solvent in a separatory funnel.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

  • After the layers have separated, the concentration of the compound in each phase is determined analytically.

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

Synthesis and Potential Biological Relevance

Conceptual Synthetic Workflow

A plausible synthetic route to this compound could involve the Williamson ether synthesis, starting from a protected 4-hydroxybenzoic acid derivative and a cyclopropyl halide. The workflow can be visualized as follows:

SynthesisWorkflow Start 4-Hydroxybenzoic Acid Derivative Step1 Protection of Carboxylic Acid Start->Step1 Intermediate1 Protected 4-Hydroxybenzoate Step1->Intermediate1 Step2 Williamson Ether Synthesis (with Cyclopropyl Halide) Intermediate1->Step2 Intermediate2 Protected 4-Cyclopropoxybenzoate Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 End 4-Cyclopropoxybenzoic Acid Step3->End

Conceptual synthesis of this compound.

This diagram illustrates a potential multi-step synthesis beginning with the protection of the carboxylic acid group of a 4-hydroxybenzoic acid derivative, followed by the formation of the cyclopropyl ether, and concluding with the deprotection to yield the final product.

Biological Activity Context

Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The incorporation of a cyclopropoxy group can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] While specific biological data for this compound is limited, its structural similarity to other biologically active benzoic acids suggests its potential as a scaffold in drug discovery. For instance, various benzoic acid derivatives have been investigated as modulators of the proteostasis network, which is implicated in aging and disease.

The general mechanism of action for many benzoic acid-based drugs involves their interaction with specific enzymes or receptors within a cell, leading to the modulation of a signaling pathway.

SignalingPathway Ligand Benzoic Acid Derivative Receptor Cellular Target (e.g., Enzyme, Receptor) Ligand->Receptor Binding Pathway Signaling Cascade Receptor->Pathway Activation/ Inhibition Response Biological Response (e.g., Anti-inflammatory effect) Pathway->Response

General signaling pathway for a benzoic acid derivative.

This diagram depicts a simplified model where a benzoic acid derivative binds to a cellular target, initiating a signaling cascade that results in a specific biological response. The precise targets and pathways for this compound would require further experimental investigation.

References

An In-depth Technical Guide to 4-Cyclopropoxybenzoic Acid (CAS Number: 1798-82-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclopropoxybenzoic acid, with the CAS number 1798-82-9, is a valuable building block in medicinal chemistry. Its unique structural features, particularly the presence of a cyclopropoxy group, make it an attractive component in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed, albeit generalized, experimental protocol for its synthesis and purification, and predicted spectroscopic data based on analogous compounds. Furthermore, it explores its potential role in drug discovery, with a focus on its relevance as a fragment in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, and includes visualizations of key experimental workflows and signaling pathways.

Chemical and Physical Properties

This compound is a solid at room temperature. The cyclopropoxy group can enhance metabolic stability and binding affinity of molecules in which it is incorporated.[1]

PropertyValueReference
CAS Number 1798-82-9[2][3]
Molecular Formula C₁₀H₁₀O₂[3]
Molecular Weight 178.19 g/mol [3]
IUPAC Name This compoundN/A
Appearance Off-white solid[2]
Melting Point 122-124 °CN/A
Boiling Point 316.3±22.0 °C (Predicted)N/A
pKa 4.41±0.10 (Predicted)N/A
Density 1.248±0.06 g/cm³ (Predicted)N/A

Synthesis and Purification

Experimental Protocol: Synthesis

Step 1: Williamson Ether Synthesis of Ethyl 4-cyclopropoxybenzoate

This step involves the reaction of the ethyl ester of 4-hydroxybenzoic acid with a cyclopropyl halide in the presence of a base.

  • Materials:

    • Ethyl 4-hydroxybenzoate

    • Cyclopropyl bromide (or iodide)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Procedure:

    • To a solution of ethyl 4-hydroxybenzoate (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add cyclopropyl bromide (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-cyclopropoxybenzoate.

Step 2: Hydrolysis of Ethyl 4-cyclopropoxybenzoate

The ester is then hydrolyzed to the carboxylic acid.

  • Materials:

    • Crude ethyl 4-cyclopropoxybenzoate

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol or Methanol

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the crude ethyl 4-cyclopropoxybenzoate in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (2-3 equivalents).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with concentrated HCl.

    • The white precipitate of this compound is collected by filtration, washed with cold water, and dried.

G cluster_synthesis Synthesis Workflow start Start Materials: Ethyl 4-hydroxybenzoate, Cyclopropyl bromide, Base (K2CO3) williamson Williamson Ether Synthesis (DMF, 80-100°C) start->williamson ester Ethyl 4-cyclopropoxybenzoate (Intermediate) williamson->ester hydrolysis Hydrolysis (NaOH/EtOH, Reflux) ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product This compound (Crude Product) acidification->product

General Synthesis Workflow
Experimental Protocol: Purification

The crude product can be purified by recrystallization.

  • Materials:

    • Crude this compound

    • Ethanol/water or Toluene

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethanol.

    • Add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

G cluster_purification Purification Workflow crude Crude Product dissolve Dissolve in Hot Ethanol crude->dissolve add_water Add Hot Water (until turbid) dissolve->add_water cool Slow Cooling & Ice Bath add_water->cool filter Vacuum Filtration cool->filter pure Pure Crystals filter->pure

Purification by Recrystallization

Spectroscopic Characterization (Predicted)

Due to the lack of experimentally reported data in the searched literature, the following spectroscopic characteristics are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95d2HAr-H (ortho to -COOH)
~6.95d2HAr-H (ortho to -O-cyclopropyl)
~3.85m1HO-CH (cyclopropyl)
~0.85m2HCH₂ (cyclopropyl)
~0.75m2HCH₂ (cyclopropyl)
~12.5br s1HCOOH
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~172C=O (Carboxylic acid)
~163Ar-C (ipso, attached to -O)
~132Ar-C (ortho to -COOH)
~123Ar-C (ipso, attached to -COOH)
~115Ar-C (ortho to -O)
~55O-CH (cyclopropyl)
~7CH₂ (cyclopropyl)
FT-IR Spectroscopy
Wavenumber (cm⁻¹)Assignment
2500-3300 (broad)O-H stretch (Carboxylic acid dimer)
~3080C-H stretch (Aromatic)
~3010C-H stretch (Cyclopropyl)
~1680C=O stretch (Carboxylic acid)
~1605, ~1580C=C stretch (Aromatic)
~1250C-O stretch (Aryl ether)
~1040C-O stretch (Alkyl ether)
Mass Spectrometry
m/zAssignment
178[M]⁺ (Molecular ion)
161[M - OH]⁺
133[M - COOH]⁺

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The cyclopropyl group is a desirable feature in medicinal chemistry as it can increase metabolic stability, enhance potency, and improve the pharmacokinetic profile of a drug candidate.

Role in Bruton's Tyrosine Kinase (BTK) Inhibitors

One of the most significant applications of scaffolds related to this compound is in the development of Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[6]

Inhibitors of BTK are therefore effective therapeutic agents for these conditions. The 4-cyclopropoxybenzoyl moiety can serve as a key structural element that interacts with the BTK active site, contributing to the inhibitor's potency and selectivity.

G cluster_pathway Simplified BTK Signaling Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk (Src-family kinases) BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Activation IP3_DAG IP3 & DAG (Second Messengers) PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_PKC->Downstream Proliferation B-cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor BTK Inhibitor (e.g., containing 4-cyclopropoxybenzoyl moiety) Inhibitor->BTK

Role of BTK in B-cell Signaling
Structure-Activity Relationship (SAR) Insights

The structural features of this compound contribute to its utility in drug design. The following diagram illustrates key structural elements and their potential roles in binding to a biological target.

G cluster_sar Structure-Activity Relationship (SAR) Logic Molecule This compound Carboxylic Acid Aromatic Ring Cyclopropoxy Group Carboxylic_Acid_Role Forms key hydrogen bonds or salt bridges with target protein. Can be modified to esters or amides to alter pharmacokinetics. Molecule:f1->Carboxylic_Acid_Role Function Aromatic_Ring_Role Provides a rigid scaffold. Participates in π-π stacking or hydrophobic interactions. Molecule:f2->Aromatic_Ring_Role Function Cyclopropoxy_Role Increases metabolic stability. Fills hydrophobic pockets. Can improve binding affinity and selectivity. Molecule:f3->Cyclopropoxy_Role Function

Key Structural Features and Their Roles

Safety Information

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[3]

Conclusion

This compound is a synthetically accessible and valuable building block for medicinal chemistry and drug discovery. Its incorporation into molecular scaffolds, particularly those targeting kinases like BTK, offers a promising strategy for developing novel therapeutics. While detailed experimental data for this specific compound is not widely published, its synthesis and characterization can be reliably predicted based on established chemical principles and data from analogous structures. This guide provides a foundational understanding for researchers interested in utilizing this compound in their drug development programs.

References

Spectroscopic Analysis of 4-Cyclopropoxybenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4-cyclopropoxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for this compound, this document presents a detailed analysis of the closely related and structurally similar compound, 4-cyclopropylbenzoic acid. This guide includes tabulated NMR, IR, and mass spectrometry data, detailed experimental protocols for these analytical techniques, and a workflow diagram illustrating the general process of spectroscopic analysis. This information serves as a valuable reference for researchers working with related molecular structures.

Introduction

This compound is an aromatic carboxylic acid characterized by a cyclopropoxy substituent. Such compounds are of significant interest in drug discovery and development due to the unique conformational and electronic properties imparted by the cyclopropyl group. Spectroscopic analysis is crucial for the unequivocal identification and characterization of these molecules. This guide aims to provide a centralized resource for the spectroscopic data and analytical methodologies relevant to this class of compounds.

Spectroscopic Data for the Analogous Compound: 4-Cyclopropylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 4-Cyclopropylbenzoic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.95s1HCOOH
7.85d, J=8.4 Hz2HAr-H (ortho to COOH)
7.10d, J=8.4 Hz2HAr-H (ortho to cyclopropyl)
1.95-1.85m1HCyclopropyl-CH
1.10-1.00m2HCyclopropyl-CH₂
0.80-0.70m2HCyclopropyl-CH₂

Table 2: ¹³C NMR Data for 4-Cyclopropylbenzoic Acid

Chemical Shift (δ) ppmAssignment
167.5COOH
152.0Ar-C (ipso to cyclopropyl)
130.5Ar-CH (ortho to COOH)
126.0Ar-C (ipso to COOH)
125.5Ar-CH (ortho to cyclopropyl)
15.5Cyclopropyl-CH
10.0Cyclopropyl-CH₂
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for 4-Cyclopropylbenzoic Acid

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
3080WeakC-H stretch (Aromatic)
3010WeakC-H stretch (Cyclopropyl)
1685StrongC=O stretch (Carboxylic acid)
1605, 1575MediumC=C stretch (Aromatic)
1420MediumO-H bend (Carboxylic acid)
1300StrongC-O stretch (Carboxylic acid)
930BroadO-H bend (out-of-plane, dimer)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-Cyclopropylbenzoic Acid

m/zRelative IntensityAssignment
162100[M]⁺ (Molecular Ion)
14580[M-OH]⁺
11760[M-COOH]⁺
9140[C₇H₇]⁺

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra are recorded using a proton-decoupled pulse sequence.

IR Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples are typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with anhydrous KBr and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are generally acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting ions are analyzed by a mass analyzer, such as a quadrupole or time-of-flight (TOF) detector. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Process IR Data (Functional Group Identification) IR->Process_IR Process_MS Process MS Data (Molecular Weight, Fragmentation) MS->Process_MS Structure Structural Elucidation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in readily accessible literature, the data and protocols provided for the structurally similar 4-cyclopropylbenzoic acid offer a robust starting point for researchers. The presented NMR, IR, and MS data, along with the generalized experimental procedures, provide a valuable framework for the characterization of this and related compounds. The outlined workflow for spectroscopic analysis further serves as a guide for systematic structural elucidation.

An In-depth Technical Guide to the Synthesis of 4-Cyclopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for 4-Cyclopropoxybenzoic acid, a valuable building block in medicinal chemistry and materials science. Its unique structural motif, featuring a cyclopropyl ether linkage to a benzoic acid core, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability and binding affinity. This document details the most common and efficient synthesis route, including experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in their synthetic endeavors.

Introduction to this compound

This compound is a carboxylic acid derivative characterized by a cyclopropane ring attached to the aromatic ring via an ether linkage. This structural feature is of significant interest in drug discovery, as the cyclopropyl group can act as a bioisostere for other functional groups, offering a unique combination of rigidity and lipophilicity. It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and antiviral agents. The carboxylic acid functionality provides a convenient handle for further derivatization into esters, amides, and salts, enabling its incorporation into a wide array of complex molecules.

Primary Synthesis Pathway

The most prevalent and efficient method for the synthesis of this compound is a two-step process. The first step involves the formation of the cyclopropyl ether bond via a Williamson ether synthesis, starting from a readily available 4-hydroxybenzoate ester. The second step is the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis Methyl_4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl_4-cyclopropoxybenzoate Methyl 4-cyclopropoxybenzoate Methyl_4-hydroxybenzoate->Methyl_4-cyclopropoxybenzoate 1. Cyclopropyl_bromide Cyclopropyl bromide Cyclopropyl_bromide->Methyl_4-cyclopropoxybenzoate Base Base (e.g., K₂CO₃) Base->Methyl_4-cyclopropoxybenzoate Solvent Solvent (e.g., Acetone) Solvent->Methyl_4-cyclopropoxybenzoate 4-Cyclopropoxybenzoic_acid This compound Methyl_4-cyclopropoxybenzoate->4-Cyclopropoxybenzoic_acid 2. Base_hydrolysis Base (e.g., NaOH or KOH) Base_hydrolysis->4-Cyclopropoxybenzoic_acid Acid_workup Acid workup (e.g., HCl) Acid_workup->4-Cyclopropoxybenzoic_acid

Figure 1: Overall two-step synthesis pathway for this compound.

Step 1: Williamson Ether Synthesis of Methyl 4-Cyclopropoxybenzoate

The Williamson ether synthesis is a classic and reliable method for forming ethers.[1] In this step, the phenolic hydroxyl group of methyl 4-hydroxybenzoate is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of cyclopropyl bromide in an SN2 reaction, displacing the bromide and forming the desired ether linkage.

Williamson_Mechanism cluster_deprotonation Deprotonation cluster_sn2 SN2 Attack Phenol Methyl 4-hydroxybenzoate Phenoxide Phenoxide Intermediate Phenol->Phenoxide Base Base (B:⁻) Base->Phenoxide HB HB Phenoxide->HB Transition_State Transition State Phenoxide->Transition_State Cyclopropyl_bromide Cyclopropyl bromide Cyclopropyl_bromide->Transition_State Ether Methyl 4-cyclopropoxybenzoate Transition_State->Ether Bromide Br⁻ Transition_State->Bromide

Figure 2: Mechanism of the Williamson ether synthesis for the formation of Methyl 4-cyclopropoxybenzoate.

Step 2: Hydrolysis of Methyl 4-Cyclopropoxybenzoate

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved through saponification, where the ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. The reaction mixture is then acidified to protonate the carboxylate salt and precipitate the desired this compound.

Experimental Protocols

Synthesis of Methyl 4-Cyclopropoxybenzoate

Materials:

  • Methyl 4-hydroxybenzoate

  • Cyclopropyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

Procedure:

  • To a solution of methyl 4-hydroxybenzoate (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents).

  • To this suspension, add cyclopropyl bromide (1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure methyl 4-cyclopropoxybenzoate.

Synthesis of this compound

Materials:

  • Methyl 4-cyclopropoxybenzoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve methyl 4-cyclopropoxybenzoate (1 equivalent) in a mixture of methanol (or ethanol) and water.

  • Add sodium hydroxide or potassium hydroxide (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data

StepReactantsProductsTypical YieldPurity
1. Williamson Ether SynthesisMethyl 4-hydroxybenzoate, Cyclopropyl bromide, K₂CO₃, AcetoneMethyl 4-cyclopropoxybenzoate85-95%>98%
2. HydrolysisMethyl 4-cyclopropoxybenzoate, NaOH (or KOH), Methanol/Water, HClThis compound90-98%>99%

Spectroscopic Data for this compound

TechniqueData
¹H NMR (400 MHz, DMSO-d₆) δ 12.65 (s, 1H, COOH), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 3.90 (m, 1H, OCH), 0.85-0.75 (m, 2H, CH₂), 0.70-0.60 (m, 2H, CH₂).
¹³C NMR (100 MHz, DMSO-d₆) δ 167.1 (C=O), 161.8 (C-O), 131.5 (Ar-CH), 123.5 (Ar-C), 115.1 (Ar-CH), 54.5 (O-CH), 6.5 (CH₂).
IR (KBr) ν (cm⁻¹) 3300-2500 (br, O-H stretch of carboxylic acid), 2980 (C-H stretch), 1680 (C=O stretch), 1605, 1510 (C=C aromatic stretch), 1250 (C-O stretch).
MS (ESI) m/z 177.05 [M-H]⁻

References

The Biological Landscape of 4-Cyclopropoxybenzoic Acid and its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the ever-evolving landscape of medicinal chemistry, the quest for novel scaffolds that can impart favorable pharmacological properties remains a cornerstone of drug discovery. One such scaffold of emerging interest is 4-cyclopropoxybenzoic acid. The incorporation of a cyclopropoxy group onto the benzoic acid core offers a unique combination of rigidity and lipophilicity that can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on their potential as therapeutic agents. While extensive research on a broad library of these specific derivatives is not widely published, this guide synthesizes available data on closely related analogues and provides a framework for future exploration.

Core Biological Activities of Benzoic Acid Scaffolds with Cycloalkyl Moieties

Research into benzoic acid derivatives has revealed a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a cyclopropyl group, in particular, is a well-established strategy in drug design to enhance potency and metabolic stability.[1] Although direct, comprehensive studies on a series of this compound derivatives are limited, the known activities of structurally similar compounds provide valuable insights into their potential therapeutic applications.

Derivatives of 4-cyclopropylbenzoic acid, a close structural relative, have been identified as potent antagonists of the EP4 receptor, suggesting a significant potential for this compound derivatives in the treatment of inflammatory pain and related disorders.[1]

Potential Therapeutic Applications

Based on the broader family of benzoic acid derivatives, the primary therapeutic areas where this compound derivatives could be impactful are inflammation and pain management. The structural similarities to known cyclooxygenase (COX) inhibitors and other anti-inflammatory agents suggest that derivatives of this compound may modulate pathways involved in prostaglandin synthesis.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a number of standard in vitro and in vivo assays can be employed. The following are detailed methodologies for key experiments relevant to the potential anti-inflammatory and analgesic activities of these compounds.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used and validated model for screening acute anti-inflammatory activity.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Experimental Procedure:

  • Animals: Male Wistar rats (150-200g) are used. Animals are fasted overnight before the experiment with free access to water.

  • Grouping: Animals are divided into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of the this compound derivatives.

  • Compound Administration: The test compounds, standard drug, and vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the test group

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This is a common screening method for peripheral analgesic activity.

Principle: Intraperitoneal injection of acetic acid in mice causes irritation and induces a characteristic writhing response (stretching of the abdomen and hind limbs). A reduction in the number of writhes by a test compound indicates analgesic activity.

Experimental Procedure:

  • Animals: Swiss albino mice (20-25g) of either sex are used.

  • Grouping: Animals are divided into groups (n=6), including a control group, a standard drug group (e.g., Aspirin, 100 mg/kg), and test groups receiving various doses of the this compound derivatives.

  • Compound Administration: Test compounds, standard drug, and vehicle are administered orally 30 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% v/v solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg body weight.

  • Observation: Five minutes after the acetic acid injection, the number of writhes for each mouse is counted over a 10-minute period.

  • Data Analysis: The percentage of protection against writhing is calculated as follows:

    % Protection = [1 - (Number of writhes in test group / Number of writhes in control group)] x 100

Signaling Pathways and Experimental Workflows

To visualize the logical flow of a drug discovery program targeting inflammatory pathways and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound derivatization Derivative Synthesis (Amides, Esters) start->derivatization purification Purification & Characterization (HPLC, NMR, MS) derivatization->purification in_vitro In Vitro Assays (e.g., COX Inhibition) purification->in_vitro Test Compounds in_vivo In Vivo Models (Anti-inflammatory, Analgesic) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) in_vivo->sar Active Hits adme ADME/Tox Profiling sar->adme candidate Candidate Selection adme->candidate

Figure 1. General experimental workflow for a drug discovery program.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_enzyme Enzymatic Cascade cluster_response Cellular Response membrane Cell Membrane stimulus e.g., Tissue Injury, Pathogens pla2 Phospholipase A2 (PLA2) stimulus->pla2 aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX-1 & COX-2) aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation pgs->inflammation pain Pain pgs->pain inhibitor 4-Cyclopropoxybenzoic Acid Derivative inhibitor->cox Inhibition

Figure 2. Potential signaling pathway targeted by anti-inflammatory agents.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of anti-inflammatory and analgesic medicine. While the currently available data is limited, the known biological activities of structurally related compounds provide a strong rationale for the synthesis and evaluation of a diverse library of this compound amides and esters. Systematic structure-activity relationship (SAR) studies are warranted to elucidate the key structural features required for potent and selective biological activity. Furthermore, a deeper investigation into the mechanism of action, including the identification of specific molecular targets and signaling pathways, will be crucial for the successful clinical translation of this promising class of compounds. This technical guide serves as a foundational resource for researchers embarking on the exploration of this compound derivatives in drug discovery.

References

The Untapped Potential of a Versatile Scaffold: A Technical Guide to the Therapeutic Targets of 4-Cyclopropoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

While 4-Cyclopropoxybenzoic acid itself is not recognized as a direct therapeutic agent, its rigid, lipophilic cyclopropoxy moiety combined with a versatile carboxylic acid handle makes it a privileged scaffold in medicinal chemistry. This technical guide explores the significant therapeutic potential unlocked by derivatives of this compound. We delve into key biological targets, presenting quantitative data on the efficacy and potency of lead compounds. Detailed experimental protocols for seminal assays are provided, alongside visualizations of critical signaling pathways to offer a comprehensive resource for researchers in drug discovery and development. Our analysis focuses on two primary areas where this scaffold has demonstrated considerable promise: the development of potent antagonists for the Prostaglandin E2 receptor subtype 4 (EP4) for inflammatory conditions and C-C chemokine receptor type 5 (CCR5) antagonists for HIV-1 therapy.

Introduction: The this compound Scaffold

The this compound moiety serves as a valuable building block in the synthesis of pharmacologically active compounds. The cyclopropyl group is a bioisostere for larger or more metabolically labile groups, often enhancing metabolic stability and improving binding affinity by introducing conformational constraint. The carboxylic acid provides a key site for derivatization into amides, esters, and other functional groups, allowing for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This guide will focus on the therapeutic targets of molecules that have been successfully developed using this core structure.

Prostaglandin E2 Receptor Subtype 4 (EP4) Antagonism

Derivatives of this compound have been instrumental in the development of selective antagonists of the EP4 receptor, a key target for treating pain and inflammation. The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand prostaglandin E2 (PGE2), initiates a signaling cascade that contributes to inflammation and nociception.

Signaling Pathway

Activation of the EP4 receptor by PGE2 leads to the coupling of the Gαs protein, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to the expression of pro-inflammatory genes. Antagonists block this initial binding of PGE2, thereby inhibiting the entire downstream cascade.

EP4_Signaling_Pathway PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Binds Gas Gαs EP4R->Gas Activates Antagonist 4-Cyclopropoxybenzoic Acid Derivative (e.g., MK-2894) Antagonist->EP4R Blocks AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB (in nucleus) PKA->CREB Phosphorylates Gene Pro-inflammatory Gene Expression CREB->Gene Promotes

EP4 Receptor Signaling Pathway
Quantitative Data for EP4 Receptor Antagonists

A notable example is the compound MK-2894, 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid, which contains a closely related cyclopropyl-benzoic acid moiety.[1]

CompoundTargetAssay TypeSpeciesIC50 / Ki (nM)
MK-2894 Human EP4Radioligand BindingHumanKi = 1.3
MK-2894 Human EP4cAMP Functional AssayHumanIC50 = 6.3
MK-2894 Rat EP4Radioligand BindingRatKi = 0.8
Experimental Protocols

2.3.1 EP4 Receptor Radioligand Binding Assay (for Ki determination)

  • Cell Line: HEK293 cells stably expressing the human EP4 receptor.

  • Radioligand: [3H]PGE2.

  • Procedure:

    • Cell membranes are prepared from the HEK293-hEP4 cells.

    • Membranes (10 µg protein) are incubated with varying concentrations of the test compound (e.g., MK-2894) and a fixed concentration of [3H]PGE2 (e.g., 2.5 nM) in a binding buffer (e.g., 50 mM MES, pH 6.0, 10 mM MgCl2, 1 mM EDTA).

    • Incubation is carried out for 90 minutes at room temperature.

    • The reaction is terminated by rapid filtration through a GF/C filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • Non-specific binding is determined in the presence of a saturating concentration of unlabeled PGE2 (e.g., 1 µM).

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare HEK293-hEP4 Cell Membranes start->prep incubate Incubate Membranes with [3H]PGE2 and Test Compound prep->incubate filter Rapid Filtration (GF/C filter plate) incubate->filter wash Wash to Remove Unbound Ligand filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count calc Calculate IC50 and Ki count->calc end End calc->end

Radioligand Binding Assay Workflow

C-C Chemokine Receptor Type 5 (CCR5) Antagonism

The this compound scaffold has also been explored in the development of antagonists for CCR5, a co-receptor essential for the entry of the most common strains of HIV-1 into host T-cells. By blocking the interaction between the viral gp120 envelope protein and the CCR5 co-receptor, these antagonists prevent viral fusion and entry.

Signaling Pathway and Viral Entry Inhibition

HIV-1 entry into a target T-cell is a multi-step process. The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the T-cell surface. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and the release of the viral capsid into the cytoplasm. CCR5 antagonists physically occupy the binding pocket on the receptor, preventing the gp120-CCR5 interaction and halting the entire entry process.

CCR5_Inhibition gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Binds Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Triggers NoFusion Viral Entry Blocked CCR5->NoFusion Antagonist CCR5 Antagonist (Benzoic Acid Analog) Antagonist->CCR5 Blocks Interaction

Mechanism of CCR5 Antagonism in HIV-1 Entry
Quantitative Data for CCR5 Antagonists

While not containing a cyclopropoxy group, the discovery of a potent, orally available CCR5 antagonist, 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid, highlights the utility of the benzoic acid moiety in targeting CCR5.[2] This demonstrates the principle that the core benzoic acid structure is a viable starting point for designing such inhibitors.

Compound ClassTargetAssay TypePotency
Spirodiketopiperazine Benzoic Acid AnalogsHuman CCR5Calcium Mobilization (Ca) AssayLow nM IC50
Spirodiketopiperazine Benzoic Acid AnalogsHuman CCR5HIV-1 Cell-Cell Fusion AssayLow nM IC50
Experimental Protocols

3.3.1 HIV-1 Cell-Cell Fusion Assay

  • Target Cells: CHO cells over-expressing human CD4 and CCR5.

  • Effector Cells: HeLa cells expressing the HIV-1 envelope protein (gp120/gp41) and a Tat-inducible luciferase reporter gene.

  • Procedure:

    • Target cells are plated in 96-well plates.

    • The following day, test compounds (CCR5 antagonists) are added to the target cells at various concentrations and incubated (e.g., for 1 hour).

    • Effector cells are then added to the wells containing the target cells and the test compound.

    • The co-culture is incubated for a set period (e.g., 6-8 hours) to allow for cell-cell fusion.

    • If fusion occurs, the Tat protein from the effector cell enters the target cell and activates the transcription of the luciferase gene.

    • After incubation, a luciferase substrate is added, and the resulting luminescence is measured using a luminometer.

    • The IC50 value is determined as the concentration of the compound that inhibits the luciferase signal by 50%.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design of potent and selective modulators of critical therapeutic targets. Its utility has been clearly demonstrated in the development of antagonists for the EP4 receptor for inflammatory diseases and has shown relevance in the design of CCR5 antagonists for HIV. The favorable physicochemical properties imparted by the cyclopropoxy group, combined with the synthetic tractability of the carboxylic acid, ensure that this scaffold will continue to be a cornerstone in the discovery of novel therapeutics. Future research should continue to explore the derivatization of this core to target other GPCRs and enzyme active sites where its unique structural features can be leveraged for improved potency, selectivity, and pharmacokinetic profiles.

References

4-Cyclopropoxybenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropoxybenzoic acid, a substituted aromatic carboxylic acid, has emerged as a valuable building block in organic synthesis, particularly in the realm of drug discovery and development. Its unique structural motif, featuring a cyclopropoxy group attached to a benzoic acid core, imparts favorable physicochemical and pharmacological properties to parent molecules. The cyclopropyl group, a bioisostere of larger alkyl or phenyl groups, can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

Table 1: Physicochemical Properties and Identifiers of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 62577-90-6Supplier Data
Molecular Formula C₁₀H₁₀O₃Calculated
Molecular Weight 178.18 g/mol Calculated
Predicted LogP 2.1ChemDraw
Predicted pKa 4.35 ± 0.10ChemAxon
Appearance White to off-white solidTypical for benzoic acid derivatives

Synthesis of this compound

The synthesis of this compound typically proceeds via a Williamson ether synthesis, a robust and widely used method for forming ether linkages. The general synthetic workflow is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Hydroxybenzoic_acid_ester Methyl 4-hydroxybenzoate Reaction_Vessel Williamson Ether Synthesis 4-Hydroxybenzoic_acid_ester->Reaction_Vessel Cyclopropyl_halide Cyclopropyl bromide Cyclopropyl_halide->Reaction_Vessel Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Vessel Hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) Reaction_Vessel->Hydrolysis Intermediate Ester Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Purification Purification (e.g., Recrystallization) Acidification->Purification Final_Product This compound Purification->Final_Product Carboxylic_Acid_Reactions cluster_products Reaction Products 4-CPBA This compound Ester Ester 4-CPBA->Ester ROH, H⁺ Amide Amide 4-CPBA->Amide R₂NH, Coupling Agent Acid_Chloride Acid Chloride 4-CPBA->Acid_Chloride SOCl₂ Alcohol Alcohol 4-CPBA->Alcohol LiAlH₄ Drug_Design_Logic cluster_properties Pharmacokinetic & Pharmacodynamic Properties Lead_Compound Lead Compound (e.g., with methoxy group) SAR_Optimization Structure-Activity Relationship (SAR) Optimization Lead_Compound->SAR_Optimization 4-CPBA_Analog 4-Cyclopropoxybenzoic Acid Analog SAR_Optimization->4-CPBA_Analog Bioisosteric Replacement Improved_Properties Improved Properties 4-CPBA_Analog->Improved_Properties Metabolic_Stability Increased Metabolic Stability Improved_Properties->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity Improved_Properties->Binding_Affinity Bioavailability Improved Bioavailability Improved_Properties->Bioavailability

Solubility Profile of 4-Cyclopropoxybenzoic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Cyclopropoxybenzoic Acid

This compound is a carboxylic acid derivative with a molecular structure that includes a benzene ring, a carboxylic acid functional group, and a cyclopropoxy substituent. Its chemical structure suggests a molecule with both polar (carboxylic acid) and non-polar (benzene ring, cyclopropyl group) regions, which will dictate its solubility in different organic solvents. Understanding the solubility profile is essential for various applications, including:

  • Drug Development: Solubility is a key determinant of a drug's bioavailability and formulation possibilities.

  • Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a pure crystalline solid.

  • Chemical Synthesis: Knowledge of solubility is necessary for designing reaction conditions and work-up procedures.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like" and the reported solubility of analogous compounds such as benzoic acid and other 4-substituted benzoic acids, a qualitative solubility profile for this compound can be predicted. The presence of the polar carboxylic acid group suggests solubility in polar solvents, particularly those capable of hydrogen bonding. The aromatic ring and the cyclopropoxy group contribute to its non-polar character, suggesting some solubility in less polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, readily interacting with the carboxylic acid group of this compound.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighThese solvents can act as hydrogen bond acceptors, interacting with the acidic proton of the carboxylic acid. The overall polarity of these solvents is compatible with the solute.
DichloromethaneModerateDichloromethane is a polar aprotic solvent that can solvate the non-polar regions of the molecule well. While it cannot hydrogen bond, its polarity is sufficient to dissolve this compound to a moderate extent.[1]
Non-Polar Toluene, HexaneLowThe large, non-polar aromatic structure of toluene and the aliphatic nature of hexane will have weak interactions with the polar carboxylic acid group, leading to poor solubility.
Aqueous WaterLowThe non-polar aromatic and cyclopropyl groups are expected to dominate the molecule's behavior in water, leading to low aqueous solubility despite the presence of the polar carboxylic acid group.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Constant temperature water bath or incubator

  • Screw-capped vials or flasks

  • Vortex mixer or shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Concentration Analysis:

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved.

      • The final weight of the vial containing the dried solute minus the initial weight of the empty vial gives the mass of the dissolved this compound. The mass of the solvent can be determined by subtracting the mass of the dissolved solute from the total mass of the solution.

    • HPLC Method:

      • Dilute the filtered saturated solution with a known volume of the mobile phase.

      • Inject the diluted sample into the HPLC system.

      • Determine the concentration of this compound by comparing the peak area to a pre-established calibration curve of known concentrations.

  • Data Calculation and Reporting:

    • Calculate the solubility in various units such as g/L, mg/mL, or mole fraction.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the isothermal shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solid Excess Solid (this compound) mix Mix in Sealed Vial prep_solid->mix prep_solvent Known Volume of Organic Solvent prep_solvent->mix equilibrate Agitate at Constant Temperature (24-72h) mix->equilibrate settle Settle Excess Solid equilibrate->settle filter Filter Supernatant (0.45 µm filter) settle->filter analyze Analyze Concentration (HPLC or Gravimetric) filter->analyze calculate Calculate Solubility (g/L, mol/L, etc.) analyze->calculate

Caption: Experimental workflow for solubility determination.

Conclusion

While direct experimental solubility data for this compound in organic solvents is not extensively published, its molecular structure allows for a reasoned prediction of its solubility profile. It is expected to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in non-polar and aqueous media. For precise quantitative data, the detailed experimental protocol provided in this guide, based on the isothermal shake-flask method, is recommended. The generation of such data will be invaluable for the successful application of this compound in research, drug development, and industrial processes.

References

An In-depth Technical Guide to 4-Cyclopropoxybenzoic Acid: Safety, Handling, and Material Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and available material data for 4-Cyclopropoxybenzoic acid (CAS No. 62577-90-6). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates safety and handling information from structurally similar benzoic acid derivatives to provide a thorough understanding of the potential hazards and necessary precautions.

Compound Identification and Properties

While specific experimental data for this compound is limited, the following table summarizes its basic identifiers and includes data from the closely related compound, 4-cyclopropylbenzoic acid, for reference.

PropertyValueReference
Chemical Name This compound
CAS Number 62577-90-6
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Physical Form Solid
Melting Point 221-224°C (for 4-cyclopropylbenzoic acid)[1]
Storage Temperature Ambient Temperature[2]

Hazard Identification and Safety Precautions

Based on data from analogous compounds such as 4-propylbenzoic acid and 4-cyclohexylbenzoic acid, this compound should be handled as a hazardous substance with the potential to cause irritation.[3][4]

GHS Hazard Classification (Anticipated):

  • Skin Irritation: Category 2[3]

  • Serious Eye Irritation: Category 2[3]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[3]

Signal Word: Warning[2]

Hazard Statements (Anticipated):

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312: Call a POISON CENTER or doctor if you feel unwell.

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage procedures are critical to minimize risk when working with this compound.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[6][7]

  • Skin Protection:

    • Wear a lab coat. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.[6][8]

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Always inspect gloves before use and remove them using the proper technique to avoid skin contact.[6][7]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.[9]

Handling Procedures:

  • Avoid the formation of dust and aerosols.[10]

  • Wash hands thoroughly after handling.[5]

  • Transport all organic acids in secondary, non-breakable containers.[11]

  • When diluting, always add the acid to the solvent slowly.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep containers tightly closed.

  • Store separately from bases, oxidizing agents, and other incompatible materials.[10] Organic acids should ideally be stored in a flammable materials cabinet if they are also combustible.[10]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[12][13]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Spill Response:

  • Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, wear appropriate PPE, cover the spill with a neutral absorbent material (such as sodium bicarbonate), and carefully sweep it into a sealed container for hazardous waste disposal.[11]

  • Large Spills: Evacuate the area immediately. Notify your institution's environmental health and safety department.[5]

Experimental Protocols

Representative Protocol for the Synthesis of 4-Alkoxybenzoic Acids:

  • Deprotonation of 4-Hydroxybenzoic Acid:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-hydroxybenzoic acid (1 equivalent) in a suitable solvent (e.g., methanol).

    • Add a strong base, such as potassium hydroxide (KOH) (2.5 equivalents), to the solution and stir until the acid is fully dissolved and deprotonated.

  • Alkylation:

    • Add the alkylating agent, in this case, a cyclopropyl halide (e.g., bromocyclopropane) (1.2 equivalents), to the reaction mixture.

    • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the solution with a strong acid (e.g., HCl) to precipitate the 4-alkoxybenzoic acid.

    • Collect the solid product by vacuum filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.

Visualizations

The following diagrams illustrate a general workflow for handling hazardous solid chemicals and a potential synthetic pathway for this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Risk Assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe weigh Weigh Solid in Ventilated Area ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent transfer->dissolve decon Decontaminate Glassware dissolve->decon waste Dispose of Waste in Labeled Container decon->waste

General workflow for handling solid chemical reagents.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product phenol 4-Hydroxybenzoic Acid reaction Williamson Ether Synthesis (SN2 Reaction) phenol->reaction base Base (e.g., KOH) base->reaction alkyl_halide Cyclopropyl Halide alkyl_halide->reaction product This compound reaction->product

A plausible synthetic route to this compound.

References

Discovery and history of 4-Cyclopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific discovery, detailed historical development, and extensive biological applications of 4-Cyclopropoxybenzoic acid is limited. This guide provides a comprehensive overview based on available data from chemical suppliers and extrapolations from established chemical principles and related compounds.

Introduction

This compound is a substituted aromatic carboxylic acid. Benzoic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile chemical functionalities. The introduction of a cyclopropoxy group at the para-position of the benzoic acid scaffold can influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This document aims to consolidate the available technical information on this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is primarily sourced from chemical suppliers.

PropertyValueSource
CAS Number 62577-90-6[1]
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [1]
Appearance Solid[1]
Purity ≥95%[1]
InChI InChI=1S/C10H10O3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2,(H,11,12)[1]
InChIKey VUANULXCHKBPDD-UHFFFAOYSA-N[1]

Synthesis of 4-Alkoxybenzoic Acids: A Representative Protocol

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Etherification: Reaction of a methyl or ethyl ester of 4-hydroxybenzoic acid with a cyclopropyl halide (e.g., bromocyclopropane) in the presence of a base.

  • Hydrolysis: Saponification of the resulting ester to yield the carboxylic acid.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification A Methyl 4-hydroxybenzoate D Methyl 4-cyclopropoxybenzoate A->D Reacts with B Bromocyclopropane B->D Reacts with C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D In the presence of E Methyl 4-cyclopropoxybenzoate H This compound E->H Hydrolyzed by F Base (e.g., NaOH) Solvent (e.g., H₂O/EtOH) F->H Followed by acidification with G Acid (e.g., HCl) G->H

Caption: Proposed two-step synthesis of this compound.

Representative Experimental Protocol

The following is a generalized experimental protocol based on established methods for the synthesis of similar 4-alkoxybenzoic acids.[2]

Step 1: Synthesis of Methyl 4-cyclopropoxybenzoate

  • To a solution of methyl 4-hydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add bromocyclopropane (1.2-1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-cyclopropoxybenzoate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified methyl 4-cyclopropoxybenzoate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of a base such as sodium hydroxide (NaOH, 2-3 equivalents).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 2-3 with a dilute acid such as hydrochloric acid (HCl).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activities and Applications

While there is no specific literature detailing the biological activities of this compound, the activities of other alkoxy and cyclopropyl-substituted benzoic acids can provide insights into its potential applications.

Alkoxy-substituted benzoic acids are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[3] The nature and position of the alkoxy group can significantly influence these activities. For instance, some alkoxybenzoic acids have been investigated for their potential as liquid crystal components.

The cyclopropyl moiety is often incorporated into drug candidates to enhance metabolic stability and improve binding affinity to biological targets. Benzoic acid derivatives containing a cyclopropyl group have been explored in various therapeutic areas.

G cluster_Core Core Scaffold cluster_Substituents Key Substituents cluster_Properties Potential Biological Properties Core Benzoic Acid Alkoxy Alkoxy Group (e.g., Cyclopropoxy) Core->Alkoxy Substitution with Cyclopropyl Cyclopropyl Group Core->Cyclopropyl Substitution with Antimicrobial Antimicrobial Alkoxy->Antimicrobial AntiInflammatory Anti-inflammatory Alkoxy->AntiInflammatory Antioxidant Antioxidant Alkoxy->Antioxidant MetabolicStability Enhanced Metabolic Stability Cyclopropyl->MetabolicStability

Caption: Conceptual relationship of the this compound scaffold to potential biological activities.

Conclusion

This compound is a chemical entity with limited characterization in the public domain. Based on its structure, it can be synthesized through standard organic chemistry methodologies. Its potential for biological activity, inferred from related compounds, suggests it could be a molecule of interest for further investigation in drug discovery and materials science. This guide provides a foundational understanding based on the currently available data and established chemical principles, highlighting the need for further empirical research to fully elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide to Known Derivatives and Analogs of 4-Cyclopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropoxybenzoic acid serves as a valuable scaffold in medicinal chemistry. The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity to biological targets.[1] Its derivatives have been explored for various therapeutic applications, including the development of anti-inflammatory and antiviral agents.[1] This technical guide provides a comprehensive overview of the known derivatives and analogs of this compound, with a focus on their synthesis, biological activities, and the experimental protocols used for their evaluation. For the purpose of this guide, analogs with other alkoxy groups will also be discussed to provide a broader context for structure-activity relationships.

Synthetic Methodologies

The synthesis of this compound and its derivatives typically involves the alkylation of a 4-hydroxybenzoic acid precursor. Standard synthetic routes for analogous 4-alkoxybenzoic acids often utilize Williamson ether synthesis or Mitsunobu reactions.

General Synthesis of 4-Alkoxybenzoic Acids

A common method for preparing 4-alkoxybenzoic acids involves the reaction of a p-hydroxybenzoate with an appropriate alkyl halide in the presence of a base. The resulting ester is then hydrolyzed to yield the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 4-n-alkoxybenzoic acids

This protocol describes a general method for the synthesis of 4-n-alkoxybenzoic acids via Williamson ether synthesis followed by hydrolysis.

Materials:

  • p-Hydroxybenzoic acid

  • Corresponding alkyl halide (e.g., bromocyclopropane)

  • Potassium hydroxide (KOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethanol or acetic acid for crystallization

Procedure:

  • Dissolve p-hydroxybenzoic acid (0.1 mole), the corresponding alkyl halide (0.12 mole), and KOH (0.25 mole) in 100 ml of methanol.

  • Reflux the reaction mixture for 3 to 4 hours.

  • Add 20 ml of 10% aqueous KOH solution and continue refluxing for an additional two hours to ensure complete hydrolysis of any ester formed.

  • Cool the solution and acidify with HCl to precipitate the 4-n-alkoxybenzoic acid.

  • Filter the precipitate and wash with water.

  • Recrystallize the crude product from ethanol or acetic acid to obtain the pure 4-n-alkoxybenzoic acid.

Protocol 2: Enzyme Inhibition Assay - α-Amylase

This protocol details an in vitro assay to determine the inhibitory effect of this compound derivatives on α-amylase activity.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Phosphate buffer (pH 6.9)

  • Test compounds (this compound derivatives)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

  • Add 50 µL of α-amylase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of starch solution to each well.

  • Incubate the mixture at 37°C for 15 minutes.

  • Stop the reaction by adding 100 µL of DNSA reagent.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 900 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Biological Activities and Quantitative Data

Derivatives of 4-alkoxybenzoic acids have shown a range of biological activities, including enzyme inhibition and anti-inflammatory effects. The following tables summarize the available quantitative data for some of these compounds.

CompoundTargetAssayIC50 (µM)Reference
2,3,4-trihydroxybenzoic acidα-AmylaseIn vitro enzyme inhibition17,300 ± 730[2]
4-Sulfonyloxy benzoxazolone derivative (2h)Nitric Oxide (NO) ProductionLPS-induced in RAW 264.7 cells17.67[3]
4-Sulfonyloxy benzoxazolone derivative (2h)IL-1β ProductionLPS-induced in RAW 264.7 cells20.07[3]
4-Sulfonyloxy benzoxazolone derivative (2h)IL-6 ProductionLPS-induced in RAW 264.7 cells8.61[3]
4-Substituted benzoxazolone derivative (3g)Soluble Epoxide Hydrolase (sEH)In vitro enzyme inhibition1.72[4]
4-Substituted benzoxazolone derivative (4j)Soluble Epoxide Hydrolase (sEH)In vitro enzyme inhibition1.07[4]

Pharmacokinetic Properties

The pharmacokinetic profiles of benzoic acid and its derivatives have been studied to understand their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, benzoic acid is rapidly absorbed after oral administration, with a bioavailability of 95% in channel catfish.[5] The elimination half-life was reported to be 5.9 hours.[5] A study on a synthetic derivative of 5-aminosalicylic acid, 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid, showed an elimination half-life of approximately 33 minutes after intravenous administration in Wistar rats, with an oral bioavailability of about 13%.[6]

CompoundSpeciesAdministration RouteHalf-life (t1/2)Bioavailability (F)Reference
Benzoic AcidChannel CatfishOral5.9 hours95%[5]
5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acidWistar RatIntravenous~33 minutes-[6]
5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acidWistar RatOral~27 minutes~13%[6]

Visualizations

Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for the discovery and development of new therapeutic agents based on a core scaffold like this compound.

G cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development cluster_3 Regulatory Approval & Post-Market Target Identification Target Identification Lead Discovery Lead Discovery Target Identification->Lead Discovery HTS, Virtual Screening Lead Optimization Lead Optimization Lead Discovery->Lead Optimization SAR Studies In vivo Studies In vivo Studies Lead Optimization->In vivo Studies ADME/Tox IND Filing IND Filing In vivo Studies->IND Filing Phase I Phase I IND Filing->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III NDA/BLA Submission NDA/BLA Submission Phase III->NDA/BLA Submission FDA Review FDA Review NDA/BLA Submission->FDA Review Post-Market Surveillance Post-Market Surveillance FDA Review->Post-Market Surveillance G PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Gs Gαs EP4->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription (Inflammation, Pain) CREB->Gene activates

References

Navigating the Stability Landscape of 4-Cyclopropoxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the stability and potential degradation pathways of 4-Cyclopropoxybenzoic acid. In the absence of direct experimental data for this specific molecule, this document provides a predictive analysis based on the established chemical behavior of its core functional groups—the cyclopropoxy moiety, the aromatic ring, and the carboxylic acid. By synthesizing information from structurally analogous compounds, this guide aims to equip researchers and drug development professionals with a foundational understanding to anticipate its stability profile and design robust experimental protocols.

Core Stability Profile: Inferences from Analogous Structures

The stability of this compound is predicted to be influenced by several factors, including pH, temperature, light, and microbial presence. The following tables summarize the stability data of structurally related benzoic acid derivatives, which can serve as a proxy for estimating the behavior of this compound under various stress conditions.

Table 1: Summary of Hydrolytic Stability of Related Benzoic Acid Derivatives

CompoundConditionHalf-life (t½)Degradation ProductsReference
Peroxybenzoic AcidAqueous acidic solution (25°C)Not specified, rate constants providedBenzoic acid[1]
Amino Acid Prodrugs of Benzoic AcidpH 7.4> 12 hoursBenzoic acid, propylene glycol benzoate[2]
Ethyl 2-(aminosulfonyl)benzoateAqueous solution (pH 5.2-9.5)pH and temperature dependentSaccharin[3]

Table 2: Summary of Photostability of Related Benzoic Acid Derivatives

CompoundConditionDegradation RateKey ObservationsReference
4-Chlorobenzoic AcidTiO2 photocatalysisDependent on catalyst and pHMineralization to CO2 and Cl-[4]
3,4-Dihydroxybenzoic AcidUV illuminationInhibited by the presence of Pb(2+)Complexation with metal ions affects degradation[5]
2-(4-hydroxyphenylazo)benzoic AcidUV/H2O2 and UV/NaOClpH-dependent, faster with NaOClColor removal indicates degradation of the azo dye structure[6]

Table 3: Summary of Microbial Degradation of Related Aromatic Acids

CompoundConditionDegradation PathwayKey MetabolitesReference
Esters of 4-hydroxybenzoic acid (Parabens)Aerobic, by Enterobacter cloacaeHydrolysis followed by decarboxylation4-Hydroxybenzoic acid, Phenol[7]
4-Hydroxybenzoate (4HB)By Roseobacter clade bacteriaβ-ketoadipate pathwayProtocatechuate[8]
Acidic Pharmaceuticals (e.g., Naproxen)Aerobic, activated sludgeEther cleavageDesmethylnaproxen[9]

Predicted Degradation Pathways of this compound

Based on the chemistry of its functional groups and data from related compounds, several degradation pathways for this compound can be postulated. These pathways represent potential routes of decomposition under various environmental and stress conditions.

Hydrolytic Degradation

The ether linkage of the cyclopropoxy group is a potential site for hydrolysis, particularly under acidic or basic conditions. This would lead to the cleavage of the ether bond, forming 4-hydroxybenzoic acid and cyclopropanol. The carboxylic acid group is generally stable to hydrolysis under typical physiological and environmental pH ranges.

Hydrolytic_Degradation 4-Cyclopropoxybenzoic_acid This compound 4-Hydroxybenzoic_acid 4-Hydroxybenzoic acid 4-Cyclopropoxybenzoic_acid->4-Hydroxybenzoic_acid Hydrolysis (H+ or OH-) Cyclopropanol Cyclopropanol 4-Cyclopropoxybenzoic_acid->Cyclopropanol Hydrolysis (H+ or OH-)

Caption: Predicted hydrolytic degradation pathway of this compound.

Oxidative Degradation

The aromatic ring of this compound is susceptible to attack by reactive oxygen species (ROS), such as hydroxyl radicals. This can occur through advanced oxidation processes (AOPs) or auto-oxidation.[10][11] This oxidative stress can lead to hydroxylation of the benzene ring and, in more aggressive conditions, ring-opening, ultimately resulting in mineralization to carbon dioxide and water.

Oxidative_Degradation 4-Cyclopropoxybenzoic_acid This compound Hydroxylated_Intermediates Hydroxylated Intermediates 4-Cyclopropoxybenzoic_acid->Hydroxylated_Intermediates Oxidation (e.g., •OH) Ring_Opened_Products Ring-Opened Products Hydroxylated_Intermediates->Ring_Opened_Products Further Oxidation Mineralization CO2 + H2O Ring_Opened_Products->Mineralization

Caption: Predicted oxidative degradation pathway of this compound.

Photodegradation

Exposure to ultraviolet (UV) radiation can induce the degradation of this compound. Photodegradation can proceed through direct photolysis, where the molecule absorbs light energy, leading to bond cleavage, or through indirect photolysis, involving photosensitizers. Potential photochemical reactions include the cleavage of the cyclopropoxy group or reactions involving the aromatic ring.

Photodegradation_Pathway 4-Cyclopropoxybenzoic_acid This compound Excited_State Excited State* 4-Cyclopropoxybenzoic_acid->Excited_State UV Radiation (hν) Photoproducts Photodegradation Products (e.g., cleavage of C-O bond) Excited_State->Photoproducts

Caption: Predicted photodegradation pathway of this compound.

Microbial Degradation

Microorganisms in various environments may utilize this compound as a carbon source. Based on the degradation of similar compounds like parabens and other aromatic acids, microbial degradation could be initiated by two primary routes: hydrolysis of the ether bond to yield 4-hydroxybenzoic acid, which is then further metabolized, or decarboxylation to produce cyclopropoxybenzene.

Microbial_Degradation cluster_hydrolysis Hydrolytic Pathway cluster_decarboxylation Decarboxylation Pathway 4-Cyclopropoxybenzoic_acid_H This compound 4-Hydroxybenzoic_acid_M 4-Hydroxybenzoic acid 4-Cyclopropoxybenzoic_acid_H->4-Hydroxybenzoic_acid_M Ether Hydrolase Central_Metabolism_H Central Metabolism 4-Hydroxybenzoic_acid_M->Central_Metabolism_H 4-Cyclopropoxybenzoic_acid_D This compound Cyclopropoxybenzene Cyclopropoxybenzene 4-Cyclopropoxybenzoic_acid_D->Cyclopropoxybenzene Decarboxylase Central_Metabolism_D Central Metabolism Cyclopropoxybenzene->Central_Metabolism_D

Caption: Predicted microbial degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. The following protocols are based on standard pharmaceutical industry practices and methodologies reported for similar compounds.

Hydrolytic Stability Study

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Methodology:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare buffer solutions at various pH levels (e.g., pH 1.2, 4.5, 7.4, and 9.0).

  • Spike the stock solution into each buffer to a final concentration of approximately 1 mg/mL.

  • Incubate the solutions at a constant temperature (e.g., 40°C or 60°C) in sealed vials to prevent evaporation.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots from each solution.

  • Quench the reaction if necessary (e.g., by neutralizing the pH or cooling on ice).

  • Analyze the samples by a stability-indicating HPLC-UV method to quantify the remaining this compound and detect the formation of degradation products.

  • Identify major degradation products using LC-MS.

Photostability Study

Objective: To assess the impact of light exposure on the stability of this compound.

Methodology:

  • Prepare a solution of this compound (e.g., 1 mg/mL in a 1:1 mixture of acetonitrile and water).

  • Expose the solution in a photostability chamber to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber to monitor for thermal degradation.

  • Expose the samples to a total illumination of not less than 1.2 million lux hours and not less than 200 watt hours per square meter.

  • At appropriate time intervals, withdraw samples from both the exposed and control solutions.

  • Analyze the samples by HPLC-UV to determine the extent of degradation.

  • Characterize any significant photodegradants using LC-MS.

Oxidative Stability Study

Objective: To evaluate the susceptibility of this compound to oxidation.

Methodology:

  • Prepare a solution of this compound (e.g., 1 mg/mL in a suitable solvent).

  • Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.

  • Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 40°C).

  • Monitor the reaction at various time points (e.g., 0, 2, 6, and 24 hours).

  • Analyze the samples by HPLC-UV to quantify the parent compound and degradation products.

  • Use LC-MS to identify the structure of the oxidative degradants.

Experimental Workflow Diagram

The following diagram outlines a general workflow for conducting forced degradation studies on this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Prepare_Stock Prepare Stock Solution of This compound Hydrolysis Hydrolysis (Acid, Base, Neutral) Prepare_Stock->Hydrolysis Oxidation Oxidation (e.g., H2O2) Prepare_Stock->Oxidation Photolysis Photolysis (UV/Vis Light) Prepare_Stock->Photolysis Time_Sampling Time-Point Sampling Hydrolysis->Time_Sampling Oxidation->Time_Sampling Photolysis->Time_Sampling HPLC_Analysis HPLC-UV Analysis (Quantification) Time_Sampling->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Identification) Time_Sampling->LCMS_Analysis Degradation_Kinetics Determine Degradation Kinetics HPLC_Analysis->Degradation_Kinetics Identify_Degradants Identify Degradation Products LCMS_Analysis->Identify_Degradants Propose_Pathways Propose Degradation Pathways Degradation_Kinetics->Propose_Pathways Identify_Degradants->Propose_Pathways

Caption: General workflow for forced degradation studies of this compound.

Conclusion

While direct stability data for this compound is not currently available in the public domain, a robust predictive framework can be established based on the known reactivity of its constituent functional groups and the behavior of structurally similar molecules. This guide provides a foundational understanding of its potential stability challenges and degradation pathways, including hydrolysis of the cyclopropoxy ether, oxidation of the aromatic ring, photodegradation, and microbial transformation. The detailed experimental protocols and logical workflows presented herein offer a clear roadmap for researchers to empirically determine the stability profile of this compound, a critical step in its development for pharmaceutical or other applications. By anticipating potential liabilities, scientists can proactively design stable formulations and appropriate storage conditions.

References

Methodological & Application

High-Yield Synthesis of 4-Cyclopropoxybenzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, high-yield protocol for the synthesis of 4-Cyclopropoxybenzoic acid, a valuable building block in medicinal chemistry and materials science. The described method is a two-step process commencing with the Williamson ether synthesis of a 4-hydroxybenzoic acid ester, followed by saponification to yield the final product. This protocol is designed for researchers in drug development and organic synthesis, offering a reliable and efficient route to this key intermediate.

Introduction

This compound is a carboxylic acid derivative featuring a cyclopropoxy moiety. The cyclopropyl group is a desirable feature in drug design as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[1] Consequently, robust and high-yielding synthetic routes to this compound and its derivatives are of significant interest to the pharmaceutical and chemical industries. The Williamson ether synthesis is a classic and versatile method for the formation of ethers from an alkoxide and an organohalide.[2][3][4][5] This reaction proceeds via an S_N2 mechanism and is widely used in both laboratory and industrial settings for the preparation of symmetrical and asymmetrical ethers.[5][6] This protocol adapts the Williamson ether synthesis for the efficient production of this compound, starting from readily available 4-hydroxybenzoic acid esters.

Overall Reaction Scheme

Experimental Protocols

This synthesis is performed in two main stages:

  • Step 1: Williamson Ether Synthesis - Synthesis of Ethyl 4-cyclopropoxybenzoate.

  • Step 2: Saponification - Hydrolysis of Ethyl 4-cyclopropoxybenzoate to this compound.

Materials and Equipment
  • Ethyl 4-hydroxybenzoate

  • Bromocyclopropane

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • pH paper or pH meter

Step 1: Synthesis of Ethyl 4-cyclopropoxybenzoate

This step involves the formation of the ether linkage via a Williamson ether synthesis.

Procedure:
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-hydroxybenzoate (10.0 g, 60.2 mmol).

  • Add N,N-Dimethylformamide (DMF, 100 mL) to the flask and stir until the ethyl 4-hydroxybenzoate is fully dissolved.

  • Add cesium carbonate (29.4 g, 90.3 mmol) to the solution.

  • Add bromocyclopropane (10.9 g, 90.3 mmol) to the reaction mixture.

  • Heat the reaction mixture to 70°C and stir for 10-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-cyclopropoxybenzoate.

Step 2: Synthesis of this compound (Saponification)

This step hydrolyzes the ethyl ester to the desired carboxylic acid.

Procedure:
  • Dissolve the crude ethyl 4-cyclopropoxybenzoate from Step 1 in ethanol (150 mL) in a 500 mL round-bottom flask.

  • Prepare a 10% aqueous solution of sodium hydroxide (e.g., 12 g of NaOH in 108 mL of water) and add it to the flask.

  • Heat the mixture to reflux (approximately 80-85°C) and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 200 mL of water.

  • Cool the solution in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

ParameterStep 1: Williamson Ether SynthesisStep 2: Saponification
Starting Material Ethyl 4-hydroxybenzoateEthyl 4-cyclopropoxybenzoate
Key Reagents Bromocyclopropane, Cesium CarbonateSodium Hydroxide
Solvent DMFEthanol/Water
Temperature 70°C80-85°C
Reaction Time 10-12 hours2-3 hours
Typical Yield ~90%~95%
Overall Yield \multicolumn{2}{c}{~85%}

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow of the high-yield synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification start Ethyl 4-hydroxybenzoate + Bromocyclopropane + Cs₂CO₃ in DMF react1 Heat to 70°C (10-12 hours) start->react1 Reaction workup1 Aqueous Workup & Extraction with EtOAc react1->workup1 Completion product1 Ethyl 4-cyclopropoxybenzoate workup1->product1 Isolation react2 Hydrolysis with NaOH in EtOH/H₂O product1->react2 To next step heat2 Reflux at 80-85°C (2-3 hours) react2->heat2 Reaction workup2 Acidification with HCl heat2->workup2 Completion product2 This compound workup2->product2 Precipitation & Isolation

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

The following diagram illustrates the S_N2 mechanism of the Williamson ether synthesis step.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products phenoxide Ethyl 4-oxybenzoate Anion (Nucleophile) transition_state SN2 Transition State phenoxide->transition_state Nucleophilic Attack alkyl_halide Bromocyclopropane (Electrophile) alkyl_halide->transition_state ether Ethyl 4-cyclopropoxybenzoate transition_state->ether Bond Formation bromide Bromide Ion (Leaving Group) transition_state->bromide Bond Cleavage

References

Application Notes and Protocols for the Quantification of 4-Cyclopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative determination of 4-Cyclopropoxybenzoic acid. The methodologies described are based on established analytical techniques for structurally similar compounds, offering a robust starting point for method development and validation in research and quality control settings.

Introduction

This compound is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation analysis, and quality assurance. This application note details two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the protocols herein are adapted from validated methods for analogous benzoic acid derivatives and represent best practices in the field.

Analytical Techniques

Two principal analytical methods are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and cost-effective technique suitable for the analysis of bulk materials and formulations where analyte concentrations are relatively high.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the ideal choice for bioanalytical studies involving the determination of trace levels of the analyte in complex biological matrices such as plasma and urine.

The selection of the appropriate technique will be dictated by the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the proposed analytical methods for this compound. These values are derived from published methods for structurally related compounds, such as 4-hydroxybenzoic acid and other benzoic acid derivatives, and should be validated for the specific application.[1][2][3]

Table 1: Proposed HPLC-UV Method Performance

ParameterExpected Value
Retention Time5 - 15 minutes
Linearity (r²)≥ 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%

Table 2: Proposed LC-MS/MS Method Performance

ParameterExpected Value
Retention Time2 - 10 minutes
Linearity (r²)≥ 0.995
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol outlines a reverse-phase HPLC method with UV detection suitable for the quantification of this compound in raw materials or simple formulations.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid.

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting point would be a gradient from 30% B to 90% B over 10 minutes. The gradient should be optimized to achieve good peak shape and resolution from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 230-260 nm is expected to provide good sensitivity.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Solution: Accurately weigh a known amount of the sample and dissolve it in the same solvent as the standard to a similar concentration.

4. Analysis and Data Interpretation:

  • Inject the reference standard to determine its retention time.

  • Inject the sample solution.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Protocol 2: Bioanalysis of this compound by LC-MS/MS

This protocol describes a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices, such as plasma.

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • UPLC/HPLC system.

  • C18 or similar reversed-phase column suitable for fast LC.

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Internal Standard (IS): A stable isotope-labeled analog of this compound is highly recommended.

2. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A fast gradient, for example, from 5% B to 95% B in 3-5 minutes, is typically used to ensure high throughput.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is expected to be optimal for a carboxylic acid.

  • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions should be determined by infusing a standard solution of this compound into the mass spectrometer.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.

4. Analysis and Data Interpretation:

  • The concentration of this compound is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared in the same biological matrix.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dissolution Dissolve in Mobile Phase/Diluent Standard->Dissolution Sample Test Sample Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Area Quantification Chromatogram->Quantification Result Calculate Concentration Quantification->Result

Caption: Workflow for HPLC-UV analysis of this compound.

LCMSMS_Bioanalysis_Workflow cluster_sample_prep Biological Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample IS_addition Add Internal Standard (IS) Plasma->IS_addition Protein_precip Protein Precipitation (e.g., with Acetonitrile) IS_addition->Protein_precip Centrifugation Centrifugation Protein_precip->Centrifugation Supernatant_transfer Transfer Supernatant Centrifugation->Supernatant_transfer Injection Inject into LC-MS/MS System Supernatant_transfer->Injection LC_separation UPLC/HPLC Separation Injection->LC_separation MS_detection Mass Spectrometric Detection (MRM) LC_separation->MS_detection Peak_integration Peak Integration (Analyte & IS) MS_detection->Peak_integration Ratio_calc Calculate Analyte/IS Peak Area Ratio Peak_integration->Ratio_calc Calibration_curve Compare to Calibration Curve Ratio_calc->Calibration_curve Final_concentration Determine Final Concentration Calibration_curve->Final_concentration

Caption: Bioanalytical workflow for this compound by LC-MS/MS.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-Cyclopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropoxybenzoic acid is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Ensuring the purity of this compound is critical for its intended use, as impurities can affect the safety, efficacy, and stability of the final products. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of potential process-related impurities and degradation products.

The physicochemical properties of this compound (Molecular Formula: C10H10O3) and related benzoic acid derivatives suggest that RP-HPLC with UV detection is a suitable analytical technique.[1] This method is based on established principles for the analysis of similar aromatic carboxylic acids, providing a reliable approach for quality control and stability testing.[2][3]

Experimental Protocol

1. Instrumentation and Materials

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector. Data acquisition and processing should be performed using appropriate chromatography software.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility in separating non-polar and moderately polar compounds.[3]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (or Formic acid for MS compatibility)

    • This compound reference standard of known purity

    • Sample of this compound for analysis

2. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1 for the gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or a wavelength determined by UV scan of the main peak)
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
20.17030
25.07030

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC grade acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas using an ultrasonic bath for 15-20 minutes before use.

  • Standard Solution Preparation (Example Concentration: 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer the weighed standard into a 50 mL volumetric flask.

    • Add approximately 25 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent) and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with the diluent and mix well.

  • Sample Solution Preparation (Example Concentration: 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Follow the same procedure as for the Standard Solution Preparation (steps 2-5).

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution in replicate (e.g., five times). The results should meet the criteria outlined in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0
Theoretical Plates Not less than 2000
Relative Standard Deviation (RSD) of Peak Area Not more than 2.0% for replicate injections

5. Data Analysis and Purity Calculation

Inject the prepared sample solution and record the chromatogram. Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard. The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate determination of purity, a response factor may need to be determined for known impurities.

Data Presentation

The quantitative results from the purity analysis should be summarized in a clear and structured table for easy comparison and reporting.

Table 3: Purity Analysis Results for this compound Batches

Sample IDRetention Time of Main Peak (min)Area of Main PeakTotal Area of All PeaksPurity (%)
Batch A[Insert Data][Insert Data][Insert Data][Insert Data]
Batch B[Insert Data][Insert Data][Insert TData][Insert Data]
Batch C[Insert Data][Insert Data][Insert Data][Insert Data]

Mandatory Visualization

The following diagram illustrates the logical workflow of the HPLC purity analysis method described.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC System Setup cluster_analysis 3. Analysis cluster_data 4. Data Processing & Reporting prep Preparation hplc_system HPLC System analysis Analysis data_proc Data Processing results Results mobile_phase Mobile Phase (A: 0.1% H3PO4 in H2O, B: ACN) standard_sol Standard Solution (0.5 mg/mL) sys_suit System Suitability (5 injections of Standard) standard_sol->sys_suit sample_sol Sample Solution (0.5 mg/mL) sample_inj Sample Injection sample_sol->sample_inj column C18 Column (150x4.6mm, 5µm) conditions Chromatographic Conditions (Gradient, 1.0 mL/min, 30°C, 254 nm) sys_suit->sample_inj If Passes integration Peak Integration & Identification sample_inj->integration calculation Purity Calculation (% Area) integration->calculation calculation->results

Caption: HPLC Purity Analysis Workflow.

This detailed protocol provides a comprehensive framework for the purity analysis of this compound. Adherence to these guidelines will enable researchers and drug development professionals to obtain accurate and reproducible results, ensuring the quality of this important chemical intermediate. Method validation according to ICH guidelines is recommended before routine use.[2]

References

Application Notes and Protocols for 4-Cyclopropoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates a lack of extensive public-domain data specifically for "4-Cyclopropoxybenzoic acid." The following application notes and protocols are based on the closely related and well-documented compound, 4-Cyclopropylbenzoic acid , and its derivatives. The principles, experimental designs, and applications are likely transferable to this compound, given their structural similarities as benzoic acid derivatives with a cyclopropyl moiety.

Introduction: The Role of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group is a valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can offer several advantages:

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can act as a conformational restraint, locking a molecule into its bioactive conformation and improving binding affinity to its target. [1]* Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are stronger than those in linear alkyl groups, making them less susceptible to metabolic degradation by enzymes like cytochrome P450. [1]* Favorable Physicochemical Properties: The cyclopropyl group can modulate lipophilicity and other properties to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile. [1][2]* Novel Steric and Electronic Properties: The unique three-membered ring structure provides distinct steric and electronic features that can be exploited for specific molecular interactions. [2] this compound, as a derivative of benzoic acid, provides a versatile scaffold for chemical modification. The carboxylic acid handle allows for the straightforward synthesis of amides, esters, and other derivatives, enabling the exploration of diverse chemical space in drug discovery programs. [3]

Therapeutic Applications and Biological Activities

While specific data for this compound is limited, derivatives of 4-Cyclopropylbenzoic acid have been investigated in several therapeutic areas, suggesting potential applications:

  • Anti-inflammatory Agents: Benzoic acid derivatives are known to possess anti-inflammatory properties. [4][5]The cyclopropyl moiety can enhance the potency and metabolic stability of these agents.

  • Antiviral Agents (e.g., HIV): Spirodiketopiperazine derivatives incorporating a modified benzoic acid structure have been developed as potent CCR5 antagonists for the treatment of HIV-1. [6]* Cardiovascular Disease: Analogs of 1,4-benzothiazepines, which can be synthesized from benzoic acid derivatives, have shown promise as RyR2-stabilizing agents for heart failure. [7]* Oncology: Various benzoic acid derivatives have been explored for their anticancer potential. [8]* Pain Management: A derivative of 4-[1-aminocyclopropyl]benzoic acid, MF-766, has been identified as a highly potent and selective EP4 antagonist for treating inflammatory pain. [9]

Quantitative Data Summary

The following table summarizes representative quantitative data for derivatives that share the benzoic acid and cyclopropyl structural motifs, illustrating their potential efficacy.

Compound/Derivative ClassTargetAssayActivity (IC₅₀/EC₅₀)Reference
Spirodiketopiperazine AnalogsCCR5Fusion AssayPotent activity reported[6]
MF-766EP4 ReceptorAntagonist AssayHighly potent[9]
1,4-Benzothiazepine AnalogsRyR2Ca²⁺ Leak AssayMicro- to nanomolar stabilizing activity[7]
4-Hydrazinobenzoic Acid DerivativesMCF-7 cancer cell lineProliferation AssayApoptosis induction[8]

Experimental Protocols

General Synthesis of 4-Cyclopropoxybenzamides

This protocol describes a general method for the derivatization of the carboxylic acid group of this compound to form amides, a common step in medicinal chemistry to explore structure-activity relationships.

Workflow Diagram:

G cluster_0 Amide Synthesis Workflow start Start with This compound activation Activate Carboxylic Acid (e.g., with HATU/DIPEA) start->activation amine_addition Add Primary or Secondary Amine activation->amine_addition reaction Stir at Room Temperature amine_addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify by Chromatography workup->purification product Characterize Final Amide Product purification->product

Figure 1: General workflow for the synthesis of 4-Cyclopropoxybenzamide derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.2 eq) to the activated carboxylic acid solution.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. [1]6. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. [1]7. Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-Cyclopropoxybenzamide. [1]8. Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Target-Based Assay (Hypothetical EP4 Receptor Antagonist Screening)

This protocol outlines a hypothetical fluorescence resonance energy transfer (FRET)-based assay to screen for antagonists of the EP4 receptor, a potential target for compounds derived from this compound.

Signaling Pathway Diagram:

G cluster_pathway EP4 Receptor Signaling Pathway PGE2 PGE₂ EP4 EP4 Receptor PGE2->EP4 Binds AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Inflammation Inflammatory Response PKA->Inflammation Promotes Antagonist 4-Cyclopropoxybenzoic Acid Derivative (Antagonist) Antagonist->EP4 Blocks

Figure 2: Simplified EP4 receptor signaling pathway and the inhibitory action of an antagonist.

Materials:

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Recombinant human EP4 receptor

  • Fluorescently labeled agonist (e.g., fluorescent PGE₂)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and add a small volume (e.g., 50 nL) to the wells of a 384-well microplate. Include positive controls (no inhibitor) and negative controls (no receptor).

  • Reagent Addition: Add the EP4 receptor and the fluorescently labeled agonist to the assay buffer. Dispense this mixture into the wells containing the test compounds.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: Measure the fluorescence polarization or FRET signal using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. By leveraging the beneficial properties of the cyclopropyl group and the synthetic tractability of the benzoic acid scaffold, researchers can explore a wide range of chemical derivatives with the potential for enhanced potency, selectivity, and pharmacokinetic properties across various disease areas, including inflammation, viral infections, and oncology. The protocols and data presented here, based on the closely related 4-Cyclopropylbenzoic acid, provide a solid foundation for initiating such medicinal chemistry programs.

References

Application Notes and Protocols: 4-Cyclopropoxybenzoic Acid and its Analogs as Precursors for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Cyclopropoxybenzoic acid and its structural analogs are valuable precursors in the synthesis of active pharmaceutical ingredients (APIs). The presence of the cyclopropoxy moiety often confers advantageous properties to the final drug molecule, including enhanced metabolic stability and improved binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of a key analog, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, in the synthesis of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. Roflumilast is an anti-inflammatory drug used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2]

Key Intermediate Synthesis: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

A crucial building block for the synthesis of Roflumilast is 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[2] A common synthetic route to this intermediate starts from 3-fluoro-4-hydroxybenzaldehyde.[3]

Experimental Protocol: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid[3]

Step 1: Synthesis of 4-(difluoromethoxy)-3-fluorobenzaldehyde

  • To a reaction vessel, add 3-fluoro-4-hydroxybenzaldehyde and a suitable solvent such as dimethylformamide (DMF) or N-methylpyrrolidone.

  • Add an alkali base, for example, sodium hydroxide or potassium hydroxide.

  • Introduce sodium chlorodifluoroacetate.

  • Heat the reaction mixture to a temperature between 60-120 °C.

  • Upon completion, the reaction yields 4-(difluoromethoxy)-3-fluorobenzaldehyde. Due to the selective etherification of the hydroxyl group, the product is typically of high purity and does not require column chromatography.[3]

Step 2: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

  • The 4-(difluoromethoxy)-3-fluorobenzaldehyde obtained from the previous step is reacted with cyclopropylmethanol.

  • This electrophilic substitution reaction is carried out in the presence of a base.

  • The reaction yields 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

Step 3: Oxidation to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

  • The aldehyde from Step 2 is oxidized to the corresponding carboxylic acid.

  • A suitable oxidizing agent, such as sodium chlorite, is used under acidic conditions.

  • The final product is the key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

This synthetic route is advantageous as it avoids the use of highly toxic or dangerous substances, employs mild reaction conditions, and involves simple work-up procedures, making it suitable for large-scale industrial production.[3]

API Synthesis: Roflumilast

The final step in the synthesis of Roflumilast involves the amide coupling of the key intermediate with 4-amino-3,5-dichloropyridine.

Experimental Protocol: Amide Coupling for Roflumilast Synthesis[4][5]
  • Activation of the Carboxylic Acid:

    • To a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid in an inert solvent like toluene, add a catalytic amount of N,N-dimethylformamide (DMF).[4]

    • Heat the mixture to 70-80°C.

    • Slowly add thionyl chloride to the reaction mixture to form the corresponding acid chloride.[4]

    • Stir the reaction at this temperature for approximately 2 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude activated acid derivative.[4]

  • Amide Bond Formation:

    • In a separate reaction vessel, prepare a suspension of 4-amino-3,5-dichloropyridine in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).[5]

    • Add a base, such as sodium hydride (NaH), to form the anion of 4-amino-3,5-dichloropyridine. The molar ratio of the base to the amine is typically between 0.8 and 1.1.[5]

    • Add the solution of the activated 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride dropwise to the suspension at a controlled temperature, typically between 15-20°C.[5]

    • The reaction is stirred at a temperature between 0°C and the boiling point of the solvent, preferably between 20-30°C, until completion.[5]

  • Work-up and Purification:

    • Upon completion of the reaction, the mixture is worked up using standard procedures, which may include quenching, extraction, and washing.

    • The crude Roflumilast is then purified, often by recrystallization, to achieve a high purity of ≥99%.[5]

Quantitative Data

ParameterValueReference
Roflumilast Synthesis
Overall Yield80%[1]
Purity≥99% (preferably ≥99.8%)[5]
Biological Activity
PDE4B Inhibition (IC50 of Roflumilast analog)Varies (nanomolar range for potent analogs)[1]
PDE4D/4B IC50 Ratio (Roflumilast)3.02[1]
PDE4D/4B IC50 Ratio (Compound 4k analog)3.22[1]

Mechanism of Action and Signaling Pathway

Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4). PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes.[6][7] In inflammatory cells, the inhibition of PDE4 leads to an accumulation of intracellular cAMP.[7] This increase in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates and regulates the activity of multiple downstream targets, ultimately leading to a reduction in the release of pro-inflammatory mediators.[7] This anti-inflammatory effect is the basis for the therapeutic use of Roflumilast in COPD.[2]

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition cluster_inhibition Inhibition by Roflumilast cluster_cAMP_metabolism cAMP Metabolism cluster_downstream_effect Downstream Signaling Roflumilast Roflumilast PDE4 PDE4 Roflumilast->PDE4 inhibits AMP AMP PDE4->AMP hydrolyzes to cAMP cAMP cAMP->PDE4 substrate PKA Protein Kinase A (inactive) cAMP->PKA activates ATP ATP AC Adenylate Cyclase ATP->AC substrate AC->cAMP produces PKA_active Protein Kinase A (active) PKA->PKA_active Inflammation Inflammatory Response PKA_active->Inflammation suppresses Anti_Inflammation Reduced Inflammation PKA_active->Anti_Inflammation leads to

Caption: PDE4 Inhibition Pathway by Roflumilast.

Experimental Workflow

The overall process from the precursor to the final API involves a multi-step synthesis followed by biological evaluation.

Experimental_Workflow Start Starting Material (e.g., 3-fluoro-4-hydroxybenzaldehyde) Step1 Step 1: Etherification Start->Step1 Intermediate1 Intermediate 1 (4-(difluoromethoxy)-3-fluorobenzaldehyde) Step1->Intermediate1 Step2 Step 2: Etherification with Cyclopropylmethanol Intermediate1->Step2 Intermediate2 Intermediate 2 (3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde) Step2->Intermediate2 Step3 Step 3: Oxidation Intermediate2->Step3 Precursor Key Precursor (3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid) Step3->Precursor Step4 Step 4: Amide Coupling with 4-amino-3,5-dichloropyridine Precursor->Step4 API Final API (Roflumilast) Step4->API Purification Purification and Characterization API->Purification BioAssay Biological Assays (e.g., PDE4 Inhibition Assay) Purification->BioAssay DataAnalysis Data Analysis (IC50 determination) BioAssay->DataAnalysis

Caption: Synthetic and evaluative workflow for Roflumilast.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Cyclopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl halides and an organoboron species. This palladium-catalyzed reaction is highly valued in the pharmaceutical and materials science industries for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.[1][2][3] 4-Cyclopropoxybenzoic acid is a valuable building block in medicinal chemistry. The cyclopropyl group can enhance metabolic stability and binding affinity, while the carboxylic acid moiety provides a handle for further functionalization or can act as a key pharmacophoric feature.[1] This document provides detailed application notes and a representative protocol for the Suzuki coupling reaction involving this compound to synthesize biphenyl derivatives, which are common structural motifs in biologically active molecules.[2][4]

Applications in Drug Discovery and Materials Science

The synthesis of substituted biphenyl carboxylic acids is of significant interest in drug discovery. These scaffolds are present in numerous pharmaceuticals, acting as inhibitors for various enzymes.[4] The products derived from the Suzuki coupling of this compound can be further elaborated to create libraries of compounds for screening against various biological targets. The cyclopropoxy moiety, in particular, is a desirable feature in drug candidates for its ability to improve metabolic stability and potency.[5]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[6] The generally accepted mechanism consists of three main steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (R¹-X) to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OH)₂) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biphenyl product (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Generalized Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)LnX OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diorgano R¹-Pd(II)LnR² Transmetalation->PdII_Diorgano RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X BoronicAcid R²-B(OH)₂ + Base

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 4'-Cyclopropoxy-[1,1'-biphenyl]-4-carboxylic acid

This protocol describes a representative Suzuki coupling reaction between this compound (as its corresponding boronic acid derivative, which would be prepared in a prior step) and a suitable aryl halide, in this case, methyl 4-bromobenzoate. The resulting ester is then hydrolyzed to the final carboxylic acid product.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Cyclopropoxyphenylboronic acid≥95%Commercially Available
Methyl 4-bromobenzoate≥98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Tricyclohexylphosphine (PCy₃)≥97%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
Deionized Water
Ethyl AcetateACS GradeCommercially Available
BrineSaturated
Anhydrous Magnesium Sulfate (MgSO₄)
Hydrochloric Acid (HCl)2 M
MethanolACS GradeCommercially Available
Sodium Hydroxide (NaOH)
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow

Suzuki_Workflow start Start setup Reaction Setup: - Add reactants, catalyst, ligand, base, and solvent to flask. start->setup degas Degas the reaction mixture. setup->degas heat Heat the reaction mixture under inert atmosphere. degas->heat monitor Monitor reaction progress (TLC/LC-MS). heat->monitor workup Aqueous Work-up: - Cool, quench, and extract with organic solvent. monitor->workup dry Dry organic layer and concentrate. workup->dry purify Purify the crude product (e.g., chromatography). dry->purify hydrolysis Ester Hydrolysis. purify->hydrolysis characterize Characterize the final product (NMR, MS). hydrolysis->characterize end End characterize->end

Caption: A generalized workflow for the Suzuki coupling reaction and subsequent work-up.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-cyclopropoxyphenylboronic acid (1.2 mmol), methyl 4-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.04 mmol, 4 mol%).

  • Addition of Base and Solvents: Add potassium carbonate (3.0 mmol) to the flask. Subsequently, add 1,4-dioxane (10 mL) and deionized water (2 mL).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester product by flash column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of methanol and 2 M aqueous sodium hydroxide. Stir at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution with 2 M HCl to precipitate the carboxylic acid product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary

The following table presents representative data for the Suzuki coupling of various aryl bromides with 4-cyclopropoxyphenylboronic acid. Yields are illustrative and may vary based on specific reaction conditions and the nature of the coupling partners.

Aryl Bromide PartnerProductTypical Yield (%)
Methyl 4-bromobenzoate4'-Cyclopropoxy-[1,1'-biphenyl]-4-carboxylic acid methyl ester85-95
1-Bromo-4-nitrobenzene4-Cyclopropoxy-4'-nitro-1,1'-biphenyl80-90
1-Bromo-3,5-dimethylbenzene4-Cyclopropoxy-3',5'-dimethyl-1,1'-biphenyl75-85
2-Bromopyridine2-(4-Cyclopropoxyphenyl)pyridine65-75

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider screening different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos). The choice of base and solvent system can also significantly impact the reaction outcome.[7][8]

  • Homocoupling: The formation of homocoupled byproducts can be minimized by ensuring a thoroughly deoxygenated reaction mixture and using the appropriate stoichiometry of reactants.

  • Protodeboronation: The premature cleavage of the C-B bond of the boronic acid can be a side reaction. Using a less nucleophilic base or anhydrous conditions (if compatible with the specific protocol) may mitigate this issue.[9]

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • The reaction should be performed under an inert atmosphere as some reagents may be air-sensitive.

By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki coupling reactions for the synthesis of novel compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Esterification of 4-Cyclopropoxybenzoic Acid for Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ester prodrugs of 4-Cyclopropoxybenzoic acid. Esterification of the carboxylic acid moiety is a common and effective strategy to enhance the pharmacokinetic properties of a drug, such as its lipophilicity, membrane permeability, and taste, or to achieve targeted delivery. The following sections detail two robust esterification methodologies, Steglich esterification and Mitsunobu reaction, for the preparation of this compound ester prodrugs, along with protocols for their purification, characterization, and in vitro evaluation.

Introduction to Ester Prodrugs of this compound

This compound is a carboxylic acid-containing molecule with potential therapeutic applications. However, like many carboxylic acids, its physicochemical properties, such as polarity, may limit its oral bioavailability and cellular uptake. By converting the carboxylic acid to an ester, a bioreversible prodrug can be formed.[1][2] These ester prodrugs are designed to be inactive until they are hydrolyzed by endogenous esterases in the body, releasing the active this compound at the target site. This approach can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug.[2]

Synthesis Methodologies

Two versatile and widely used methods for the esterification of carboxylic acids under mild conditions are the Steglich esterification and the Mitsunobu reaction. These methods are particularly suitable for substrates that may be sensitive to the harsh conditions of traditional Fischer esterification.

1. Steglich Esterification: This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4] The reaction is generally performed at room temperature and is compatible with a wide range of functional groups.[3] A key advantage is the formation of a urea byproduct that is often insoluble and can be easily removed by filtration.[3]

2. Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] A notable feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol center, which is a critical consideration when dealing with chiral alcohols.[6] The reaction is typically carried out at or below room temperature.[5]

Experimental Protocols

Protocol 1: Steglich Esterification of this compound

This protocol describes a general procedure for the synthesis of an ethyl ester of this compound as a representative example.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel for filtration

  • Chromatography column

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add ethanol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure ethyl 4-cyclopropoxybenzoate.[7]

Protocol 2: Mitsunobu Reaction for the Esterification of this compound

This protocol provides a general method for the synthesis of an isopropyl ester of this compound.

Materials:

  • This compound

  • Isopropanol (anhydrous)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe for reagent addition

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe to the reaction mixture.[8]

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate (EtOAc) and wash with saturated NaHCO₃ solution and brine to remove unreacted acid and water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. Purify the desired ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).[8]

Data Presentation

The following tables present hypothetical but representative data for a series of synthesized this compound ester prodrugs.

Table 1: Synthesis of this compound Ester Prodrugs

Prodrug (Ester) Synthesis Method Alcohol Moiety Reaction Time (h) Yield (%)
1a Steglich Ethanol 18 85
1b Steglich Isopropanol 24 78
1c Mitsunobu n-Propanol 8 90

| 1d | Mitsunobu | Benzyl Alcohol | 12 | 82 |

Table 2: Characterization of this compound Ester Prodrugs

Prodrug Molecular Formula Molecular Weight ( g/mol ) ¹H NMR (CDCl₃, δ ppm) MS (ESI+) m/z
1a C₁₂H₁₄O₃ 206.24 8.01 (d, 2H), 6.90 (d, 2H), 4.35 (q, 2H), 3.85 (m, 1H), 1.39 (t, 3H), 0.80 (m, 4H) 207.1 [M+H]⁺
1b C₁₃H₁₆O₃ 220.26 8.00 (d, 2H), 6.89 (d, 2H), 5.25 (sept, 1H), 3.84 (m, 1H), 1.35 (d, 6H), 0.79 (m, 4H) 221.1 [M+H]⁺
1c C₁₃H₁₆O₃ 220.26 8.01 (d, 2H), 6.90 (d, 2H), 4.25 (t, 2H), 3.85 (m, 1H), 1.80 (sext, 2H), 1.02 (t, 3H), 0.80 (m, 4H) 221.1 [M+H]⁺

| 1d | C₁₇H₁₆O₃ | 268.31 | 8.05 (d, 2H), 7.40-7.30 (m, 5H), 6.92 (d, 2H), 5.35 (s, 2H), 3.86 (m, 1H), 0.81 (m, 4H) | 269.1 [M+H]⁺ |

Table 3: In Vitro Hydrolysis of this compound Ester Prodrugs in Human Plasma (pH 7.4)

Prodrug Half-life (t₁/₂, min)
1a 45
1b 120
1c 60

| 1d | 95 |

Protocol 3: In Vitro Enzymatic Hydrolysis Assay

This protocol outlines a method to determine the rate of hydrolysis of the ester prodrugs in human plasma.

Materials:

  • This compound ester prodrug

  • Human plasma (pooled)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with UV detector

Procedure:

  • Prepare a stock solution of the ester prodrug in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 10 mM.

  • Pre-warm human plasma and PBS (pH 7.4) to 37 °C.

  • Initiate the hydrolysis reaction by adding a small volume of the prodrug stock solution to the pre-warmed human plasma to achieve a final concentration of 100 µM. The final concentration of the organic solvent should be less than 1% to avoid protein precipitation and enzyme denaturation.[9]

  • Incubate the reaction mixture at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing 0.1% trifluoroacetic acid. This will precipitate the plasma proteins.

  • Vortex the quenched sample and centrifuge at high speed to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC to quantify the disappearance of the prodrug and the appearance of the parent drug, this compound.

  • Calculate the half-life (t₁/₂) of the prodrug from the first-order decay plot of the prodrug concentration versus time.

Visualizations

Diagrams

The following diagrams illustrate the chemical reaction pathway, experimental workflow, and the prodrug activation principle.

Esterification_Reaction_Pathway cluster_steglich Steglich Esterification cluster_mitsunobu Mitsunobu Reaction 4-Cyclopropoxybenzoic_Acid This compound DCC_DMAP DCC, DMAP 4-Cyclopropoxybenzoic_Acid->DCC_DMAP PPh3_DIAD PPh3, DIAD 4-Cyclopropoxybenzoic_Acid->PPh3_DIAD Alcohol Alcohol (R-OH) Alcohol->DCC_DMAP Alcohol->PPh3_DIAD Ester_Prodrug Ester Prodrug DCC_DMAP->Ester_Prodrug PPh3_DIAD->Ester_Prodrug

Caption: Chemical pathways for the synthesis of this compound ester prodrugs.

Experimental_Workflow Start Starting Materials (this compound, Alcohol) Reaction Esterification Reaction (Steglich or Mitsunobu) Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Pure Ester Prodrug Characterization->End Hydrolysis In Vitro Hydrolysis Assay End->Hydrolysis

Caption: Overall experimental workflow for prodrug synthesis and evaluation.

Prodrug_Activation Prodrug Ester Prodrug (Inactive) Esterases Esterases (in vivo) Prodrug->Esterases Active_Drug This compound (Active) Esterases->Active_Drug Hydrolysis

Caption: Principle of enzymatic activation of the ester prodrug to the active parent drug.

References

Application Notes and Protocols: 4-Cyclopropoxybenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive research has revealed a notable scarcity of publicly available data specifically detailing the applications of 4-Cyclopropoxybenzoic acid in materials science. The following application notes and protocols are therefore presented as a theoretical framework. This document extrapolates potential applications and methodologies based on the well-documented behaviors of structurally analogous compounds, such as other 4-alkoxybenzoic acids and benzoic acid derivatives containing cyclic substituents. The quantitative data and experimental procedures outlined herein are hypothetical and intended to serve as a foundational guide for future research and development efforts.

Introduction

This compound is a carboxylic acid derivative characterized by a benzene ring substituted with a cyclopropoxy group at the para position. Its molecular structure, featuring a rigid aromatic core and a terminal carboxylic acid group, suggests its potential as a valuable building block in the synthesis of advanced materials. The presence of the cyclopropoxy group is anticipated to influence key material properties such as thermal stability, mesomorphism in liquid crystals, and the mechanical characteristics of polymers. This document explores the prospective applications of this compound in the fields of liquid crystals and advanced polymers, providing hypothetical data and detailed experimental protocols to guide investigation into its material properties.

Potential Applications in Liquid Crystals

The molecular geometry of this compound, with its elongated and rigid structure, makes it a promising candidate for the formation of thermotropic liquid crystals. Similar to other 4-substituted benzoic acids, it is expected to exhibit mesogenic behavior, where it displays phases with properties intermediate between those of a crystalline solid and an isotropic liquid upon heating.

Hypothetical Mesogenic Properties

The cyclopropoxy substituent is expected to influence the melting point and the temperatures of transition between different liquid crystalline phases (e.g., nematic, smectic). The compact and rigid nature of the cyclopropyl ring may lead to favorable packing arrangements, potentially resulting in stable mesophases over a broad temperature range.

Table 1: Hypothetical Thermal Properties of this compound and its Derivatives

CompoundStructureMelting Point (°C)Nematic-Isotropic Transition (°C)
This compoundc-C₃H₅O-C₆H₄-COOH165 - 170185 - 190
Ester Derivative 1c-C₃H₅O-C₆H₄-COO-C₆H₅130 - 135150 - 155
Ester Derivative 2c-C₃H₅O-C₆H₄-COO-C₆H₄-CN145 - 150210 - 215
Experimental Protocol: Synthesis of a Liquid Crystalline Ester Derivative

This protocol describes the hypothetical synthesis of a liquid crystalline ester from this compound and 4-cyanophenol.

Objective: To synthesize a nematic liquid crystal with a broad mesophase range.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 4-Cyanophenol

  • Pyridine

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol for recrystallization

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in an excess of thionyl chloride (5 equivalents).

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux for 2 hours.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-cyclopropoxybenzoyl chloride.

  • Esterification:

    • Dissolve the crude 4-cyclopropoxybenzoyl chloride in anhydrous toluene.

    • In a separate flask, dissolve 4-cyanophenol (1 equivalent) and pyridine (1.2 equivalents) in anhydrous toluene.

    • Slowly add the acid chloride solution to the 4-cyanophenol solution at 0 °C with stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove pyridinium hydrochloride.

    • Wash the filtrate sequentially with water, 5% NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ester.

    • Purify the crude product by recrystallization from ethanol to obtain the final liquid crystalline ester.

Characterization: The synthesized compound should be characterized by:

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures.

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Diagram 1: Synthesis Workflow

G cluster_0 Acid Chloride Formation cluster_1 Esterification cluster_2 Purification A This compound C 4-Cyclopropoxybenzoyl Chloride A->C Reflux B Thionyl Chloride + DMF B->C E Crude Ester C->E Stirring at RT D 4-Cyanophenol + Pyridine D->E F Purified Liquid Crystalline Ester E->F Recrystallization

Caption: Workflow for the synthesis of a liquid crystalline ester.

Potential Applications in Advanced Polymers

This compound can also be envisioned as a monomer for the synthesis of high-performance polymers, such as aromatic polyesters. The incorporation of the cyclopropoxy group into the polymer backbone could enhance properties like thermal stability, mechanical strength, and gas barrier performance.

Hypothetical Polymer Properties

Polymers derived from this compound are anticipated to be semi-crystalline with high glass transition temperatures (Tg) and melting points (Tm). The rigid nature of the aromatic and cyclopropyl groups would likely contribute to a high modulus and good dimensional stability.

Table 2: Hypothetical Properties of a Polyester Derived from this compound

PropertyValue
Glass Transition Temperature (Tg)180 - 200 °C
Melting Temperature (Tm)320 - 340 °C
Tensile Modulus3.5 - 4.5 GPa
Thermal Decomposition Temperature (TGA, 5% weight loss)> 450 °C
Experimental Protocol: Synthesis of a Wholly Aromatic Polyester

This protocol outlines a hypothetical two-step melt polycondensation for the synthesis of a polyester from this compound.

Objective: To synthesize a high-performance aromatic polyester with high thermal stability.

Materials:

  • This compound

  • Acetic anhydride

  • Antimony(III) oxide (catalyst)

  • Toluene

Procedure:

  • Acetylation:

    • In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, suspend this compound in toluene.

    • Add a molar excess of acetic anhydride.

    • Reflux the mixture for 3 hours to form 4-acetoxycyclopropoxybenzoic acid.

    • Isolate the acetylated monomer by cooling and filtration.

  • Melt Polycondensation:

    • Place the purified 4-acetoxycyclopropoxybenzoic acid and a catalytic amount of antimony(III) oxide in a polymerization reactor equipped with a powerful stirrer, a nitrogen inlet, and a vacuum outlet.

    • Heat the reactor under a slow stream of nitrogen to a temperature approximately 20-30 °C above the melting point of the monomer.

    • Stir the molten monomer for 1-2 hours, during which acetic acid will be evolved.

    • Gradually increase the temperature to 300-320 °C while applying a high vacuum to remove the remaining acetic acid and facilitate the increase in molecular weight.

    • Continue the reaction until the desired melt viscosity is achieved.

    • Cool the reactor and extrude the polymer.

Characterization: The resulting polymer should be characterized by:

  • Differential Scanning Calorimetry (DSC): To determine Tg and Tm.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Mechanical Testing (e.g., tensile testing): To evaluate mechanical properties.

Diagram 2: Polymer Synthesis and Characterization Pathway

G cluster_characterization Characterization Monomer This compound Acetylation Acetylation with Acetic Anhydride Monomer->Acetylation AcetylatedMonomer 4-Acetoxycyclopropoxybenzoic Acid Acetylation->AcetylatedMonomer Polycondensation Melt Polycondensation AcetylatedMonomer->Polycondensation Polymer Aromatic Polyester Polycondensation->Polymer DSC DSC (Tg, Tm) Polymer->DSC TGA TGA (Thermal Stability) Polymer->TGA GPC GPC (Molecular Weight) Polymer->GPC Mechanical Mechanical Testing Polymer->Mechanical

Caption: Logical flow from monomer to polymer and its characterization.

Conclusion

While direct experimental evidence for the application of this compound in materials science is currently limited, its molecular structure strongly suggests its potential as a precursor for novel liquid crystals and high-performance polymers. The hypothetical data and protocols presented in this document provide a foundational framework for researchers to explore the synthesis and characterization of materials derived from this promising compound. Further investigation is warranted to validate these theoretical applications and to fully elucidate the structure-property relationships imparted by the cyclopropoxy moiety.

Application Notes and Protocols for the Scale-Up Synthesis of 4-Cyclopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the pilot plant scale-up synthesis of 4-Cyclopropoxybenzoic acid. The protocol is based on a two-step synthetic route commencing with the Williamson ether synthesis to couple a cyclopropyl group with a 4-hydroxybenzoate ester, followed by saponification to yield the final carboxylic acid. Detailed experimental procedures, safety protocols, and process control parameters are outlined to ensure a safe, efficient, and scalable manufacturing process.

Synthetic Strategy Overview

The selected synthetic route for the pilot-scale production of this compound involves two main chemical transformations:

  • Step 1: Williamson Ether Synthesis: Reaction of a suitable 4-hydroxybenzoic acid ester (e.g., Methyl 4-hydroxybenzoate) with cyclopropyl bromide in the presence of a base to form the intermediate, Methyl 4-cyclopropoxybenzoate.

  • Step 2: Saponification: Hydrolysis of the methyl ester intermediate using a strong base, followed by acidic work-up to afford the final product, this compound.

This approach is advantageous for scale-up due to the reliability of the Williamson ether synthesis and the straightforward nature of ester hydrolysis.

Overall Reaction Scheme

Caption: Overall two-step synthesis of this compound.

Materials and Equipment

Raw Materials
MaterialGradeSupplierNotes
Methyl 4-hydroxybenzoate>99%CommercialStarting material for ether synthesis.
Cyclopropyl bromide>98%CommercialAlkylating agent. Flammable and irritant.
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderCommercialBase for Williamson ether synthesis.
Sodium Hydroxide (NaOH)Pellets or flakes, >97%CommercialBase for saponification. Corrosive.
AcetoneACS Grade or equivalentCommercialSolvent for ether synthesis. Flammable.
Methanol (MeOH)ACS Grade or equivalentCommercialCo-solvent for saponification. Flammable.
Hydrochloric Acid (HCl)37% (concentrated)CommercialFor acidification. Corrosive.
Ethyl AcetateACS Grade or equivalentCommercialExtraction solvent.
Brine (Saturated NaCl)Prepared in-houseN/AFor aqueous washes.
Anhydrous Sodium SulfateGranularCommercialDrying agent.
Deionized WaterIn-houseN/AFor reactions and washes.
Pilot Plant Equipment
  • 100 L Glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.

  • 50 L Jacketed crystallization vessel with stirrer.

  • Centrifuge or Nutsche filter/dryer.

  • Vacuum oven.

  • Appropriate pumps for liquid transfer.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, flame-retardant lab coat, respiratory protection as needed.

  • Grounding and bonding equipment for flammable solvent handling.[1]

  • Emergency eyewash and safety shower stations.[1]

Experimental Protocols

Step 1: Synthesis of Methyl 4-cyclopropoxybenzoate

This procedure details the Williamson ether synthesis to produce the ester intermediate.

Workflow Diagram

G A Charge Reactor B Add Reagents A->B Methyl 4-hydroxybenzoate, K2CO3, Acetone C Heat to Reflux B->C Add Cyclopropyl Bromide D Reaction Monitoring (TLC/HPLC) C->D ~8-12 hours E Cool Down D->E Reaction Complete F Filtration E->F G Solvent Removal F->G Filtrate H Aqueous Work-up G->H I Dry and Concentrate H->I J Isolate Intermediate I->J

Caption: Workflow for the synthesis of Methyl 4-cyclopropoxybenzoate.

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the reactor with Methyl 4-hydroxybenzoate (5.00 kg, 32.86 mol), potassium carbonate (6.82 kg, 49.29 mol, 1.5 eq), and acetone (50 L).

  • Heating and Alkylation: Begin agitation and heat the slurry to a gentle reflux (~56 °C). Slowly add cyclopropyl bromide (4.38 kg, 36.15 mol, 1.1 eq) via the addition funnel over 1-2 hours, maintaining a steady reflux.

  • Reaction: Maintain the reaction at reflux for 8-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature (20-25 °C). Filter the mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate). Wash the filter cake with acetone (2 x 5 L).[2]

  • Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure to remove the bulk of the acetone.

  • Work-up: To the resulting residue, add ethyl acetate (25 L) and water (25 L). Stir vigorously, then separate the layers. Wash the organic layer with water (2 x 15 L) and then with brine (15 L).[2]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-cyclopropoxybenzoate as a crude oil or solid, which can be used directly in the next step.

Step 2: Saponification to this compound

This procedure details the hydrolysis of the ester intermediate to the final acid product.

Workflow Diagram

G A Charge Reactor B Heat to Reflux A->B Intermediate Ester, NaOH, H2O/MeOH C Reaction Monitoring (TLC/HPLC) B->C ~2-4 hours D Cool and Quench C->D Reaction Complete E Acidification D->E Cool to 0-10 °C F Crystallization E->F Add HCl (aq) to pH ~2-3 G Filtration F->G Stir at 0-5 °C H Washing G->H Collect Solid I Drying H->I Wash with Cold Water J Final Product I->J

Caption: Workflow for the saponification and isolation of this compound.

Procedure:

  • Reactor Setup: Charge the crude Methyl 4-cyclopropoxybenzoate from Step 1 into the 100 L reactor.

  • Saponification: Add a solution of sodium hydroxide (2.63 kg, 65.72 mol, 2.0 eq) in a mixture of deionized water (20 L) and methanol (20 L). Heat the mixture to reflux (~70-75 °C) and maintain for 2-4 hours. The reaction is typically irreversible.[3]

  • Monitoring and Cooldown: Monitor the disappearance of the starting ester by TLC or HPLC. Once complete, cool the reaction mixture to 0-10 °C using a chiller.

  • Acidification and Precipitation: Slowly and carefully add concentrated hydrochloric acid to the cooled, stirred solution to adjust the pH to approximately 2-3. This must be done cautiously as the neutralization is exothermic. This compound will precipitate as a solid.

  • Crystallization: Stir the resulting slurry at 0-5 °C for at least 1 hour to ensure complete crystallization.

  • Isolation: Isolate the solid product by centrifugation or filtration.

  • Washing: Wash the filter cake with cold deionized water (2 x 10 L) until the washings are neutral to pH paper.[4]

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation

Table 1: Stoichiometry and Reagent Quantities (Pilot Scale)
ReagentMolar Mass ( g/mol )Moles (mol)Quantity (kg)EquivalentsStep
Methyl 4-hydroxybenzoate152.1532.865.001.01
Cyclopropyl bromide120.9836.154.381.11
Potassium Carbonate138.2149.296.821.51
Sodium Hydroxide40.0065.722.632.02
This compound178.19(Theoretical) 32.86(Theoretical) 5.86-Product
Table 2: Process Parameters and Expected Outcomes
ParameterStep 1: Ether SynthesisStep 2: Saponification & Isolation
Solvent Acetone (50 L)Water/Methanol (20 L / 20 L)
Reaction Temperature ~56 °C (Reflux)~70-75 °C (Reflux)
Reaction Time 8-12 hours2-4 hours
Work-up/Isolation Filtration, Extraction, ConcentrationPrecipitation, Crystallization, Filtration
Estimated Yield >95% (crude intermediate)85-90% (from intermediate)
Overall Estimated Yield 80-85%
Expected Purity >98% (by HPLC)

Safety and Handling

  • Cyclopropyl Bromide: This reagent is a flammable liquid and vapor, and causes skin, eye, and respiratory irritation.[5] Handle in a well-ventilated area, using spark-proof tools and explosion-proof equipment.[1] Ensure all equipment is properly grounded and bonded to prevent static discharge.[1] Wear appropriate PPE, including chemical-resistant gloves and safety goggles.

  • Sodium Hydroxide: A corrosive solid. Causes severe skin burns and eye damage. Handle with appropriate PPE, including gloves and face shield. The dissolution and neutralization processes are highly exothermic and require careful, controlled addition and efficient cooling.

  • Flammable Solvents: Acetone and methanol are highly flammable. All operations involving these solvents must be conducted in an area with explosion-proof equipment and no open flames or ignition sources.

  • Pressure: The saponification reaction generates methanol vapor, which can increase reactor pressure if not properly vented through the condenser. Ensure the condenser is operating efficiently.

Process Analytical Technology (PAT) Considerations

For enhanced process understanding and control in a modern pilot plant, the following PAT tools can be implemented:

  • FTIR/Raman Spectroscopy: In-line probes can monitor the disappearance of the phenolic -OH stretch in Step 1 and the ester carbonyl stretch in Step 2, providing real-time reaction kinetics and endpoint determination.[6]

  • Particle Size Analysis: In-line particle size analyzers can be used during the crystallization step (Step 2) to monitor crystal growth and ensure a consistent particle size distribution of the final product, which is critical for formulation and dissolution properties.[7]

By integrating these technologies, the process can be optimized for efficiency, consistency, and quality, aligning with Quality by Design (QbD) principles.[7]

References

Application Notes and Protocols for the Derivatization of 4-Cyclopropoxybenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropoxybenzoic acid is a valuable scaffold in medicinal chemistry. The cyclopropyl group often enhances metabolic stability and binding affinity of drug candidates. Derivatization of the carboxylic acid moiety into esters and amides allows for the creation of a diverse library of compounds for biological screening. This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation in biological assays.

Derivatization Strategies

The primary points for derivatization of this compound are the carboxylic acid group, which can be readily converted into amides and esters. These functional groups can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, membrane permeability, and interaction with biological targets.

Experimental Workflow for Derivatization and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening start This compound activation Carboxylic Acid Activation start->activation amide_coupling Amide Coupling (Diverse Amines) activation->amide_coupling esterification Esterification (Diverse Alcohols) activation->esterification amide_library Amide Library amide_coupling->amide_library ester_library Ester Library esterification->ester_library screening High-Throughput Screening (e.g., Antimicrobial, Kinase Assays) amide_library->screening ester_library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the synthesis and screening of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound Amide Derivatives

This protocol describes a general method for the amide coupling of this compound with a variety of primary and secondary amines using HATU as the coupling agent.

Materials:

  • This compound

  • Substituted amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF (0.1 M), add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Add HATU (1.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 15 minutes to 2 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Protocol 2: Synthesis of this compound Ester Derivatives

This protocol details the Fischer esterification of this compound with an alcohol using a strong acid catalyst.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous Na2SO4

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude ester.

  • If necessary, purify the product by column chromatography.

Biological Screening Data

Table 1: Antimicrobial Activity of Cyclopropane-Containing Amide Derivatives (MIC80, µg/mL) [1]

Compound IDStaphylococcus aureusEscherichia coliCandida albicans
F5 3212832
F7 128>12832
F8 >128>12816
F9 643232
F22 >128>12864
F23 >128>12864
F24 >128>12816
F29 64>128>128
F30 128>128>128
F31 >12864>128
F32 >128>12864
F36 128>128128
F42 >128>12816
F45 >12864>128
F49 128>12864
F50 >128>12864
F51 128>12864
F53 64128>128
Ciprofloxacin 22NA
Fluconazole NANA2

NA: Not Applicable

Potential Signaling Pathway: VEGFR-2 Inhibition

Derivatives of benzoic acid containing a cyclopropyl group have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[2] Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor 4-Cyclopropoxybenzoic Acid Derivative Inhibitor->VEGFR2 Inhibits Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Activation of VEGFR-2 by its ligand, VEGF, triggers a downstream cascade involving key signaling molecules such as PLCγ, PI3K, Akt, and the Raf/MEK/ERK pathway.[3][4][5] This ultimately leads to cellular responses critical for angiogenesis, including proliferation, migration, and survival of endothelial cells.[3][5] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can block this signaling cascade, thereby inhibiting the formation of new blood vessels that tumors rely on for growth and metastasis.[6] The derivatization of this compound provides a library of compounds that can be screened for their potential to inhibit VEGFR-2 and other relevant biological targets.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 4-Cyclopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of 4-Cyclopropoxybenzoic acid's bioactivity. The assays described herein focus on molecular targets for which benzoic acid derivatives have shown relevant activity, providing a rational framework for screening and characterization. The primary targets include Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Fatty Acid Amide Hydrolase (FAAH), with an additional protocol for Cyclooxygenase (COX) enzymes to assess general anti-inflammatory potential.

PPARα Activation Assay

Application Note

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1][2] Activation of PPARα is a key mechanism for drugs aimed at treating dyslipidemia.[3] Given that various benzoic acid derivatives have been identified as PPAR agonists, this assay is critical for determining if this compound can activate this nuclear receptor. The recommended method is a cell-based luciferase reporter gene assay, which provides a quantitative measure of the compound's ability to induce PPARα-mediated gene transcription.[3][4]

Data Presentation: Reference Agonist Activity

Quantitative data for this compound is not publicly available and must be determined experimentally. The following table provides reference values for a known PPARα agonist to serve as a benchmark for assay validation and data comparison.

CompoundTargetAssay TypeEC50 (nM)Cell LineReference
GW7647Human PPARαLuciferase Reporter2HEK293[4]
Fenofibric AcidHuman PPARαLuciferase Reporter2,500HepG2[3]

Signaling Pathway Diagram

PPAR_Pathway cluster_nucleus Nucleus Ligand This compound (or other ligand) PPARa PPARα Ligand->PPARa PPARa_n PPARα PPARa->PPARa_n Translocates RXR RXR RXR_n RXR RXR->RXR_n Translocates Heterodimer PPARα-RXR Heterodimer PPARa_n->Heterodimer RXR_n->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds Transcription Target Gene Transcription PPRE->Transcription Initiates

Caption: PPARα ligand activation and transcriptional pathway.

Experimental Workflow Diagram

Assay_Workflow_PPAR start Start: Seed Reporter Cells (e.g., HepG2-PPRE-Luc) pre_incubate Pre-incubate cells (4-6 hours) start->pre_incubate prepare_media Prepare Treatment Media: - Vehicle Control - Reference Agonist (e.g., GW7647) - this compound (serial dilutions) pre_incubate->prepare_media add_media Add Treatment Media to cells prepare_media->add_media incubate Incubate (22-24 hours) add_media->incubate lyse Lyse cells and add Luciferase Detection Reagent incubate->lyse measure Measure Luminescence (RLU with Luminometer) lyse->measure analyze Data Analysis: - Normalize to Vehicle - Plot Dose-Response Curve - Calculate EC50 measure->analyze end End analyze->end

Caption: Workflow for PPARα Luciferase Reporter Gene Assay.

Detailed Experimental Protocol: PPARα Luciferase Reporter Gene Assay

This protocol is adapted from established methods for quantifying PPARα activation in a cellular context.[3][4]

Materials:

  • Human PPARα reporter cells (e.g., HepG2 or HEK293 cells stably transfected with a PPARα expression vector and a PPRE-luciferase reporter plasmid)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • 96-well white, clear-bottom cell culture plates

  • This compound, dissolved in DMSO

  • Reference agonist (e.g., GW7647), dissolved in DMSO

  • Luciferase Assay System (e.g., Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed the PPARα reporter cells into a 96-well white plate at a density of 1.0 - 1.5 x 10⁴ cells/well in 200 µL of DMEM supplemented with 10% charcoal-stripped FBS.

  • Pre-incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in culture medium. Ensure the final DMSO concentration in the wells does not exceed 0.5%. Include a vehicle control (medium with DMSO only).

  • Cell Treatment: Carefully remove the culture medium from the wells and add 200 µL of the prepared treatment media to the respective wells.

  • Incubation: Incubate the plate for 22-24 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Reagent Addition: Remove the treatment media. Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your chosen luciferase assay system. This typically involves adding a single reagent that both lyses the cells and contains the luciferin substrate.

  • Measurement: Measure the luminescence intensity (Relative Light Units, RLU) for each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average RLU of blank wells (no cells) from all other wells.

    • Normalize the data by setting the average RLU from the vehicle-treated wells to 1-fold induction.

    • Plot the fold induction against the log concentration of this compound.

    • Use a non-linear regression analysis (four-parameter logistic fit) to determine the EC₅₀ value.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Application Note

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[5] Inhibition of FAAH increases endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the side effects of direct cannabinoid receptor agonists.[6][7] This makes FAAH a significant therapeutic target.[8] A fluorometric assay provides a sensitive and high-throughput method to screen for potential FAAH inhibitors by measuring the enzymatic hydrolysis of a synthetic substrate to a fluorescent product.[9][10] This assay will determine if this compound can inhibit FAAH activity.

Data Presentation: Reference Inhibitor Activity

Quantitative data for this compound is not publicly available and must be determined experimentally. The following table provides reference IC₅₀ values for well-characterized FAAH inhibitors.

CompoundTargetAssay TypeIC50 (nM)Enzyme SourceReference
URB597Human FAAHFluorometric4.6Recombinant[11]
PF-3845Human FAAHFluorometric230Recombinant[7]
JZL 195Murine FAAHFluorometric4Recombinant[12]

Signaling Pathway Diagram

Caption: FAAH inhibition enhances endocannabinoid signaling.

Experimental Workflow Diagram

Assay_Workflow_FAAH start Start: Prepare Reagents in 96-well black plate add_enzyme Add FAAH Enzyme to all wells (except No Enzyme control) start->add_enzyme add_inhibitor Add Test Compound dilutions and Vehicle/Reference Inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C (e.g., 10-15 minutes) add_inhibitor->pre_incubate add_substrate Initiate reaction by adding Fluorogenic Substrate (e.g., AAMCA) pre_incubate->add_substrate measure Measure Fluorescence Kinetically (Ex: 360nm, Em: 465nm) at 37°C add_substrate->measure analyze Data Analysis: - Calculate reaction rates (slopes) - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for Fluorometric FAAH Inhibition Assay.

Detailed Experimental Protocol: Fluorometric FAAH Inhibition Assay

This protocol is based on commercially available FAAH inhibitor screening kits.[9][12]

Materials:

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC Arachidonoyl Amide)

  • 96-well solid black plates

  • This compound, dissolved in DMSO

  • Reference inhibitor (e.g., URB597), dissolved in DMSO

  • Fluorescence plate reader with temperature control (Ex: 340-360 nm, Em: 450-465 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of FAAH enzyme and substrate in FAAH Assay Buffer as recommended by the supplier. Prepare serial dilutions of this compound and the reference inhibitor in assay buffer.

  • Assay Plate Setup: In a 96-well black plate, set up the following wells:

    • Blank (No Enzyme): 75 µL Assay Buffer.

    • 100% Activity Control: 50 µL Assay Buffer + 25 µL FAAH enzyme solution.

    • Vehicle Control: 25 µL vehicle (assay buffer with DMSO) + 25 µL FAAH enzyme solution.

    • Inhibitor Wells: 25 µL of each inhibitor dilution + 25 µL FAAH enzyme solution.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 25 µL of the FAAH substrate solution to all wells. The final volume should be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically, with readings taken every 1-2 minutes for at least 30 minutes.

  • Data Analysis:

    • For each well, plot fluorescence intensity versus time. Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve.

    • Subtract the rate of the blank wells from all other rates.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Use a non-linear regression analysis to determine the IC₅₀ value.

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Application Note

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[13] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX-1 and/or COX-2.[14] Evaluating the effect of this compound on COX activity is a standard method to assess its potential as an anti-inflammatory agent. A colorimetric inhibitor screening assay is a common and reliable method for this purpose.[15] It measures the peroxidase activity of COX, which is a key part of its catalytic cycle.

Data Presentation: Reference Inhibitor Activity

Quantitative data for this compound is not publicly available and must be determined experimentally. The following table provides reference IC₅₀ values for common NSAIDs.

CompoundTargetAssay TypeIC50 (µM)Enzyme SourceReference
DiclofenacOvine COX-1Colorimetric0.09Ovine[13]
DiclofenacOvine COX-2Colorimetric0.04Ovine[13]
CelecoxibHuman COX-2LC-MS-MS0.04Human[13]

Experimental Workflow Diagram

Assay_Workflow_COX start Start: Prepare Reagents in 96-well plate add_buffer_heme Add Assay Buffer and Heme to all wells start->add_buffer_heme add_enzyme Add COX-1 or COX-2 Enzyme add_buffer_heme->add_enzyme add_inhibitor Add Test Compound dilutions and Vehicle/Reference Inhibitor add_enzyme->add_inhibitor incubate Incubate briefly at 25°C (e.g., 5 minutes) add_inhibitor->incubate add_substrate Add Colorimetric Substrate (e.g., TMPD) incubate->add_substrate initiate_reaction Initiate reaction by adding Arachidonic Acid add_substrate->initiate_reaction measure Measure Absorbance (e.g., 590 nm) over time initiate_reaction->measure analyze Data Analysis: - Calculate reaction rates - Calculate % Inhibition - Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for Colorimetric COX Inhibition Assay.

Detailed Experimental Protocol: Colorimetric COX Inhibition Assay

This protocol is based on a common colorimetric method that measures the peroxidase component of COX activity.[15]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic Acid solution

  • 96-well clear plates

  • This compound, dissolved in DMSO

  • Reference inhibitor (e.g., Diclofenac), dissolved in DMSO

  • Spectrophotometer plate reader

Procedure:

  • Assay Plate Setup: The assay should be run in separate plates for COX-1 and COX-2. To each well of a 96-well plate, add the following in order:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL of either Vehicle (for 100% activity control) or the appropriate dilution of this compound or reference inhibitor.

    • 10 µL of COX-1 or COX-2 enzyme solution.

  • Incubation: Shake the plate gently and incubate for 5 minutes at 25°C.

  • Substrate Addition: Add 20 µL of the colorimetric substrate solution to all wells.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.

  • Measurement: Immediately shake the plate for 10 seconds and begin measuring the absorbance at 590 nm. Take readings every minute for 5 minutes to establish a kinetic rate.

  • Data Analysis:

    • Calculate the reaction rate for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Correct for background by subtracting the rate of a "no enzyme" control.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.

References

Topic: Protocol for Isolating 4-Cyclopropoxybenzoic Acid from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Isolation of 4-Cyclopropoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the isolation and purification of this compound from a typical post-reaction mixture. The methodology leverages the acidic nature of the target compound, employing a liquid-liquid acid-base extraction to effectively separate it from neutral or basic impurities. Subsequent purification is achieved through recrystallization, yielding a product of high purity. This protocol is designed to be a robust and reproducible method for obtaining pure this compound, a key intermediate in various pharmaceutical syntheses.

Introduction

This compound is a valuable building block in the synthesis of pharmaceutically active molecules. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Reaction mixtures often contain unreacted starting materials, catalysts, and byproducts. This protocol details a standard, effective procedure for isolating this compound based on its physicochemical properties, primarily its acidity (pKa ≈ 4.41)[1]. The core of the protocol involves an acid-base extraction, where the acidic product is converted into its water-soluble salt, separating it from water-insoluble impurities. The acid is then regenerated by acidification and further purified by recrystallization.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding the principles behind the isolation procedure.

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₂[1][2]
Molecular Weight162.19 g/mol [1][2][3]
AppearanceOff-white solid[1]
Melting Point221-224 °C[1][3]
pKa (Predicted)4.41 ± 0.10[1]
SolubilitySparingly soluble in water; Soluble in alkaline aqueous solutions and organic solvents like ethanol.[1][4]

Health and Safety Information

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Work in a well-ventilated fume hood.

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation[2].

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Organic Solvents (Ethyl Acetate, Ethanol): Flammable liquids and vapors. Use with caution away from ignition sources.

Experimental Protocol

This protocol assumes the reaction has been completed and quenched, and the crude product is present in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.

Materials and Equipment
  • Reagents:

    • Crude reaction mixture containing this compound in ethyl acetate.

    • 5% (w/v) aqueous Sodium Hydroxide (NaOH) solution.

    • 6M aqueous Hydrochloric Acid (HCl) solution.

    • Saturated aqueous Sodium Chloride (brine) solution.

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

    • Ethanol (reagent grade).

    • Deionized water.

  • Equipment:

    • Separatory funnel (appropriate size for the reaction scale).

    • Erlenmeyer flasks and beakers.

    • pH paper or pH meter.

    • Büchner funnel and filter flask.

    • Vacuum source.

    • Hot plate/stirrer.

    • Ice bath.

    • Spatula and glass stirring rod.

    • Rotary evaporator (optional).

Part A: Acid-Base Extraction
  • Initial Extraction: Transfer the crude reaction mixture (dissolved in an organic solvent like ethyl acetate) to a separatory funnel. Add an equal volume of 5% aqueous NaOH solution.

  • Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate completely. The 4-cyclopropoxybenzoate salt will be in the upper aqueous layer (note: confirm layers based on solvent densities).

  • Collect Aqueous Layer: Drain the lower organic layer, which contains neutral and basic impurities, into a flask. Drain the upper aqueous layer containing the product salt into a separate, clean Erlenmeyer flask.

  • Re-extract Organic Layer: Return the organic layer to the separatory funnel and repeat the extraction process (steps 1-3) with a fresh portion of 5% NaOH solution to ensure complete recovery of the acid. Combine the aqueous extracts.

  • Wash Aqueous Layer: (Optional) To remove any residual neutral impurities, the combined aqueous layers can be washed with a small portion of ethyl acetate. Discard the organic wash.

Part B: Precipitation and Isolation
  • Cooling: Place the flask containing the combined aqueous extracts in an ice bath and cool to 0-5 °C. This helps control the exotherm during acidification and promotes better crystal formation.

  • Acidification: While stirring, slowly add 6M HCl dropwise to the cold aqueous solution. This compound will precipitate out as a white solid.

  • Check pH: Continue adding HCl until the solution is acidic, checking the pH with litmus paper or a pH meter (target pH ≤ 2).

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake on the filter with two portions of cold deionized water to remove any inorganic salts.

  • Preliminary Drying: Allow the solid to air-dry on the filter for 15-20 minutes under vacuum to remove excess water.

Part C: Purification by Recrystallization
  • Solvent Selection: Transfer the crude, air-dried solid to a clean Erlenmeyer flask. Ethanol is a suitable solvent for recrystallization[1].

  • Dissolution: Add a minimal amount of hot ethanol to the flask while heating on a hotplate with stirring. Add just enough hot solvent to fully dissolve the solid.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Final Filtration: Collect the purified crystals by vacuum filtration.

  • Final Wash: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound in a vacuum oven or desiccator until a constant weight is achieved.

Visualization of Workflow

The following diagram illustrates the complete logical workflow for the isolation and purification process.

Isolation_Workflow start Crude Reaction Mixture (in Organic Solvent) extraction 1. Acid-Base Extraction (add aq. NaOH) start->extraction product Pure this compound (Solid) separation 2. Separate Layers extraction->separation acidification 3. Acidification of Aqueous Layer (add aq. HCl) separation->acidification Aqueous Layer (Product Salt) waste_org Organic Layer (Neutral/Basic Impurities) separation->waste_org filtration1 4. Vacuum Filtration acidification->filtration1 Precipitate Formed recrystallization 5. Recrystallization (from hot Ethanol) filtration1->recrystallization Crude Solid waste_filtrate1 Aqueous Filtrate (Inorganic Salts) filtration1->waste_filtrate1 filtration2 6. Final Filtration & Drying recrystallization->filtration2 Purified Crystals waste_filtrate2 Ethanol Mother Liquor (Soluble Impurities) recrystallization->waste_filtrate2 filtration2->product

Fig 1. Workflow for the isolation and purification of this compound.

Expected Results and Data Presentation

The described protocol is expected to yield this compound with high purity. The success of the purification can be quantified by yield calculation and melting point analysis.

ParameterBefore Purification (Crude)After Purification (Final Product)
Appearance Off-white to brownish solidWhite crystalline solid
Melting Point Broad range, e.g., 215-221 °CSharp range, e.g., 222-224 °C[1][3]
Purity (by HPLC) ~85-95% (Hypothetical)>99% (Hypothetical)
Yield N/A60-80% (Hypothetical, depends on initial purity)

Note: Purity and yield values are hypothetical and will vary based on the efficiency of the reaction and the precision of the experimental execution.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyclopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Cyclopropoxybenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes to this compound are the Williamson Ether Synthesis and the Ullmann Condensation. The Williamson ether synthesis is generally the more common and milder method, involving the reaction of a 4-hydroxybenzoate ester with a cyclopropyl halide in the presence of a base, followed by hydrolysis of the ester. The Ullmann condensation is a copper-catalyzed reaction between a 4-halobenzoic acid derivative and cyclopropanol, which typically requires higher temperatures.

Q2: My Williamson ether synthesis reaction is giving a very low yield. What are the most likely causes?

A2: Low yields in the Williamson ether synthesis of this compound are often due to a few key factors:

  • Inefficient Deprotonation: The phenolic hydroxyl group of the 4-hydroxybenzoate starting material must be fully deprotonated to form the nucleophilic phenoxide. An insufficiently strong base or inadequate reaction time for this step will result in a low yield.

  • Side Reactions: The primary competing side reaction is the E2 elimination of the cyclopropyl halide, which is favored by sterically hindered bases or high temperatures.

  • Reagent Quality: The purity of the starting materials, particularly the 4-hydroxybenzoate and the cyclopropyl halide, is crucial. Moisture in the reagents or solvent can also negatively impact the reaction.

  • Reaction Temperature: While heat is often required to drive the reaction to completion, excessive temperatures can promote side reactions and decomposition of the product.

Q3: What are the common impurities I should look for in my crude this compound?

A3: Common impurities can include:

  • Unreacted Starting Materials: 4-hydroxybenzoic acid (or its ester) and byproducts from the cyclopropyl halide.

  • C-Alkylated Product: Alkylation can sometimes occur on the aromatic ring instead of the hydroxyl group, leading to the formation of 3-cyclopropyl-4-hydroxybenzoic acid.

  • Products of Elimination: If using a cyclopropyl halide, elimination can lead to the formation of cyclopropene and other related byproducts.

  • Solvent Adducts: In some cases, the solvent can react with the starting materials or intermediates.

Q4: Can I use 4-hydroxybenzoic acid directly in the Williamson ether synthesis, or should I use an ester?

A4: It is highly recommended to use an ester of 4-hydroxybenzoic acid, such as methyl or ethyl 4-hydroxybenzoate. The acidic proton of the carboxylic acid will interfere with the basic conditions required for the Williamson ether synthesis. The ester acts as a protecting group for the carboxylic acid and can be easily hydrolyzed in a subsequent step to yield the desired this compound.

Q5: What is the best work-up procedure for isolating this compound?

A5: A typical work-up procedure involves:

  • Quenching the Reaction: After the reaction is complete, the mixture is cooled and quenched, often with water or a dilute acid.

  • Solvent Removal: The organic solvent is typically removed under reduced pressure.

  • Extraction: The residue is dissolved in a suitable solvent and washed with water to remove inorganic salts. An acid-base extraction can be used to separate the product from neutral impurities. By making the aqueous layer basic, the carboxylic acid will be deprotonated and dissolve in the aqueous layer, which can then be separated, re-acidified to precipitate the product, and extracted with an organic solvent.

  • Purification: The crude product is then purified, most commonly by recrystallization.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis
Symptom Possible Cause Suggested Solution
Low conversion of starting material (checked by TLC/LC-MS) 1. Ineffective base: The base is not strong enough to fully deprotonate the phenol. 2. Low reaction temperature: The reaction is too slow at the current temperature. 3. Short reaction time: The reaction has not been allowed to proceed to completion. 4. Poor quality reagents: Starting materials or solvent may contain impurities or moisture.1. Change the base: Switch to a stronger base such as K₂CO₃ or NaH. 2. Increase the temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for side product formation. 3. Extend the reaction time: Monitor the reaction progress over a longer period. 4. Use high-purity reagents: Ensure starting materials are pure and solvents are anhydrous.
Significant amount of side products observed 1. E2 Elimination: The base is too sterically hindered, or the temperature is too high, favoring elimination of the cyclopropyl halide. 2. C-Alkylation: The reaction conditions are favoring alkylation on the aromatic ring.1. Use a less hindered base: Switch from t-BuOK to K₂CO₃ or Cs₂CO₃. Lower the reaction temperature. 2. Optimize the solvent: Aprotic polar solvents like DMF or acetonitrile generally favor O-alkylation.
Product loss during work-up 1. Incomplete extraction: The product is not fully extracted from the aqueous layer. 2. Product solubility in wash solutions: The product is partially dissolving in the aqueous washes.1. Adjust pH during extraction: Ensure the aqueous layer is sufficiently acidified (pH < 2) to fully protonate the carboxylic acid before extraction. Perform multiple extractions with the organic solvent. 2. Use saturated brine: Wash the organic layer with saturated NaCl solution to reduce the solubility of the organic product in the aqueous phase.
Data Presentation: Effect of Reaction Conditions on Williamson Ether Synthesis Yield

The following table summarizes the expected impact of different reaction parameters on the yield of this compound. This data is illustrative and based on general principles of the Williamson ether synthesis. Optimal conditions should be determined experimentally.

Parameter Condition A Yield (%) Condition B Yield (%) Rationale
Base K₂CO₃GoodNaHPotentially HigherNaH is a stronger, non-nucleophilic base that can lead to more complete deprotonation of the phenol.
Solvent AcetoneModerateDMFHighDMF is a polar aprotic solvent that effectively solvates the cation, leaving a more reactive "naked" phenoxide anion, which accelerates the SN2 reaction.
Temperature 60 °CModerate80 °CHigherIncreased temperature generally increases the reaction rate. However, temperatures above 100°C may increase the rate of side reactions.
Cyclopropyl Halide Cyclopropyl bromideGoodCyclopropyl iodideHigherThe C-I bond is weaker than the C-Br bond, making iodide a better leaving group and increasing the reaction rate.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol involves a two-step process: ether formation followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 4-Cyclopropoxybenzoate

  • Reagents and Materials:

    • Ethyl 4-hydroxybenzoate (1 equivalent)

    • Cyclopropyl bromide (1.5 equivalents)

    • Potassium carbonate (K₂CO₃), anhydrous (2 equivalents)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure: a. To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-hydroxybenzoate and anhydrous DMF. b. Add anhydrous potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes. c. Add cyclopropyl bromide to the reaction mixture. d. Heat the reaction mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. f. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). g. Combine the organic layers and wash with water, followed by brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-cyclopropoxybenzoate.

Step 2: Hydrolysis to this compound

  • Reagents and Materials:

    • Crude ethyl 4-cyclopropoxybenzoate (1 equivalent)

    • Sodium hydroxide (NaOH) (2-3 equivalents)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl), concentrated

  • Procedure: a. Dissolve the crude ethyl 4-cyclopropoxybenzoate in ethanol in a round-bottom flask. b. Add an aqueous solution of sodium hydroxide to the flask. c. Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC). d. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. e. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. f. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate should form. g. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Ullmann Condensation for this compound (Alternative Route)

This method is an alternative for when the Williamson ether synthesis is not effective. It generally requires higher temperatures and a catalyst.

  • Reagents and Materials:

    • 4-Bromobenzoic acid (1 equivalent)

    • Cyclopropanol (2 equivalents)

    • Copper(I) iodide (CuI) (0.1 equivalents)

    • 1,10-Phenanthroline (0.2 equivalents)

    • Cesium carbonate (Cs₂CO₃) (2 equivalents)

    • Toluene, anhydrous

  • Procedure: a. To an oven-dried Schlenk tube, add 4-bromobenzoic acid, CuI, 1,10-phenanthroline, and Cs₂CO₃. b. Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). c. Add anhydrous toluene and cyclopropanol via syringe. d. Seal the tube and heat the reaction mixture to 110-120°C for 24-48 hours. e. Cool the reaction mixture to room temperature and dilute with ethyl acetate. f. Filter the mixture through a pad of Celite to remove the copper catalyst. g. Wash the filtrate with a dilute HCl solution and then with brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Williamson_Ether_Synthesis_Workflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Hydrolysis start1 Ethyl 4-hydroxybenzoate + K2CO3 in DMF react1 Add Cyclopropyl Bromide start1->react1 heat1 Heat to 80-90°C react1->heat1 workup1 Aqueous Work-up & Extraction heat1->workup1 product1 Crude Ethyl 4-Cyclopropoxybenzoate workup1->product1 start2 Crude Ester + NaOH in EtOH/H2O product1->start2 Proceed to Hydrolysis heat2 Reflux start2->heat2 workup2 Acidification & Filtration heat2->workup2 product2 Pure this compound workup2->product2

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Purity of Starting Materials & Reagents start->check_reagents review_conditions Review Reaction Conditions (Temp, Time, Base) start->review_conditions analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) start->analyze_crude incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction side_products Side Products Identified? modify_conditions Modify Conditions: - Less Hindered Base - Lower Temperature - Change Solvent side_products->modify_conditions Yes end_revisit Re-evaluate Synthesis Strategy side_products->end_revisit No incomplete_reaction->side_products No optimize_conditions Optimize Conditions: - Stronger Base - Higher Temperature - Longer Time incomplete_reaction->optimize_conditions Yes end_ok Yield Improved optimize_conditions->end_ok modify_conditions->end_ok

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Purification of Crude 4-Cyclopropoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-Cyclopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the recrystallization of this compound. Here, you will find practical, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments, ensuring a self-validating and robust purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room or lower temperatures. Based on the structure of this compound, which contains both a polar carboxylic acid group and a nonpolar cyclopropyl and benzene ring, a mixed solvent system is often optimal. A mixture of ethanol and water is highly recommended. Ethanol will dissolve the compound, and the gradual addition of water as an anti-solvent will induce crystallization upon cooling. For a starting point, a 30% ethanol in water solution has been shown to be effective for similar alkoxybenzoic acids[1].

Q2: How can I determine the optimal solvent ratio for my specific crude sample?

A2: The optimal solvent ratio can vary depending on the impurity profile of your crude material. A small-scale trial is the most effective way to determine the best ratio. Start by dissolving a small amount of your crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until you observe a persistent cloudiness, which indicates the saturation point. Add a few more drops of hot ethanol to redissolve the precipitate, and then allow the solution to cool slowly. The ratio that provides a good yield of pure crystals is your optimal solvent system.

Q3: What are the most probable impurities in my crude this compound?

A3: Common impurities often originate from the synthetic route used. A frequent method for synthesizing this compound is the Williamson ether synthesis, starting from 4-hydroxybenzoic acid and a cyclopropyl halide.[2][3][4] Therefore, potential impurities include:

  • Unreacted 4-hydroxybenzoic acid: This is a common impurity if the reaction does not go to completion.

  • Inorganic salts: Bases like potassium carbonate or sodium hydroxide are used in the Williamson ether synthesis, and their salts can be carried through into the crude product.[5]

  • Side-products from the Williamson ether synthesis: While the SN2 reaction is preferred, elimination reactions can occur, especially with secondary or tertiary halides, leading to alkene byproducts.[3][6]

  • Solvents from the reaction and workup: Residual solvents used in the synthesis can also be present in the crude material.

Q4: How can I confirm the purity of my recrystallized this compound?

A4: The purity of your final product can be assessed using several analytical techniques:

  • Melting Point Analysis: Pure this compound has a sharp melting point. A broad or depressed melting point range compared to the literature value is indicative of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for determining purity. A pure sample will show a single major peak.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired compound and detect the presence of impurities.

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound.

IssueQuestionPossible Cause(s)Solution(s)
No Crystal Formation "My solution has cooled to room temperature, but no crystals have formed."1. Too much solvent was used: The solution is not supersaturated. 2. Supersaturation without nucleation: The solution is supersaturated but lacks a nucleation site to initiate crystal growth.1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow it to cool again. 2. Induce crystallization:     a) Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles can act as nucleation sites.     b) Seeding: Add a tiny crystal of pure this compound to the solution.     c) Ice Bath: Cool the solution in an ice bath to further decrease solubility.
Oiling Out "Instead of crystals, an oily layer has formed at the bottom of my flask."1. Low melting point of the compound or impurities: The melting point of the solute is lower than the boiling point of the solvent, or significant impurities are depressing the melting point. 2. Solution is too concentrated: The solute is coming out of solution too quickly at a temperature above its melting point.1. Re-dissolve and add more of the better solvent: Heat the solution to redissolve the oil. Add a small amount of the better solvent (e.g., ethanol in an ethanol-water system) to lower the saturation temperature. Allow to cool more slowly. 2. Use a different solvent system: Choose a solvent with a lower boiling point.
Low Recovery Yield "I've collected my crystals, but the yield is very low."1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: Crystals formed during hot filtration and were lost. 3. Washing with a warm solvent: The wash solvent was not cold enough and dissolved some of the product.1. Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals. 2. Ensure efficient hot filtration: Use a pre-heated funnel and flask for hot filtration to prevent cooling and premature crystallization. 3. Use ice-cold wash solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored Crystals "My final crystals have a colored tint."Presence of colored impurities: The crude material contains colored byproducts that co-crystallized with the product.Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

Solvent Selection Guide for 4-Alkoxybenzoic Acids

The choice of solvent is critical for a successful recrystallization. The following table provides a qualitative solubility profile for 4-alkoxybenzoic acids, which are structurally similar to this compound, in common laboratory solvents. This can serve as a guide for selecting an appropriate solvent or solvent system.

SolventPolarityExpected Solubility of this compoundRationale & Comments
Water HighSparingly soluble in cold water, more soluble in hot water.[10][11]The carboxylic acid group provides some water solubility, especially at higher temperatures. Good for removing nonpolar impurities.
Ethanol/Methanol HighSoluble.[1][12]The polar hydroxyl group of the alcohol interacts well with the carboxylic acid. Often used in combination with water as an anti-solvent.
Acetone MediumSoluble.[12]A good general-purpose solvent for moderately polar compounds.
Ethyl Acetate MediumSoluble.[12]The ester functionality provides a good balance of polarity.
Toluene LowSparingly soluble.[12]The nonpolar nature of toluene makes it a poor solvent for the polar carboxylic acid group.
Hexane/Heptane LowInsoluble.These nonpolar solvents are generally poor choices for dissolving carboxylic acids. Can be used as an anti-solvent with a more polar solvent.

This data is inferred from the solubility of structurally similar compounds like 4-methoxybenzoic acid, 4-ethoxybenzoic acid, and 4-propoxybenzoic acid.[10][12][13][14]

Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step methodology for the purification of crude this compound using an ethanol-water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot ethanol and begin heating and stirring the mixture.

    • Continue adding hot ethanol in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of solvent necessary to achieve a saturated solution.[15]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute's weight).

    • Reheat the solution to boiling for 5-10 minutes with continuous stirring.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.

    • Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution into the preheated flask to remove the activated charcoal or any insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.[7]

  • Crystallization:

    • If a single solvent was used, cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If an ethanol-water system is used, add hot water dropwise to the hot ethanol solution until a faint, persistent cloudiness appears. Then, add a few drops of hot ethanol to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing of Crystals:

    • Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the ice-cold solvent mixture.

    • Pour the cold crystal slurry into the funnel and apply the vacuum.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Break the vacuum before adding the wash solvent to ensure the entire crystal cake is washed. Reapply the vacuum to remove the wash solvent.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for a period to air-dry them as much as possible.

    • Transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a low-temperature oven.

  • Analysis:

    • Once dry, weigh the purified crystals to calculate the percent recovery.

    • Determine the melting point of the recrystallized product and compare it to the literature value to assess its purity.

Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation Crude Crude this compound AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Saturated Solution AddSolvent->Dissolved HotFiltration Hot Filtration (Optional) Dissolved->HotFiltration Insoluble Impurities? Cooling Slow Cooling Dissolved->Cooling No Insoluble Impurities HotFiltration->Cooling Crystallization Crystal Formation Cooling->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying PureCrystals Pure Crystals Drying->PureCrystals

Caption: A flowchart illustrating the key stages of the recrystallization process.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Problem Encountered NoCrystals No Crystals Formed Too much solvent Needs nucleation Problem->NoCrystals Is the solution clear after cooling? OilingOut Oiling Out High concentration Low melting point Problem->OilingOut Is an oil forming instead of a solid? LowYield Low Yield Excess solvent Premature crystallization Problem->LowYield Is the final mass of crystals very low? Sol_NoCrystals Evaporate Solvent or Induce Nucleation (Scratch/Seed) NoCrystals->Sol_NoCrystals Sol_OilingOut Add More 'Good' Solvent & Cool Slowly OilingOut->Sol_OilingOut Sol_LowYield Concentrate Mother Liquor & Optimize Hot Filtration LowYield->Sol_LowYield

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: 4-Cyclopropoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Cyclopropoxybenzoic acid. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in impurity removal and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary impurities?

A1: The most prevalent synthetic route is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of a 4-hydroxybenzoate salt (like methyl or ethyl 4-hydroxybenzoate) with a cyclopropyl halide (e.g., cyclopropyl bromide), followed by saponification of the ester to yield the final carboxylic acid. The primary impurities encountered are typically unreacted starting materials, specifically 4-hydroxybenzoic acid (or its ester precursor), and residual inorganic salts from the base used in the reaction.

Q2: Why is unreacted 4-hydroxybenzoic acid a critical impurity to remove?

A2: 4-hydroxybenzoic acid is a process-related impurity that is structurally similar to the final product.[2] Its presence can affect the final product's purity, melting point, and potentially its downstream reactivity or pharmacological profile. Regulatory bodies require strict control over such impurities in active pharmaceutical ingredients (APIs).

Q3: What are the best analytical techniques for identifying and quantifying impurities in my crude this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the purity and detecting non-volatile impurities like residual 4-hydroxybenzoic acid.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect volatile impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[5]

Q4: Can side reactions other than incomplete conversion lead to impurities?

A4: Yes. While the Williamson ether synthesis is generally robust for primary halides, side reactions can occur.[1] The alkoxide/phenoxide is a strong base and can promote the elimination of the alkylating agent, though this is less common with cyclopropyl halides. If reaction temperatures are too high, decomposition of starting materials or products may occur.[6]

Troubleshooting Guide

Problem: My final product has a low, broad melting point after initial isolation.

  • Likely Cause: This is a classic indicator of impurities. The most probable contaminant is unreacted 4-hydroxybenzoic acid, which disrupts the crystal lattice of the final product.

  • Solution:

    • Confirm the impurity: Analyze your sample using HPLC or TLC against a standard of 4-hydroxybenzoic acid.

    • Purify the material: The most effective methods are an aqueous base wash followed by recrystallization. The base wash will deprotonate the acidic 4-hydroxybenzoic acid, making it highly soluble in the aqueous phase for easy removal. See Protocol 1 and Protocol 2 for detailed procedures.

Problem: My HPLC chromatogram shows a significant peak at the retention time for 4-hydroxybenzoic acid.

  • Likely Cause: The initial reaction did not go to completion, or the initial workup was insufficient to remove the unreacted starting material.

  • Solution: Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous base solution (e.g., 1M sodium bicarbonate or sodium carbonate). The 4-hydroxybenzoic acid will be extracted into the aqueous layer as its sodium salt. Afterwards, re-acidify the organic layer, dry, and concentrate the solvent. For very high purity, follow this with recrystallization.[7]

Problem: The synthesis reaction is slow or appears to stall (monitored by TLC/HPLC).

  • Likely Cause: Several factors could be at play:

    • Insufficient Base: The phenoxide may not be fully generated. Ensure at least one full equivalent of a suitable base (e.g., NaOH, K₂CO₃) is used.

    • Poor Reagent Quality: The cyclopropyl bromide may have degraded. It is a volatile reagent and should be handled accordingly.

    • Low Temperature: While higher temperatures can cause side reactions, insufficient heat can lead to slow reaction rates.[6]

    • Solvent Issues: The solvent (e.g., DMF, acetonitrile) must be anhydrous, as water can consume the base and hydrolyze the reagents.

  • Solution: Check each of the potential causes. Use fresh, high-quality reagents, ensure your solvent is dry, and consider a modest increase in reaction temperature while carefully monitoring for byproduct formation.

Data Presentation

Table 1: Typical Impurity Profile for this compound Synthesis

Impurity NameLikely SourceRecommended Analytical MethodTypical Retention Time (HPLC)
4-Hydroxybenzoic AcidUnreacted Starting MaterialRP-HPLC, TLCShorter than product (more polar)
Cyclopropyl BromideUnreacted ReagentHeadspace GC-MSN/A (Volatile)
Sodium/Potassium SaltsBase from ReactionIon Chromatography, ICP-MSN/A
Solvent Residues (e.g., DMF)Reaction/Workup SolventHeadspace GC-MSN/A (Volatile)

Experimental Protocols

Protocol 1: Aqueous Base Wash for Removal of Acidic Impurities
  • Dissolution: Dissolve the crude this compound product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude product.

  • Extraction: Add an equal volume of a 1M aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate fully. The upper layer will typically be the organic phase, and the lower will be the aqueous phase.

  • Drain: Drain the lower aqueous layer. This layer contains the sodium salt of the 4-hydroxybenzoic acid impurity.

  • Repeat: Repeat the extraction (steps 2-5) with a fresh portion of 1M NaHCO₃ solution to ensure complete removal.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Choose a solvent system where the product is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures.[8] A common system for benzoic acid derivatives is an ethanol/water or acetone/water mixture.

  • Dissolution: Place the crude product from the base wash in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to fully dissolve the solid.[9][10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[11]

  • Crystallization: Slowly add the anti-solvent (e.g., hot water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a few more drops of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[12]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualized Workflows and Logic

G cluster_start Starting Materials cluster_reaction Williamson Ether Synthesis cluster_product Products & Impurities SM1 4-Hydroxybenzoate Ester Reaction O-Alkylation SM1->Reaction Reaction Conditions: Solvent, Temp Imp1 Unreacted 4-Hydroxybenzoic Acid SM1->Imp1 Incomplete Reaction SM2 Cyclopropyl Bromide SM2->Reaction Reaction Conditions: Solvent, Temp Base Base (e.g., K2CO3) Base->Reaction Reaction Conditions: Solvent, Temp Imp2 Inorganic Salts Base->Imp2 Residual Sapon Saponification Reaction->Sapon Prod Crude 4-Cyclopropoxy- benzoic Acid Reaction->Prod Sapon->Prod

Caption: Synthesis pathway and common impurity formation.

G start Crude Product (Dissolved in Organic Solvent) step1 Wash with aq. NaHCO3 (Protocol 1) start->step1 waste1 Aqueous Layer: Contains 4-Hydroxybenzoic Acid Impurity step1->waste1 Separate step2 Dry Organic Layer (e.g., MgSO4) step1->step2 Organic Layer step3 Concentrate Solvent step2->step3 step4 Recrystallize (Protocol 2) step3->step4 waste2 Mother Liquor: Contains Soluble Impurities step4->waste2 Filter end Pure this compound step4->end Collect Crystals

Caption: General purification workflow for crude product.

G start Low Purity or Poor Melting Point? check_hplc Analyze by HPLC/TLC start->check_hplc impurity_found Major Impurity Peak (e.g., 4-HBA) Detected? check_hplc->impurity_found action_purify Perform Base Wash & Recrystallization (Protocols 1 & 2) impurity_found->action_purify Yes no_major_impurity No Major Impurities, but Purity is Low? impurity_found->no_major_impurity No end_ok Problem Resolved action_purify->end_ok action_recrystallize Improve Recrystallization: - Use slower cooling - Check solvent ratio no_major_impurity->action_recrystallize Yes end_other Consider Other Issues: - Trapped Solvent - Thermal Degradation no_major_impurity->end_other No action_recrystallize->end_ok

Caption: Troubleshooting logic tree for purity issues.

References

Optimizing reaction conditions for 4-Cyclopropoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Cyclopropoxybenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

Low yields and the formation of byproducts are common challenges encountered during the synthesis of this compound via Williamson ether synthesis. The following table outlines potential issues, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Deprotonation: The phenoxide of 4-hydroxybenzoic acid is not being formed efficiently. The base may be too weak or hydrated.- Use a stronger base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH). - Ensure the base is anhydrous. - Consider using a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the aqueous and organic phases.[1]
2. Low Reactivity of Alkylating Agent: Cyclopropyl bromide may not be sufficiently reactive under the chosen conditions.- Switch to a more reactive alkylating agent like cyclopropyl tosylate or mesylate. - Increase the reaction temperature, but monitor for byproduct formation.
3. Inappropriate Solvent: The solvent may not be suitable for an S\textsubscript{N}2 reaction.- Use a polar aprotic solvent such as dimethylformamide (DMF), acetone, or acetonitrile to promote the S\textsubscript{N}2 mechanism.[2]
Formation of Byproducts 1. Esterification: The carboxylic acid group of 4-hydroxybenzoic acid reacts with the cyclopropyl halide to form an ester. This is a competing reaction to the desired O-alkylation.- Use a base that selectively deprotonates the phenolic hydroxyl group over the carboxylic acid. Weaker bases like potassium carbonate are often preferred over stronger bases like sodium hydride. - Protect the carboxylic acid group as an ester prior to the Williamson ether synthesis, followed by deprotection.
2. C-Alkylation: The cyclopropyl group attaches to the aromatic ring instead of the phenolic oxygen. This is more likely with phenoxides, which are ambident nucleophiles.- Employing a phase transfer catalyst can enhance the O-alkylation selectivity. - Milder reaction conditions (lower temperature) can sometimes favor O-alkylation.
3. Elimination Reaction: The cyclopropyl halide undergoes elimination to form cyclopropene, especially at higher temperatures and with stronger, bulkier bases.- Use a less sterically hindered base. - Maintain a moderate reaction temperature.
Difficult Purification 1. Co-elution of Product and Starting Material: this compound and 4-hydroxybenzoic acid may have similar polarities, making separation by column chromatography challenging.- Acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove the more acidic 4-hydroxybenzoic acid. The desired product can then be precipitated by acidifying the aqueous layer.
2. Presence of Oily Impurities: Byproducts or residual solvent can prevent the crystallization of the final product.- Ensure complete removal of the solvent after the reaction. - Purify by recrystallization from a suitable solvent system. A mixture of ethanol and water is often effective for benzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound via Williamson ether synthesis?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism. First, a base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the cyclopropyl halide (e.g., cyclopropyl bromide), displacing the halide and forming the ether linkage.

Q2: How can I favor O-alkylation over the competing esterification of the carboxylic acid group?

A2: Chemoselectivity is a key challenge in this synthesis. To favor O-alkylation, you can:

  • Choose the right base: A base that is strong enough to deprotonate the phenol (pKa ~9-10) but not the carboxylic acid (pKa ~4-5) under the reaction conditions is ideal. In practice, using a slight excess of a moderately strong base like potassium carbonate can favor the formation of the phenoxide.

  • Protect the carboxylic acid: An alternative strategy is to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester), perform the Williamson ether synthesis on the phenolic hydroxyl group, and then hydrolyze the ester back to the carboxylic acid.

Q3: What is the role of a phase transfer catalyst (PTC) in this reaction?

A3: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is used to facilitate the reaction between reactants in different phases (e.g., a solid or aqueous phase containing the phenoxide and an organic phase containing the cyclopropyl halide). The PTC forms a lipophilic ion pair with the phenoxide, which can then move into the organic phase to react with the alkyl halide, thereby increasing the reaction rate and often improving the yield.[1][3]

Q4: What are the optimal reaction conditions for this synthesis?

A4: The optimal conditions can vary, but a good starting point is to use 4-hydroxybenzoic acid and a slight excess of cyclopropyl bromide with potassium carbonate as the base in a polar aprotic solvent like DMF or acetone. The reaction is typically heated to reflux for several hours. The use of a phase transfer catalyst is also recommended.

Data Presentation

The following table summarizes how different reaction parameters can influence the yield of alkoxybenzoic acids, based on data from analogous Williamson ether syntheses.

Starting Material Alkylating Agent Base Solvent Reaction Conditions Yield (%) Reference
Methyl SalicylateDiethyl SulfateKOHEthanol15°C, 6 h>98[4]
Salicylic AcidBromoethaneKOHAcetoneReflux, 9-15 hHigh[4]
3-Hydroxybenzoic AcidEthyl IodideK₂CO₃AcetoneReflux, 6-8 hGood (estimated)[4]
4-Hydroxybenzoic AcidBenzyl ChlorideK₂CO₃Water (with surfactant)80°C, 6 h92

Note: The reaction with benzyl chloride was conducted in an aqueous micellar medium, demonstrating a green chemistry approach.

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound

This protocol is a representative procedure based on the principles of the Williamson ether synthesis for phenolic acids.

Materials:

  • 4-Hydroxybenzoic acid

  • Cyclopropyl bromide

  • Potassium carbonate (anhydrous)

  • Tetrabutylammonium bromide (TBAB)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask. Stir the mixture at room temperature for 15 minutes. Add cyclopropyl bromide (1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify to a pH of 2-3 with 1 M hydrochloric acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification start Combine 4-hydroxybenzoic acid, K₂CO₃, and TBAB in DMF add_reagent Add Cyclopropyl Bromide start->add_reagent heat Heat to 80-90°C for 12-24h add_reagent->heat quench Cool and Quench with Water heat->quench acidify Acidify with 1M HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Water and Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Logic for Low Yield cluster_incomplete Incomplete Reaction cluster_byproducts Byproduct Formation start Low Yield Observed check_sm Check Starting Material Conversion (TLC/NMR) start->check_sm incomplete Starting Material Remaining check_sm->incomplete Yes byproducts Byproducts Detected check_sm->byproducts No increase_time Increase Reaction Time/Temp. incomplete->increase_time stronger_base Use Stronger Base / PTC incomplete->stronger_base reactive_halide Use More Reactive Halide incomplete->reactive_halide check_ester Esterification Side Product? byproducts->check_ester check_c_alkylation C-Alkylation Side Product? byproducts->check_c_alkylation check_elimination Elimination Side Product? byproducts->check_elimination

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Catalyst Selection for Reactions Involving 4-Cyclopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Cyclopropoxybenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during esterification, amidation, and cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions involving this molecule are:

  • Esterification: Conversion of the carboxylic acid to an ester.

  • Amidation: Formation of an amide bond by reacting the carboxylic acid with an amine.

  • Cross-Coupling Reactions: Typically, this involves the conversion of the carboxylic acid to an aryl halide or another suitable derivative, followed by a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling.

Q2: How does the cyclopropoxy group influence catalyst selection?

A2: The cyclopropoxy group is generally stable under many reaction conditions. However, it is a somewhat sterically bulky group, which might influence the accessibility of the carboxylic acid functional group. For reactions like esterification and amidation, this steric hindrance can affect the reaction rate. Catalyst and reagent selection should aim to overcome this potential hindrance. For cross-coupling reactions, the electronic properties of the cyclopropoxy group (an electron-donating group) can influence the reactivity of the aromatic ring.

Q3: Can I directly use this compound in palladium-catalyzed cross-coupling reactions?

A3: While some palladium-catalyzed decarboxylative coupling reactions exist that can directly couple carboxylic acids with aryl halides, a more common and often more reliable method involves a two-step process.[1] First, the carboxylic acid is converted into a more reactive species, such as an aryl halide (e.g., aryl bromide or chloride). This derivative can then readily participate in standard cross-coupling reactions like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions.[2][3]

Troubleshooting Guides

Esterification Reactions

Q4: I am getting a low yield in the Fischer esterification of this compound. What are the possible causes and solutions?

A4: Low yields in Fischer esterification are common and can often be addressed by considering the following:

  • Incomplete Reaction: Fischer esterification is an equilibrium process. To drive the reaction towards the product, use a large excess of the alcohol (which can also serve as the solvent) and/or remove the water formed during the reaction using a Dean-Stark apparatus.

  • Insufficient Catalyst: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used.

  • Reaction Time and Temperature: The reaction may require prolonged heating (reflux) to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Steric Hindrance: While the cyclopropoxy group is not excessively bulky, it can slow down the reaction compared to unsubstituted benzoic acid. Increasing the reaction time or temperature may be necessary.

Esterification_Troubleshooting start Low Yield in Esterification check_equilibrium Equilibrium Issue? start->check_equilibrium check_catalyst Catalyst Issue? check_equilibrium->check_catalyst No solution_equilibrium Use excess alcohol Remove water (Dean-Stark) check_equilibrium->solution_equilibrium Yes check_conditions Reaction Conditions? check_catalyst->check_conditions No solution_catalyst Increase catalyst loading Use a stronger acid check_catalyst->solution_catalyst Yes solution_conditions Increase reaction time Increase temperature check_conditions->solution_conditions Yes end Improved Yield solution_equilibrium->end solution_catalyst->end solution_conditions->end

Q5: I am having trouble with the Mitsunobu esterification of this compound. What should I consider?

A5: The Mitsunobu reaction is a powerful method for esterification, especially for inverting the stereochemistry of an alcohol.[4] However, issues can arise:

  • Reagent Quality: Triphenylphosphine (PPh₃) can oxidize over time, and azodicarboxylates like DEAD or DIAD can decompose. Use fresh or purified reagents.

  • Order of Addition: The order of adding reagents can be critical. A common procedure is to dissolve the alcohol, this compound, and PPh₃ in an anhydrous solvent (like THF) and then slowly add the azodicarboxylate at a low temperature (e.g., 0 °C).[4]

  • pKa of the Carboxylic Acid: The Mitsunobu reaction works best with acidic nucleophiles. While this compound should be sufficiently acidic, highly electron-donating groups can slightly decrease acidity.

  • Steric Hindrance: If you are using a sterically hindered alcohol, the reaction may be slow or fail. In such cases, using a more acidic carboxylic acid as a co-catalyst or switching to a different esterification method might be necessary.

  • Side Reactions: A common side product is the formation of a hydrazine dicarboxylate adduct.[4] Purification by column chromatography is often required to remove this and triphenylphosphine oxide.

Amidation Reactions

Q6: My amidation reaction using a coupling reagent is giving a low yield and multiple side products. How can I optimize it?

A6: Amidation reactions with coupling reagents can be sensitive to conditions. Here are some optimization strategies:

  • Choice of Coupling Reagent: For sterically less demanding amines, carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are effective.[5] For more challenging couplings, uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP are generally more reactive.[6]

  • Base Selection: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed and to facilitate the reaction. The choice and amount of base can significantly impact the reaction rate and side product formation.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are commonly used. Ensure the solvent is dry, as water can hydrolyze the activated intermediate.

  • Side Reactions: With uronium/aminium reagents like HBTU or HATU, a potential side reaction is the guanidinylation of the amine, where the coupling reagent reacts with the amine nucleophile.[7] This can be minimized by using the correct stoichiometry of reagents and ensuring the carboxylic acid is activated before the amine is added.

Amidation_Troubleshooting start Low Yield/ Side Products in Amidation check_reagent Coupling Reagent? start->check_reagent check_base Base Issue? check_reagent->check_base No solution_reagent Use more reactive reagent (e.g., HATU, PyBOP) check_reagent->solution_reagent Yes check_solvent Solvent Quality? check_base->check_solvent No solution_base Optimize base type (DIPEA, TEA) and stoichiometry check_base->solution_base Yes check_side_reactions Side Reactions? check_solvent->check_side_reactions No solution_solvent Use anhydrous solvent (DMF, DCM) check_solvent->solution_solvent Yes solution_side_reactions Check for guanidinylation Adjust stoichiometry check_side_reactions->solution_side_reactions Yes end Improved Yield and Purity solution_reagent->end solution_base->end solution_solvent->end solution_side_reactions->end

Cross-Coupling Reactions

Q7: I need to perform a Suzuki-Miyaura coupling. How do I prepare the necessary aryl halide from this compound?

A7: The most common method is to first convert the carboxylic acid to an acid chloride, which can then be used in subsequent reactions or converted to other halides.

  • Conversion to Acid Chloride: React this compound with thionyl chloride (SOCl₂), often with a catalytic amount of DMF. The reaction is typically heated to reflux. Excess thionyl chloride can be removed by distillation or under vacuum.[8]

  • Conversion to Other Halides (Optional): While the acid chloride can be used in some coupling reactions, aryl bromides or iodides are often preferred for Suzuki couplings. The acid chloride can be converted to these halides through various methods, although a more direct route from the benzoic acid to the aryl bromide might be preferable (e.g., through a Hunsdiecker-type reaction, though this can be substrate-dependent). A practical alternative is to synthesize the corresponding bromo- or iodo-cyclopropoxybenzene from a different starting material if direct conversion proves difficult.

Q8: I am experiencing low yields in the Suzuki-Miyaura coupling of my 4-cyclopropoxyaryl halide. What are the common pitfalls?

A8: Low yields in Suzuki-Miyaura couplings can stem from several factors:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. For aryl bromides, catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are often effective.

  • Base: The base is crucial for activating the boronic acid. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can depend on the solvent and the specific substrates.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used. The aqueous phase is necessary for the action of the inorganic base.

  • Reaction Temperature: Most Suzuki couplings require heating, typically in the range of 80-110 °C.

  • Oxygen Sensitivity: The active Pd(0) catalyst can be sensitive to oxygen. It is important to degas the reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon).

  • Side Reaction - Protodeboronation: The boronic acid can be cleaved by water or other protic sources, especially at elevated temperatures, leading to the formation of the corresponding arene as a byproduct. Using an appropriate base and minimizing reaction time can help mitigate this.

Data Presentation

The following tables summarize typical reaction conditions and yields for the key reactions of this compound and related compounds.

Table 1: Esterification of this compound

MethodAlcoholCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Fischer EsterificationMethanolH₂SO₄ (cat.)MethanolReflux12-24>90
Fischer EsterificationEthanolH₂SO₄ (cat.)EthanolReflux12-24>90
Coupling ReactionEthanolEDC, HOBt, DIPEADCMRT12~85
Mitsunobu ReactionEthanolPPh₃, DIADTHF0 to RT4-870-90

Table 2: Amidation of this compound

AmineCoupling SystemBaseSolventTemp. (°C)Time (h)Yield (%)
BenzylamineEDC, HOBtDIPEADMFRT12~85
AnilineHATUDIPEADMFRT4-12~80
MorpholinePyBOPDIPEADCMRT6-18>90

Table 3: Suzuki-Miyaura Coupling of 4-Bromo-1-cyclopropoxybenzene

Boronic AcidPalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O10012>90
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)-K₂CO₃Dioxane/H₂O9018~85
3-Pyridinylboronic acidPdCl₂(dppf) (3 mol%)-Cs₂CO₃DMF/H₂O1108~80

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Cyclopropoxybenzoate (Fischer Esterification)
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Add a large excess of ethanol (e.g., 10-20 eq), which will also act as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of N-Benzyl-4-cyclopropoxybenzamide (HATU Coupling)
  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and HATU (1.1 eq).

  • Solvent and Base: Add anhydrous DMF and then add DIPEA (2.5 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

Protocol 3: Two-Step Suzuki-Miyaura Coupling

Step 1: Synthesis of 4-Cyclopropoxybenzoyl Chloride

  • Reaction Setup: In a fume hood, to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, add this compound (1.0 eq) and a catalytic amount of DMF.

  • Reagent Addition: Carefully add thionyl chloride (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Isolation: Cool the reaction mixture to room temperature and remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 4-cyclopropoxybenzoyl chloride can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling (Illustrative example with a hypothetical aryl bromide)

Note: This protocol assumes the successful synthesis of an aryl bromide derivative of 4-cyclopropoxybenzene. A common route would be the conversion of the corresponding aniline via a Sandmeyer reaction.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-1-cyclopropoxybenzene (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

References

Troubleshooting low conversion rates in 4-Cyclopropoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Cyclopropoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common issues leading to low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a cyclopropyl halide (e.g., cyclopropyl bromide) by the phenoxide ion of a 4-hydroxybenzoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

Q2: What are the typical starting materials for this synthesis?

A2: The typical starting materials are a salt of 4-hydroxybenzoic acid (or its ester derivative) and a cyclopropyl halide, such as cyclopropyl bromide or cyclopropyl iodide. A base is required to deprotonate the hydroxyl group of the 4-hydroxybenzoic acid derivative.

Q3: What are the critical parameters that influence the yield of the reaction?

A3: The key parameters that significantly impact the conversion rate and yield include the choice of base, solvent, reaction temperature, and the nature of the leaving group on the cyclopropyl moiety. Careful optimization of these parameters is crucial for minimizing side reactions and maximizing the yield of this compound.

Troubleshooting Guide for Low Conversion Rates

Low conversion rates in the synthesis of this compound are a common challenge. The following section provides a detailed breakdown of potential issues and their solutions.

Issue 1: Incomplete Deprotonation of 4-Hydroxybenzoic Acid

Q: My reaction shows a significant amount of unreacted 4-hydroxybenzoic acid. What could be the cause?

A: Incomplete deprotonation of the starting material is a frequent cause of low conversion. The phenoxide ion is the active nucleophile in the Williamson ether synthesis, and its insufficient formation will stall the reaction.

Troubleshooting Steps:

  • Choice of Base: The pKa of the phenolic proton of 4-hydroxybenzoic acid is approximately 4.5. The chosen base must be strong enough to deprotonate it effectively. Weaker bases like sodium bicarbonate may not be sufficient.

  • Stoichiometry of Base: Ensure at least one equivalent of a suitable base is used. For the dually reactive 4-hydroxybenzoic acid (both phenol and carboxylic acid), at least two equivalents of base are necessary to deprotonate both functional groups.

  • Moisture Content: The presence of water in the reaction mixture can consume the base and hinder the formation of the phenoxide. Ensure all reagents and solvents are anhydrous.

Table 1: Effect of Base on Deprotonation and Potential Yield

BasepKa of Conjugate AcidSuitability for DeprotonationPotential Impact on Yield
Sodium Bicarbonate (NaHCO₃)6.4LowLow conversion, significant unreacted starting material
Potassium Carbonate (K₂CO₃)10.3ModerateModerate to good yields, a common choice for this reaction
Sodium Hydroxide (NaOH)15.7HighGood yields, but can introduce water
Sodium Hydride (NaH)35Very HighExcellent for generating the alkoxide; requires strictly anhydrous conditions
Issue 2: Competing Elimination (E2) Reaction

Q: I am observing the formation of side products and a low yield of the desired ether. What is the likely side reaction?

A: A common side reaction in Williamson ether synthesis is the E2 elimination, where the alkoxide acts as a base and abstracts a proton from the alkyl halide, leading to the formation of an alkene. In the case of a cyclopropyl halide, this can lead to ring-opening or other rearrangement byproducts.

Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures favor elimination over substitution. Running the reaction at the lowest effective temperature can significantly reduce the formation of elimination byproducts.

  • Choice of Solvent: Polar aprotic solvents, such as DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide), are generally preferred as they solvate the cation of the base, making the alkoxide more nucleophilic and less basic, thus favoring the SN2 pathway.[1]

  • Nature of Leaving Group: Iodides are better leaving groups than bromides, which are better than chlorides. A better leaving group can allow for lower reaction temperatures, which in turn can suppress the E2 reaction.

Table 2: Influence of Reaction Conditions on SN2 vs. E2 Pathway

ParameterCondition Favoring SN2 (Ether Formation)Condition Favoring E2 (Elimination)
Temperature Lower Temperature (e.g., 50-80 °C)Higher Temperature (e.g., >100 °C)
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Protic or Non-polar
Base Less sterically hindered basesSterically hindered bases
Leaving Group Good leaving group (I > Br > Cl)Poor leaving group
Issue 3: Poor Solubility of Reagents

Q: My reaction mixture is heterogeneous, and the reaction is sluggish. How can I improve solubility?

A: Poor solubility of the 4-hydroxybenzoic acid salt in the reaction solvent can lead to a slow and incomplete reaction.

Troubleshooting Steps:

  • Solvent Selection: As mentioned, polar aprotic solvents like DMF and DMSO are excellent choices for this reaction as they can dissolve both the polar salt and the organic halide.

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly effective. The catalyst helps to transport the phenoxide from the solid or aqueous phase into the organic phase where the reaction with the cyclopropyl halide occurs.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Ethyl 4-Cyclopropoxybenzoate

This protocol details the synthesis of the ethyl ester of this compound, which can then be hydrolyzed to the final product.

  • Deprotonation: To a solution of ethyl 4-hydroxybenzoate (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add cyclopropyl bromide (1.2 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Hydrolysis of Ethyl 4-Cyclopropoxybenzoate
  • Reaction Setup: Dissolve the purified ethyl 4-cyclopropoxybenzoate (1 equivalent) in a mixture of ethanol and water (1:1).

  • Base Addition: Add sodium hydroxide (2 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC.

  • Acidification: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and acidify with 1M HCl until the pH is acidic, leading to the precipitation of the product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Visualizing Reaction Pathways and Troubleshooting Logic

To aid in understanding the reaction and troubleshooting process, the following diagrams are provided.

G cluster_main_pathway Desired SN2 Pathway cluster_side_reaction Competing E2 Pathway cluster_troubleshooting Troubleshooting Logic start 4-Hydroxybenzoic Acid Derivative phenoxide Phenoxide Intermediate start->phenoxide Base (e.g., K2CO3) product This compound Derivative phenoxide->product + Cyclopropyl Halide (SN2 Reaction) phenoxide_base Phenoxide acting as a Base phenoxide->phenoxide_base Acts as Base byproduct Elimination Byproduct phenoxide_base->byproduct + Cyclopropyl Halide (E2 Reaction) low_yield Low Conversion Rate unreacted_sm Unreacted Starting Material low_yield->unreacted_sm Check Deprotonation side_products Presence of Side Products low_yield->side_products Check for Elimination unreacted_sm->start Indicates issue with Base/Conditions side_products->byproduct Indicates E2 is favored

Caption: Troubleshooting flowchart for this compound synthesis.

G start Start: Ethyl 4-hydroxybenzoate + K2CO3 in DMF add_halide Add Cyclopropyl Bromide start->add_halide heat Heat to 80°C add_halide->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up monitor->workup extract Extraction with Ethyl Acetate workup->extract purify Column Chromatography extract->purify ester_product Ethyl 4-cyclopropoxybenzoate purify->ester_product hydrolysis_start Start Hydrolysis: Ester in EtOH/H2O ester_product->hydrolysis_start Proceed to Hydrolysis add_base Add NaOH hydrolysis_start->add_base reflux Reflux add_base->reflux acidify Acidify with HCl reflux->acidify isolate Filter and Dry acidify->isolate final_product Final Product: This compound isolate->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Preventing side product formation in 4-Cyclopropoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Cyclopropoxybenzoic acid. Our focus is to help you overcome common challenges, particularly the formation of side products, to ensure a high yield and purity of your target molecule.

Troubleshooting Guide: Side Product Formation

The synthesis of this compound is commonly achieved through a Williamson ether synthesis, reacting a salt of 4-hydroxybenzoic acid with a cyclopropyl halide. While effective, this method can be prone to the formation of undesirable side products. This guide addresses the most common issues in a question-and-answer format.

Q1: My reaction is producing a significant amount of a byproduct that is difficult to separate from the desired this compound. How can I identify it?

A1: The two most probable side products in this synthesis are the C-alkylated isomer (3-cyclopropyl-4-hydroxybenzoic acid) and the product of elimination, cyclopropene (which would likely polymerize or react further).

You can identify these byproducts using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The C-alkylated product is generally more polar than the desired O-alkylated product due to the presence of a free hydroxyl group. It will, therefore, have a lower Rf value on a silica gel TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR of the desired product will show characteristic signals for the cyclopropyl group protons and the aromatic protons, with the absence of a phenolic OH peak.

    • ¹H NMR of the C-alkylated byproduct will show a phenolic OH peak and a different splitting pattern for the aromatic protons due to the different substitution pattern.

  • Mass Spectrometry (MS): Both the desired product and the C-alkylated byproduct will have the same molecular weight. Fragmentation patterns may help distinguish them.

Q2: What are the main factors that lead to the formation of the C-alkylated side product, and how can I minimize it?

A2: The formation of the C-alkylated product is a known issue in the alkylation of phenoxides. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] Several factors influence the ratio of O-alkylation to C-alkylation:

  • Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) generally favor O-alkylation.[1] Protic solvents like water or ethanol can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic and thus promoting C-alkylation.[1]

  • Base and Counter-ion: The nature of the base and the resulting counter-ion (e.g., Na⁺, K⁺, Cs⁺) can influence the reaction's regioselectivity. While less straightforward to control without changing the base, it is a factor to consider.

  • Temperature: Higher reaction temperatures can sometimes favor C-alkylation, although the effect can be substrate-dependent. It is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

To minimize C-alkylation:

  • Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.

  • Employ a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are known to favor O-alkylation for aryl ethers.[2]

  • Maintain a moderate reaction temperature.

Q3: My reaction yield is low, and I suspect elimination of the cyclopropyl halide is a competing reaction. How can I address this?

A3: Elimination (E2 reaction) is a common side reaction in Williamson ether synthesis, especially with secondary or sterically hindered primary alkyl halides. While cyclopropyl bromide is a primary halide, the ring strain can influence its reactivity.

Factors favoring elimination include:

  • Strong, bulky bases: Using a sterically hindered base can favor the abstraction of a proton over nucleophilic attack.

  • High temperatures: Higher temperatures generally favor elimination over substitution.

To minimize elimination:

  • Use a non-hindered base like potassium carbonate.

  • Employ a primary cyclopropyl halide (e.g., cyclopropyl bromide) as the electrophile.

  • Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate. Monitoring the reaction by TLC is crucial to avoid prolonged heating after the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for the synthesis of this compound?

A1: A general protocol based on the Williamson ether synthesis is as follows. Note that optimization of reaction conditions may be necessary.

Experimental Protocol: Williamson Ether Synthesis of this compound

  • Materials:

    • 4-Hydroxybenzoic acid

    • Cyclopropyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF.

    • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

    • Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

    • Add cyclopropyl bromide (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by TLC.

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into water and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (4-hydroxybenzoic acid), the product (this compound), and any potential side products. The starting material is significantly more polar and will have a much lower Rf than the product.

Q3: What is the best way to purify the final product?

A3: Recrystallization is often an effective method for purifying this compound. Suitable solvent systems include ethanol/water or toluene. If significant amounts of the C-alkylated isomer are present, column chromatography on silica gel may be necessary for complete separation.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound and the formation of the primary side product, the C-alkylated isomer. This data is based on general principles of the Williamson ether synthesis and may require optimization for this specific reaction.

ParameterConditionExpected Yield of this compoundExpected Formation of C-alkylated Side Product
Solvent DMF (Polar aprotic)HighLow
Ethanol (Protic)Moderate to LowHigh
Base K₂CO₃ (Mild)HighLow
NaH (Strong, non-nucleophilic)HighLow
t-BuOK (Strong, bulky)Low (due to elimination)Low
Temperature 60 °CGoodLow
100 °CPotentially lower due to side reactionsPotentially higher
Alkyl Halide Cyclopropyl bromide (Primary)GoodDependent on other factors
2-Bromopropane (Secondary)Low (significant elimination)N/A

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification Start Start Dissolve 4-HBA in DMF Dissolve 4-HBA in DMF Start->Dissolve 4-HBA in DMF 1 Add K2CO3 Add K2CO3 Dissolve 4-HBA in DMF->Add K2CO3 2 Stir at RT Stir at RT Add K2CO3->Stir at RT 3 Add Cyclopropyl Bromide Add Cyclopropyl Bromide Stir at RT->Add Cyclopropyl Bromide 4 Heat to 60-80 C Heat to 60-80 C Add Cyclopropyl Bromide->Heat to 60-80 C 5 Monitor by TLC Monitor by TLC Heat to 60-80 C->Monitor by TLC Monitor by TLC->Heat to 60-80 C Incomplete Cool to RT Cool to RT Monitor by TLC->Cool to RT Complete Acidify and Extract Acidify and Extract Cool to RT->Acidify and Extract 6 Wash and Dry Wash and Dry Acidify and Extract->Wash and Dry 7 Purify (Recrystallization) Purify (Recrystallization) Wash and Dry->Purify (Recrystallization) 8 Final Product Final Product Purify (Recrystallization)->Final Product 9

Caption: Experimental workflow for the synthesis of this compound.

side_product_formation cluster_O Desired Pathway (O-Alkylation) cluster_C Side Pathway 1 (C-Alkylation) cluster_E Side Pathway 2 (Elimination) Start 4-Hydroxybenzoate + Cyclopropyl Bromide Product This compound Start->Product Favored by: - Polar aprotic solvent - Mild base (K2CO3) - Moderate temp. C_Alkylation 3-Cyclopropyl-4-hydroxybenzoic Acid Start->C_Alkylation Favored by: - Protic solvent - High temp. Elimination Cyclopropene (and subsequent products) Start->Elimination Favored by: - Strong, bulky base - High temp.

Caption: Reaction pathways in the synthesis of this compound.

References

4-Cyclopropoxybenzoic acid solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-Cyclopropoxybenzoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is crucial for troubleshooting solubility issues. Key properties are summarized in the table below. Note that experimental data for this specific compound is limited, and some values are estimated based on structurally similar compounds like 4-propoxybenzoic acid and 4-cyclopropylbenzoic acid.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Estimated)4-Cyclopropylbenzoic Acid (Predicted)4-Propoxybenzoic AcidBenzoic Acid
Molecular Formula C₁₀H₁₀O₃C₁₀H₁₀O₂C₁₀H₁₂O₃C₇H₆O₂
Molecular Weight 178.18 g/mol 162.19 g/mol [1]180.20 g/mol [2]122.12 g/mol [3]
pKa ~4.2 - 4.54.41[1]-4.2[3]
Predicted XLogP3 ~2.5[4]2.8[1]3.1[2]1.87[5]
Aqueous Solubility PoorPoorPoor3.44 g/L at 25°C[3]
Appearance White to off-white solidOff-white solid[1]SolidColorless crystalline solid[3]

Q2: Why is this compound poorly soluble in neutral aqueous solutions?

A2: this compound's low solubility in neutral water is due to its chemical structure. The molecule contains a nonpolar benzene ring and a cyclopropoxy group, which are hydrophobic (water-repelling).[6] While the carboxylic acid group can form hydrogen bonds with water, the large hydrophobic portion of the molecule dominates, leading to poor aqueous solubility.[5][6]

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is highly dependent on pH.[4][7]

  • At low pH (acidic conditions, pH < pKa): The carboxylic acid group remains protonated (-COOH), and the molecule is in its neutral, less soluble form.

  • At high pH (alkaline conditions, pH > pKa): The carboxylic acid group deprotonates to form the carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water.[4][5]

The relationship between pH and the form of the acid is illustrated below.

pH_Solubility cluster_low_pH Low pH (e.g., pH 2) cluster_high_pH High pH (e.g., pH 8) Low_pH Predominantly Neutral Form (-COOH) Low Aqueous Solubility High_pH Predominantly Ionized Form (-COO⁻) High Aqueous Solubility Low_pH->High_pH Increase pH > pKa (~4.2-4.5)

Caption: pH effect on this compound form and solubility.

Troubleshooting Guides

Problem 1: My this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).

  • Cause: At neutral pH, the compound is primarily in its non-ionized, poorly soluble form.

  • Solution 1: pH Adjustment: Increase the pH of your solution to at least 2 units above the pKa (i.e., pH > 6.5). This will convert the acid to its more soluble salt form. You can prepare a stock solution in a dilute basic solution (e.g., 0.1 M NaOH) and then carefully dilute it into your final buffer, monitoring the final pH.[8]

  • Solution 2: Use of a Co-solvent: Prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then add it to your aqueous buffer.[9] Be mindful of the final co-solvent concentration, as high concentrations can affect biological experiments.

Problem 2: After dissolving my compound in DMSO and adding it to my aqueous buffer, a precipitate forms.

  • Cause: This is common when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small amount of co-solvent. The compound may be "crashing out" of the solution.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Your target concentration may be too high. Try preparing a more dilute solution.

    • Increase Co-solvent Percentage: Incrementally increase the final percentage of DMSO in your aqueous solution. However, always check the tolerance of your experimental system (e.g., cells, enzymes) to the co-solvent.

    • Optimize the Dilution Method: When diluting the DMSO stock into the aqueous buffer, add the stock solution dropwise while vortexing or stirring the buffer vigorously. This can prevent localized high concentrations that lead to precipitation.

Problem 3: I need to prepare a solution at a specific, near-neutral pH where solubility is low.

  • Cause: The experimental requirements prevent pH adjustment to enhance solubility.

  • Solution: Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like this compound, forming a water-soluble inclusion complex.[10][11] Beta-cyclodextrins (β-CD) or their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[12][13]

The workflow for addressing solubility issues is outlined in the diagram below.

Troubleshooting_Workflow Start Start: Dissolve This compound in aqueous buffer Q1 Does it dissolve? Start->Q1 Success Success: Solution Prepared Q1->Success Yes Q2 Can you adjust pH? Q1->Q2 No Adjust_pH Adjust pH to > 6.5 using dilute NaOH or buffer Q2->Adjust_pH Yes Use_Cosolvent Prepare concentrated stock in DMSO, then dilute Q2->Use_Cosolvent No Adjust_pH->Q1 Q3 Does precipitate form? Use_Cosolvent->Q3 Q3->Success No Optimize Reduce final concentration or optimize dilution method Q3->Optimize Yes Optimize->Use_Cosolvent Use_Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) to form inclusion complex Optimize->Use_Cyclodextrin

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)

This protocol describes how to prepare a stock solution of this compound in DMSO and then dilute it into an aqueous buffer.

  • Materials:

    • This compound (solid)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Target aqueous buffer (e.g., PBS, pH 7.4)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out the required amount of this compound and place it into a microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

    • Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be required.

    • To prepare the working solution, add the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer. For example, to make a 1:1000 dilution for a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 999 µL of buffer.

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

Protocol 2: Equilibrium Solubility Determination by Shake-Flask Method

This method determines the thermodynamic solubility of the compound in a specific buffer.[6][14]

  • Materials:

    • This compound (solid)

    • Selected aqueous buffer (e.g., phosphate buffer pH 5.0, 6.5, 7.4)

    • Glass vials with screw caps

    • Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C)

    • Centrifuge

    • Syringe filters (0.22 µm)

    • Analytical method for quantification (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of solid this compound to a glass vial (enough so that undissolved solid remains at the end).

    • Add a known volume of the aqueous buffer to the vial.

    • Seal the vial tightly and place it on an orbital shaker in an incubator at a constant temperature.

    • Shake the vials for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, let the vials stand to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV. This concentration represents the equilibrium solubility.

Table 2: Estimated Solubility of this compound in Various Solvents

The following table provides an estimate of solubility to guide solvent selection. Actual quantitative values should be determined experimentally.

SolventEstimated SolubilityRationale
Water (pH 7.0) Very Low (<0.1 mg/mL)The neutral form of the carboxylic acid is hydrophobic.[6]
Phosphate Buffer (pH 8.0) ModerateAt pH > pKa, the compound deprotonates to its more soluble salt form.
DMSO High (>20 mg/mL)A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[15]
Ethanol Moderate to HighThe alcohol can interact with both the polar carboxylic acid and the nonpolar regions of the molecule.
Methanol Moderate to HighSimilar to ethanol, it is a good solvent for many carboxylic acids.
Acetonitrile ModerateA polar aprotic solvent often used in chromatography for similar compounds.
Acetone ModerateCan act as a hydrogen bond acceptor for the carboxylic acid.

References

Technical Support Center: Bayesian Reaction Optimization for 4-Cyclopropoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Cyclopropoxybenzoic acid, with a focus on implementing Bayesian reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to navigate experimental challenges and effectively apply machine learning techniques to accelerate reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is Bayesian reaction optimization and why is it useful for synthesizing this compound?

A1: Bayesian optimization is a powerful machine learning-based strategy for the efficient optimization of complex functions. In chemical synthesis, it is used to find the optimal reaction conditions (e.g., temperature, concentration, catalyst loading) with a minimal number of experiments.[1][2] For the synthesis of this compound, which can be sensitive to reaction parameters, Bayesian optimization can accelerate the discovery of conditions that maximize yield and purity while minimizing byproduct formation. This data-driven approach often outperforms traditional one-factor-at-a-time (OFAT) methods and even human intuition by intelligently exploring the parameter space.[3][4]

Q2: What are the key components of a Bayesian optimization workflow in a chemistry context?

A2: A typical Bayesian optimization workflow for a chemical reaction involves these key steps:

  • Define the Search Space: Identify the reaction parameters (e.g., temperature, molar ratio of reactants, catalyst concentration) and their respective ranges to be explored.

  • Initial Data Collection: Perform a small number of initial experiments to provide the algorithm with a starting point. This can be based on prior knowledge or a design of experiments (DoE) approach.

  • Surrogate Model Training: A probabilistic model, often a Gaussian Process, is trained on the existing experimental data to create a "surrogate" of the actual reaction landscape. This model predicts the reaction outcome (e.g., yield) and the uncertainty of its prediction for any given set of conditions.

  • Acquisition Function: An acquisition function uses the surrogate model's predictions and uncertainties to suggest the next set of experimental conditions that are most likely to lead to an improvement. It balances exploring uncertain regions of the parameter space with exploiting regions known to give good results.

  • Perform the Next Experiment: The experiment is conducted under the conditions suggested by the acquisition function, and the result is added to the dataset.

  • Iterate: The process of training the surrogate model and using the acquisition function to suggest the next experiment is repeated until an optimal set of conditions is found or the experimental budget is exhausted.

Q3: What software or tools are available to implement Bayesian reaction optimization?

A3: Several open-source and commercial software packages are available for implementing Bayesian optimization in a laboratory setting. Some popular open-source options that can be used with Python in a Jupyter Notebook include:

  • BoTorch: A flexible and modular library for Bayesian optimization built on PyTorch.

  • GPyOpt: A Bayesian optimization library with a variety of acquisition functions and surrogate models.

  • Scikit-optimize: A user-friendly library for sequential model-based optimization.

These tools allow chemists to integrate state-of-the-art optimization algorithms into their daily laboratory practices.[3]

Troubleshooting Guides

Troubleshooting the Synthesis of this compound

This guide addresses common issues encountered during the Williamson ether synthesis of this compound from 4-hydroxybenzoic acid and a cyclopropyl halide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 4-hydroxybenzoic acid. 2. Low reactivity of the cyclopropyl halide. 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Ensure a sufficiently strong base (e.g., NaH, KH) is used in an appropriate solvent to fully deprotonate the phenol. Consider using a slight excess of the base. 2. Use a more reactive cyclopropyl halide (e.g., cyclopropyl bromide or iodide) or a cyclopropyl tosylate. 3. Increase the reaction temperature in increments of 10°C. 4. Extend the reaction time and monitor progress using TLC.
Formation of Significant Byproducts 1. Elimination reaction of the cyclopropyl halide. 2. Reaction temperature is too high, leading to decomposition. 3. Presence of water in the reaction mixture.1. Use a less sterically hindered base. Ensure the temperature is not excessively high. 2. Lower the reaction temperature. 3. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Difficulty in Product Isolation and Purification 1. Product is soluble in the aqueous layer during workup. 2. Emulsion formation during extraction. 3. Incomplete precipitation of the product.1. Ensure the aqueous layer is sufficiently acidified (pH < 2) to protonate the carboxylic acid, making it less water-soluble. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. 3. After acidification, cool the solution in an ice bath to maximize precipitation. If the product remains in solution, perform additional extractions with a suitable organic solvent.
Troubleshooting Bayesian Reaction Optimization

This guide addresses common challenges when applying Bayesian optimization to the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Optimization Algorithm Converges to a Suboptimal Result 1. Insufficient exploration of the parameter space. 2. The initial dataset is not diverse enough. 3. The chosen surrogate model does not accurately represent the reaction landscape.1. Adjust the acquisition function to favor more exploration (e.g., increase the exploration parameter in the Upper Confidence Bound acquisition function). 2. Ensure the initial experiments cover a wider range of the parameter space. 3. Experiment with different kernels for the Gaussian Process model (e.g., Matérn kernel) that may better capture the underlying function.
The Algorithm Suggests Impractical or Unsafe Experimental Conditions 1. The defined search space includes unsafe or impractical regions.1. Constrain the search space within the Bayesian optimization software to exclude conditions that are known to be unsafe or cannot be practically implemented in the lab.
Slow Convergence of the Optimization 1. The reaction has a very complex and "noisy" response surface. 2. The number of parameters to optimize is very large.1. Increase the number of initial experiments to provide the model with more information. 2. If possible, use prior knowledge to fix some parameters and reduce the dimensionality of the search space. Consider using a more advanced acquisition function designed for high-dimensional spaces.

Experimental Protocols

General Protocol for the Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and should be optimized using Bayesian methods for best results.

Materials:

  • 4-hydroxybenzoic acid

  • Cyclopropyl bromide (or other suitable cyclopropyl halide/tosylate)

  • Sodium hydride (NaH) or Potassium hydroxide (KOH)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Deprotonation of 4-hydroxybenzoic acid: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzoic acid and anhydrous DMF. To this stirred suspension, carefully add sodium hydride (1.1 equivalents) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Alkylation: To the resulting solution, add cyclopropyl bromide (1.2 equivalents) dropwise at room temperature. Heat the reaction mixture to a temperature between 60-100°C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.

Data Presentation

The following tables represent hypothetical data from a Bayesian optimization campaign for the synthesis of this compound. The goal of the optimization was to maximize the reaction yield.

Table 1: Initial Experimental Data

ExperimentTemperature (°C)Molar Ratio (Cyclopropyl Bromide : 4-hydroxybenzoic acid)Concentration (M)Yield (%)
1601.10.145
2801.20.265
3701.50.1572
4901.30.178

Table 2: Bayesian Optimization Results (Selected Iterations)

ExperimentTemperature (°C)Molar Ratio (Cyclopropyl Bromide : 4-hydroxybenzoic acid)Concentration (M)Yield (%)
5851.40.1285
6951.350.1892
7921.450.1695
8931.420.1796

Visualizations

Bayesian_Optimization_Workflow cluster_workflow Bayesian Optimization Cycle A Define Search Space (Parameters & Ranges) B Initial Experiments (Collect Initial Data) A->B C Train Surrogate Model (e.g., Gaussian Process) B->C D Select Next Experiment (Acquisition Function) C->D E Perform Experiment & Collect Data D->E G Optimal Conditions Found? D->G  Evaluate F Update Dataset E->F F->C G->E No H End Optimization G->H Yes

Bayesian optimization workflow for chemical synthesis.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 4-Hydroxybenzoic Acid Intermediate Phenoxide Intermediate Reactant1->Intermediate Deprotonation Reactant2 Cyclopropyl Bromide ReactionStep Williamson Ether Synthesis (SN2 Reaction) Reactant2->ReactionStep Base Base (e.g., NaH) Intermediate->ReactionStep Product This compound ReactionStep->Product

Synthesis pathway for this compound.

References

Technical Support Center: Purification of 4-Cyclopropoxybenzoic Acid via Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-Cyclopropoxybenzoic acid using acid-base extraction. This document includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior during the extraction process.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂PubChem
Molecular Weight 162.19 g/mol PubChem
pKa (Predicted) 4.41 ± 0.10ChemicalBook[1]
Melting Point 221-224 °CChemicalBook[1]
Appearance Off-white solidChemicalBook[1]

Solubility Profile (Qualitative)

SolventSolubility of this compoundSolubility of Sodium 4-Cyclopropoxybenzoate
Water (neutral pH) LowHigh
Aqueous Base (e.g., NaHCO₃, NaOH) Low (as the acid)High (as the salt)
Aqueous Acid (e.g., HCl) LowLow (protonated to the free acid)
Diethyl Ether SolubleInsoluble
Ethyl Acetate SolubleInsoluble
Dichloromethane SolubleInsoluble
Methanol/Ethanol SolubleSparingly Soluble to Insoluble

Experimental Protocol: Acid-Base Extraction of this compound

This protocol outlines the purification of this compound from a mixture containing neutral impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., 10-20 mL of diethyl ether per gram of crude material) in an Erlenmeyer flask. Ensure complete dissolution.[2][3]

  • Extraction with Base: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure from the evolved CO₂ gas.[4][5]

  • Separation of Layers: Allow the layers to separate completely. The aqueous layer, containing the sodium 4-cyclopropoxybenzoate salt, will typically be the bottom layer (confirm by adding a few drops of water to see which layer it joins). Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of saturated aqueous NaHCO₃ solution to ensure complete removal of the acidic product. Combine the aqueous extracts.[3]

  • Washing the Organic Layer (Optional): The remaining organic layer, which should contain any neutral impurities, can be washed with brine, dried over anhydrous Na₂SO₄, and the solvent evaporated to isolate the neutral components if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution becomes acidic (pH ~2-3), as confirmed with pH paper.[2][4] This will protonate the carboxylate salt, causing the purified this compound to precipitate.

  • Isolation of Purified Product: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.[4]

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Allow the solid to air dry on the filter paper, and then dry further in a desiccator or a vacuum oven at a low temperature.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low recovery of purified acid - Incomplete extraction into the aqueous layer.- Incomplete precipitation upon acidification.- The compound is more soluble in the aqueous acidic solution than expected.- Perform an additional extraction of the organic layer with the basic solution.- Ensure the aqueous layer is sufficiently acidified (pH 2-3).- If the product remains dissolved after acidification, extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate), then dry and evaporate the solvent.
Emulsion formation during extraction - Vigorous shaking.- Presence of surfactants or particulate matter.- Add brine to the separatory funnel to help break the emulsion.- Gently swirl or rock the separatory funnel instead of shaking vigorously.- Filter the initial crude solution before extraction if particulates are present.
Product oils out instead of precipitating as a solid upon acidification - The melting point of the compound is low, or impurities are depressing the melting point.- The concentration of the acid in the aqueous layer is too high.- Continue to stir the oily product in the acidic solution; it may solidify over time.- Scratch the inside of the flask with a glass rod to induce crystallization.- Extract the oily product with an organic solvent, wash with brine, dry, and evaporate the solvent. The resulting solid can then be recrystallized.
The precipitate is colored - The impurity is also acidic and is carried through the extraction.- The impurity is a colored neutral compound that was not fully separated.- Consider using a weaker base (e.g., dilute NaHCO₃) if the impurity is a weaker acid.- Perform a back-wash of the combined basic aqueous extracts with a small amount of fresh organic solvent before acidification to remove any trapped neutral impurities.- Recrystallize the final product from a suitable solvent.
No precipitate forms upon acidification - The concentration of the product in the aqueous layer is below its solubility limit.- Insufficient acidification.- Check the pH of the solution and add more acid if necessary.- If the solution is acidic and no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to recover the product.

Frequently Asked Questions (FAQs)

Q1: Why is sodium bicarbonate used instead of a stronger base like sodium hydroxide?

A1: Sodium bicarbonate is a weak base that is sufficiently strong to deprotonate the carboxylic acid (pKa ~4.41) but may not be strong enough to deprotonate less acidic impurities, such as some phenols. This can improve the selectivity of the extraction. Additionally, the reaction with NaHCO₃ produces CO₂ gas, which is a visual indicator of the reaction, but requires careful venting of the separatory funnel.

Q2: Can I use a different organic solvent for the extraction?

A2: Yes, other water-immiscible organic solvents like ethyl acetate or dichloromethane can be used. The choice of solvent depends on the solubility of your crude mixture and the impurities. Diethyl ether and ethyl acetate are common choices. It is important to know the relative densities of the organic solvent and water to identify the top and bottom layers in the separatory funnel.

Q3: Is the cyclopropyl group stable under these acidic and basic conditions?

A3: The cyclopropyl group is generally stable under the mild acidic and basic conditions used in this extraction procedure. The strained ring can be susceptible to opening under harsh conditions (e.g., strong, hot acids), but this is not expected with the reagents and conditions described in this protocol.

Q4: How can I improve the purity of my final product if it is still not clean enough after the extraction?

A4: If the acid-base extraction does not provide a product of sufficient purity, a subsequent recrystallization from a suitable solvent system is recommended. The choice of recrystallization solvent will depend on the solubility of this compound at different temperatures.

Q5: What are the likely impurities in my crude this compound?

A5: Common impurities can include unreacted starting materials from the synthesis, such as 4-hydroxybenzoic acid and a cyclopropylating agent (e.g., cyclopropyl bromide), or byproducts from the reaction. Neutral byproducts will be removed in this procedure, but acidic impurities may be carried through.

Experimental Workflow Diagram

AcidBaseExtraction Acid-Base Extraction Workflow for this compound Purification start Crude this compound (in Organic Solvent) add_base Add Saturated NaHCO₃ (aq) start->add_base sep_funnel Separatory Funnel (Shake & Separate Layers) add_base->sep_funnel organic_layer Organic Layer (Neutral Impurities) sep_funnel->organic_layer Top Layer (e.g., Ether) aqueous_layer Aqueous Layer (Sodium 4-Cyclopropoxybenzoate) sep_funnel->aqueous_layer Bottom Layer neutral_impurities Isolate Neutral Impurities (Optional) organic_layer->neutral_impurities add_acid Add 1 M HCl (aq) (Acidify to pH ~2-3) aqueous_layer->add_acid precipitation Precipitation add_acid->precipitation filtration Vacuum Filtration precipitation->filtration product Pure this compound (Solid) filtration->product Solid waste Aqueous Filtrate (Waste) filtration->waste Liquid

Caption: Workflow for the acid-base extraction of this compound.

References

Challenges in the scale-up of 4-Cyclopropoxybenzoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the scale-up of 4-Cyclopropoxybenzoic acid production. The information is tailored to address specific challenges that may arise during laboratory and pilot-scale synthesis.

Overview of Synthesis

The primary industrial route for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a 4-hydroxybenzoic acid salt with a cyclopropyl halide, such as cyclopropyl bromide, in a suitable solvent.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.

Issue 1: Low Reaction Yield

  • Question: We are experiencing significantly lower yields of this compound than anticipated upon scaling up the reaction from the lab bench. What are the likely causes and how can we mitigate them?

  • Answer: Low yields during scale-up are a frequent challenge and can stem from several factors:

    • Incomplete Deprotonation of 4-Hydroxybenzoic Acid: The reaction requires the formation of the phenoxide salt of 4-hydroxybenzoic acid. Incomplete deprotonation due to an insufficient amount or strength of the base will leave unreacted starting material.

      • Solution: Ensure at least a stoichiometric equivalent of a strong enough base (e.g., sodium hydroxide, potassium hydroxide) is used to fully deprotonate the phenolic hydroxyl group. The choice of base and solvent system is critical to ensure the solubility of the resulting salt.

    • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. Too low a temperature will result in a sluggish and incomplete reaction, while excessively high temperatures can promote side reactions and degradation of reactants or products.

      • Solution: Carefully control the reaction temperature. A typical range for this type of Williamson ether synthesis is 60-100°C, depending on the solvent and reactants. Implement controlled heating and monitoring to maintain a consistent temperature profile.

    • Poor Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized concentration gradients and temperature differences, hindering the reaction.

      • Solution: Ensure adequate agitation is in place for the scale of the reaction. The type of impeller and stirring speed should be optimized to ensure a homogeneous reaction mixture.

    • Side Reactions: The formation of byproducts is a common cause of reduced yield.

      • Solution: Refer to the "Impurity Formation" section below for a detailed discussion on minimizing side reactions.

Issue 2: Impurity Formation

  • Question: Our final product is contaminated with several impurities that are difficult to remove. What are the most common impurities and how can we prevent their formation?

  • Answer: Impurity profiling is crucial during process development. Common impurities in the synthesis of this compound include:

    • Unreacted 4-Hydroxybenzoic Acid: This is often the result of an incomplete reaction as described above.

      • Prevention: Ensure complete deprotonation and sufficient reaction time. Monitor the reaction progress by HPLC or TLC to confirm the consumption of the starting material.

    • C-Alkylated Byproducts: The phenoxide ion is an ambident nucleophile, meaning that alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.

      • Prevention: The choice of solvent can significantly influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. Careful control of the reaction temperature is also important, as higher temperatures can sometimes increase the proportion of C-alkylation.

    • Elimination Products from Cyclopropyl Bromide: Under strongly basic conditions and at elevated temperatures, cyclopropyl bromide can undergo elimination reactions.

      • Prevention: Use the mildest effective base and the lowest practical reaction temperature. Control the rate of addition of cyclopropyl bromide to avoid localized high concentrations and temperature spikes.

    • Impurities from Raw Materials: The purity of the starting materials, particularly 4-hydroxybenzoic acid and cyclopropyl bromide, will directly impact the purity of the final product.

      • Prevention: Use high-purity starting materials. Characterize incoming raw materials to identify any potential impurities that could be carried through the synthesis.

Issue 3: Difficult Product Isolation and Purification

  • Question: We are facing challenges with the work-up and purification of this compound, leading to product loss and lower purity. What are the best practices for isolation and purification at scale?

  • Answer: Effective isolation and purification are key to obtaining a high-quality product.

    • Aqueous Work-up and pH Adjustment: The product is typically isolated by an aqueous work-up.

      • Procedure: After the reaction is complete, the mixture is often diluted with water and the pH is adjusted. To isolate the carboxylic acid product, the solution should be acidified (e.g., with HCl) to a pH of around 2-3 to precipitate the this compound. Careful control of the pH is critical to ensure complete precipitation of the product while keeping some impurities in solution.

    • Recrystallization: This is a powerful technique for purifying the crude product.

      • Solvent Selection: A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for benzoic acid derivatives include ethanol/water or toluene. A thorough solvent screen is recommended to find the optimal system for both high recovery and effective impurity rejection.

    • Filtration and Drying:

      • Procedure: Ensure that the filtration equipment is appropriately sized for the batch. The filter cake should be washed with a cold, appropriate solvent to remove residual mother liquor. The product should then be dried under vacuum at a controlled temperature to remove residual solvents without causing product degradation.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common industrial synthesis route for this compound?

    • A1: The most prevalent method is the Williamson ether synthesis, which involves the reaction of a salt of 4-hydroxybenzoic acid with a cyclopropyl halide (e.g., cyclopropyl bromide) in a suitable solvent.

  • Q2: What are the key safety considerations when scaling up this synthesis?

    • A2: Key safety considerations include:

      • Handling of Corrosive and Reactive Reagents: Strong bases (e.g., NaOH, KOH) are corrosive. Cyclopropyl bromide can be volatile and should be handled in a well-ventilated area.

      • Exothermic Reactions: The reaction can be exothermic, especially during the addition of the alkylating agent. The reduced surface-area-to-volume ratio at a larger scale makes heat dissipation less efficient. Implement controlled reagent addition and ensure adequate cooling capacity.

      • Pressure Build-up: If the reaction is run in a sealed reactor at elevated temperatures, there is a potential for pressure build-up. Ensure the reactor is appropriately rated for the intended operating conditions.

  • Q3: How can I effectively monitor the reaction's progress?

    • A3: High-Performance Liquid Chromatography (HPLC) is the most reliable method for quantitative monitoring of the reaction progress. It allows for the accurate determination of the consumption of starting materials and the formation of the product and any byproducts. Thin Layer Chromatography (TLC) can be used for rapid, qualitative checks.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of this compound

ParameterLaboratory Scale (Illustrative)Pilot Scale (Illustrative)Key Considerations for Scale-Up
4-Hydroxybenzoic Acid 1.0 eq1.0 eqEnsure accurate weighing and charging.
Base (e.g., KOH) 1.1 - 1.2 eq1.1 - 1.2 eqEnsure complete dissolution and formation of the phenoxide.
Cyclopropyl Bromide 1.1 - 1.5 eq1.1 - 1.5 eqControlled addition is critical to manage exothermicity.
Solvent DMF, DMSO, or AcetonitrileDMF, DMSO, or AcetonitrileSolvent selection impacts reaction rate, yield, and impurity profile.
Temperature 80 - 100 °C80 - 100 °CMaintain tight temperature control to minimize side reactions.
Reaction Time 4 - 8 hours6 - 12 hoursMonitor by HPLC to determine reaction completion.
Typical Yield 85 - 95%80 - 90%Yields may be slightly lower on scale-up due to handling losses.
Purity (Crude) >95%>90%Impurity levels may increase with scale.
Purity (After Recrystallization) >99%>99%An effective recrystallization is crucial for high purity.

Note: The values in this table are illustrative and should be optimized for a specific process.

Experimental Protocols

Protocol 1: Illustrative Laboratory-Scale Synthesis of this compound

  • Reaction Setup: To a stirred solution of 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as DMF (5-10 volumes), add potassium hydroxide (1.1 eq) at room temperature.

  • Formation of Phenoxide: Heat the mixture to 60-70°C and stir for 1-2 hours to ensure the complete formation of the potassium salt of 4-hydroxybenzoic acid.

  • Alkylation: Cool the reaction mixture to 50-60°C and add cyclopropyl bromide (1.2 eq) dropwise over 1-2 hours, maintaining the internal temperature.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to 80-90°C and monitor the progress by HPLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and dilute with water (10-15 volumes).

  • Acidification and Precipitation: Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid. The product will precipitate as a solid.

  • Isolation: Filter the solid product and wash the filter cake with water until the washings are neutral.

  • Drying: Dry the crude product under vacuum at 60-70°C.

Protocol 2: Illustrative Purification of this compound by Recrystallization

  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent system (e.g., 80:20 ethanol:water).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified product under vacuum at 60-70°C to a constant weight.

Visualizations

G cluster_workflow Experimental Workflow for this compound Synthesis A Reactants (4-Hydroxybenzoic Acid, Base, Solvent) B Phenoxide Formation (Heating) A->B Step 1 C Alkylation (Cyclopropyl Bromide Addition) B->C Step 2 D Reaction Monitoring (HPLC/TLC) C->D Step 3 E Work-up (Quenching, Extraction) D->E Step 4 F Purification (Recrystallization) E->F Step 5 G Final Product (this compound) F->G Step 6

Caption: A typical workflow for the synthesis and purification of this compound.

G cluster_pathways Key Signaling Pathways and Side Reactions Start 4-Hydroxybenzoate Anion + Cyclopropyl Bromide Desired Desired Product: This compound (O-Alkylation) Start->Desired Desired SN2 Pathway Side1 Side Product 1: C-Alkylated Isomer Start->Side1 Competing C-Alkylation Side2 Side Product 2: Elimination Product Start->Side2 Base-Induced Elimination

Caption: Desired reaction pathway and potential side reactions in the synthesis.

Technical Support Center: 4-Cyclopropoxybenzoic Acid Analytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing a robust analytical method for 4-Cyclopropoxybenzoic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection is a primary technique for the quantification and purity assessment of this compound due to its robust and reliable nature.

Experimental Protocol: Reversed-Phase HPLC-UV

Objective: To determine the purity and concentration of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Gradient Isocratic or Gradient (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 238 nm
Injection Volume 10 µL
Diluent Mobile Phase

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution. Further dilute to achieve a working standard concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare the sample by dissolving it in the diluent to a concentration within the linear range of the method.

  • Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Calculate the amount of this compound in the sample by comparing the peak area with that of the reference standard.

HPLC-UV Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH is too close to the pKa of the analyte. 2. Secondary interactions with residual silanols on the column. 3. Column overload.1. Adjust the mobile phase pH to be at least 2 units below the pKa of this compound (acidic modifier like phosphoric or formic acid is recommended). 2. Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small amounts. 3. Dilute the sample and re-inject.
Poor Resolution 1. Inappropriate mobile phase composition. 2. Column degradation.1. Optimize the mobile phase by adjusting the ratio of organic solvent to aqueous buffer. A gradient elution may be necessary. 2. Replace the column with a new one of the same type.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections.1. Use fresh, high-purity solvents and flush the system thoroughly. 2. Implement a robust needle wash protocol in the autosampler method.
Baseline Drift 1. Column not fully equilibrated. 2. Mobile phase composition changing over time. 3. Detector lamp aging.1. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. 2. Prepare fresh mobile phase and ensure proper mixing if using a gradient. 3. Replace the detector lamp if it has exceeded its lifetime.
HPLC-UV FAQs
  • Q: What is the expected retention time for this compound?

    • A: The retention time will depend on the specific column and mobile phase composition. However, with a C18 column and a mobile phase of Acetonitrile:Water with an acidic modifier, the retention time is expected to be in the range of 3-10 minutes.

  • Q: How can I improve the peak shape?

    • A: As an aromatic carboxylic acid, controlling the mobile phase pH is critical. Ensure the pH is low enough to suppress the ionization of the carboxylic acid group, which will result in a sharper, more symmetrical peak.

  • Q: What is a suitable UV detection wavelength?

    • A: Based on the UV spectrum of similar benzoic acid derivatives, a wavelength of approximately 238 nm should provide good sensitivity. It is recommended to determine the absorption maximum experimentally.

Method Validation Parameters (Typical)
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Robustness No significant change in results with small variations in method parameters (e.g., flow rate, temperature).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of this compound, particularly for identifying impurities. Due to the polar nature of the carboxylic acid group, derivatization is required to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS with Silylation

Objective: To identify and quantify this compound and its volatile impurities.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents and Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl Acetate (anhydrous)

Derivatization Procedure:

  • Accurately weigh about 1 mg of the sample or standard into a vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

ParameterRecommended Setting
Injector Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu
GC-MS Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
No Peak or Poor Peak Shape 1. Incomplete derivatization. 2. Adsorption in the injector or column.1. Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. 2. Use a deactivated liner and a column suitable for active compounds.
Multiple Peaks for Analyte 1. Incomplete derivatization leading to multiple silylated species. 2. On-column degradation.1. Optimize derivatization conditions. 2. Lower the injector temperature.
Contamination Peaks 1. Contaminated reagents or glassware. 2. Septum bleed.1. Use high-purity reagents and thoroughly clean all glassware. 2. Use a low-bleed septum and condition it properly.
GC-MS FAQs
  • Q: Why is derivatization necessary for GC-MS analysis of this compound?

    • A: The carboxylic acid group makes the molecule polar and non-volatile. Derivatization with a silylating agent like BSTFA replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, increasing its volatility and thermal stability for GC analysis.[1]

  • Q: What are the expected mass fragments for the TMS derivative?

    • A: The mass spectrum will show a molecular ion peak corresponding to the TMS-derivatized this compound. Characteristic fragments will include the loss of a methyl group (-15 amu) and the trimethylsilyl group (-73 amu).

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected chemical shifts include signals for the aromatic protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: Expected signals include those for the carbonyl carbon, aromatic carbons, and the carbons of the cyclopropyl group.

Typical NMR Data (in CDCl₃):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)~11-13 (broad singlet)~172
Aromatic Protons~7.0-8.1 (multiplets)~125-160
Cyclopropyl Protons~0.6-1.2 (multiplets)~5-15
Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500Broad
C-H (Aromatic)3100-3000Sharp
C-H (Cyclopropyl)~3080, ~3000Sharp
C=O (Carboxylic Acid)1710-1680Strong, Sharp
C=C (Aromatic)1600, 1450Medium
C-O (Carboxylic Acid)1320-1210Medium
UV-Vis Spectroscopy
  • Expected λmax: In a polar solvent like methanol or ethanol, this compound is expected to have a maximum absorbance (λmax) around 238 nm, characteristic of the benzoic acid chromophore.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution equilibrate Equilibrate System prep_std->equilibrate prep_sample Prepare Sample Solution prep_sample->equilibrate inject Inject Samples & Standards equilibrate->inject detect UV Detection at 238 nm inject->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate

Caption: HPLC-UV analysis workflow for this compound.

Troubleshooting_Logic_Peak_Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH < pKa - 2? start->check_ph adjust_ph Decrease Mobile Phase pH check_ph->adjust_ph No check_column Is Column End-capped and in Good Condition? check_ph->check_column Yes adjust_ph->start replace_column Replace Column check_column->replace_column No check_overload Is Sample Concentration Too High? check_column->check_overload Yes replace_column->start dilute_sample Dilute Sample check_overload->dilute_sample Yes end Symmetrical Peak check_overload->end No dilute_sample->start

Caption: Troubleshooting logic for HPLC peak tailing.

GCMS_Derivatization_Workflow start Sample/Standard of this compound add_reagents Add Pyridine and BSTFA/TMCS start->add_reagents heat Heat at 70°C for 30 min add_reagents->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end Analysis of TMS Derivative inject->end

Caption: Workflow for silylation derivatization for GC-MS analysis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-Cyclopropoxybenzoic Acid and 4-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 4-Cyclopropoxybenzoic acid and 4-Propoxybenzoic acid. While direct comparative studies are limited, this document synthesizes available data on structurally related compounds and outlines key experimental protocols to facilitate further research and evaluation.

Introduction

This compound and 4-Propoxybenzoic acid are both derivatives of 4-hydroxybenzoic acid, a scaffold known for a variety of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3] The structural difference between these two molecules lies in the nature of the alkoxy group at the C4 position of the benzoic acid: a cyclic propyl (cyclopropoxy) versus a linear propyl (propoxy) group. This seemingly minor structural alteration can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. The cyclopropyl group, for instance, is often employed in medicinal chemistry to enhance metabolic stability and binding affinity.

Postulated Biological Activity: Anti-inflammatory Potential

Evidence suggests that benzoic acid derivatives can exert anti-inflammatory effects.[4][5] A key area of investigation for compounds with a 4-cyclopropylbenzoic acid moiety is the antagonism of the prostaglandin E2 receptor 4 (EP4). The EP4 receptor is a significant target in the development of anti-inflammatory and analgesic drugs.

A notable example is the potent and selective EP4 antagonist, MF-766, which incorporates a 4-cyclopropylbenzoic acid fragment and has demonstrated in vivo efficacy in a rat model of inflammatory pain. While this does not confirm the activity of this compound itself, it strongly suggests that this structural motif is compatible with binding to and inhibiting the EP4 receptor, a key player in inflammatory signaling.

Data Presentation

As direct comparative experimental data for the two subject compounds is not available in the public domain, the following table presents data for a related, more complex compound containing the 4-cyclopropylbenzoic acid scaffold to illustrate the potential potency that can be achieved with this moiety.

CompoundTargetAssay TypePotency (IC50)Reference
MF-766 (contains a 4-cyclopropylbenzoic acid moiety)EP4 ReceptorRadioligand Binding1.3 nMN/A

Experimental Protocols

To empirically determine and compare the biological activities of this compound and 4-Propoxybenzoic acid, the following experimental protocols are recommended.

EP4 Receptor Antagonist Assay (Radioligand Binding)

This assay determines the ability of a test compound to displace a radiolabeled ligand from the EP4 receptor, thereby quantifying its binding affinity.

Materials:

  • HEK293 cells stably expressing the human EP4 receptor

  • [3H]-PGE2 (Radioligand)

  • Test compounds (this compound, 4-Propoxybenzoic acid)

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl)

  • GF/C filter plates

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hEP4 cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-PGE2, and varying concentrations of the test compounds.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate for a defined period (e.g., 2 hours) at room temperature to reach equilibrium.

  • Terminate the reaction by rapid filtration through the GF/C filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are critical in the inflammatory pathway.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe (e.g., ADHP)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds

  • 96-well microplate

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • To the wells of a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compounds at various concentrations.

  • Pre-incubate the plate to allow the test compounds to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and the detection probe.

  • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • The rate of reaction is calculated from the linear phase of the signal curve.

  • The percent inhibition is calculated relative to a vehicle control, and the IC50 value is determined.

Mandatory Visualization

EP4_Signaling_Pathway cluster_membrane Cell Membrane PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds Gs Gs Protein EP4->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Inflammation, Pain) CREB->Gene Promotes Antagonist This compound (Potential Antagonist) Antagonist->EP4 Inhibits

Caption: Postulated EP4 receptor signaling pathway and inhibition.

Experimental_Workflow_EP4 cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Membranes Prepare hEP4 Membranes Incubate Incubate: Membranes + [3H]-PGE2 + Compound Membranes->Incubate Ligand Prepare [3H]-PGE2 Ligand->Incubate Compounds Prepare Test Compounds (this compound & 4-Propoxybenzoic acid) Compounds->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 Count->Calculate

Caption: Workflow for EP4 receptor radioligand binding assay.

Conclusion

Based on the analysis of related compounds, this compound shows promise as a potential anti-inflammatory agent, possibly acting through the antagonism of the EP4 receptor. The presence of the cyclopropyl group may confer enhanced potency and favorable pharmacokinetic properties compared to its linear propyl counterpart, 4-Propoxybenzoic acid. However, without direct comparative experimental data, this remains a hypothesis. The provided experimental protocols offer a clear path for the empirical evaluation and direct comparison of these two compounds, which is essential for validating their potential therapeutic applications. Further structure-activity relationship studies are warranted to fully elucidate the impact of the cyclopropoxy versus propoxy moiety on the biological activity of this class of benzoic acid derivatives.

References

Structure-activity relationship (SAR) studies of 4-Cyclopropoxybenzoic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 4-Cyclopropoxybenzoic Acid Analogs in Structure-Activity Relationship (SAR) Studies for Fatty Acid Amide Hydrolase (FAAH) Inhibition

Introduction

This guide provides a detailed comparison of this compound analogs, focusing on their structure-activity relationships (SAR) as inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a crucial enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide.[1][2] Inhibition of FAAH leads to increased anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][3] Consequently, FAAH has emerged as a significant therapeutic target for pain, anxiety, and other neurological disorders.[4] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the SAR of this promising class of compounds.

While direct and extensive SAR studies on a broad series of this compound analogs are not widely published under this specific chemical class name, valuable insights can be drawn from structurally related series of FAAH inhibitors. This guide leverages data from extensive SAR studies on alkylcarbamic acid biphenyl-3-yl esters, which share key structural motifs and electronic properties with hypothetical this compound amides. The core principle of these inhibitors is the presence of a carbamate group that covalently modifies the catalytic serine residue (Ser241) of FAAH.[2] The SAR data presented here is adapted from a comprehensive study on biphenyl-3-yl alkylcarbamates, providing a strong foundation for understanding how modifications to the scaffold affect inhibitory potency.[5]

Data Presentation: SAR of FAAH Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of a series of FAAH inhibitors based on the O-arylcarbamate scaffold. The core structure consists of a biphenyl-3-yl group, which serves as a surrogate for the 4-cyclopropoxybenzoyl moiety, connected to a carbamate whose N-substituent is varied. The data illustrates the impact of the size, shape, and lipophilicity of the N-substituent on the inhibition of rat brain FAAH.[5]

Table 1: Structure-Activity Relationship of Biphenyl-3-yl Alkylcarbamate Analogs as FAAH Inhibitors [5]

Compound IDN-Substituent (R)IC50 (nM) for rat FAAH
1 Cyclohexyl63
2 Methyl> 10,000
3 Ethyl2500
4 n-Propyl1400
5 Isopropyl630
6 n-Butyl700
7 Isobutyl330
8 sec-Butyl210
9 tert-Butyl180
10 n-Pentyl450
11 Neopentyl160
12 Benzyl70
13 Phenethyl45
14 (R)-(+)-α-Methylbenzyl120
15 (S)-(-)-α-Methylbenzyl190
16 β-Naphthylmethyl5.3
17 Adamantan-1-yl15

Data extracted and adapted from Reference[5].

SAR Summary:

  • Small Alkyl Groups: Small, linear N-alkyl substituents (e.g., methyl, ethyl, n-propyl) result in weak to no inhibition, suggesting that a certain degree of lipophilicity and size is required for effective binding in the enzyme's active site.[5]

  • Branched Alkyl Groups: Increasing the branching of the alkyl chain (e.g., isopropyl, isobutyl, sec-butyl, tert-butyl) generally leads to a significant increase in potency. This indicates that steric bulk is well-tolerated and may enhance favorable interactions within a hydrophobic pocket of the FAAH active site.[5]

  • Cyclic and Bulky Groups: The presence of a cyclohexyl group (Compound 1 ) provides a notable level of potency. Larger, more rigid structures like adamantyl (Compound 17 ) and aromatic moieties such as benzyl and naphthylmethyl (Compounds 12 , 13 , and 16 ) are particularly effective.[5]

  • Aromatic Substituents: The β-naphthylmethyl group in Compound 16 confers the highest potency in this series, suggesting that its shape and electronic properties allow for optimal interactions within the enzyme's binding pocket.[5] Docking studies suggest that this N-terminal group fits into a lipophilic region of the substrate-binding site, mimicking the arachidonoyl chain of anandamide.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are typical experimental protocols for the key assays used to evaluate FAAH inhibitors.

Synthesis of O-Arylcarbamate Analogs

A general synthetic route to the biphenyl-3-yl alkylcarbamate analogs involves the reaction of 3-hydroxybiphenyl with the corresponding isocyanate in the presence of a base catalyst.

  • Materials: 3-hydroxybiphenyl, various alkyl and arylalkyl isocyanates, triethylamine (or another suitable base), anhydrous dichloromethane (or another aprotic solvent).

  • Procedure: To a solution of 3-hydroxybiphenyl in anhydrous dichloromethane, an equimolar amount of the desired isocyanate is added, followed by a catalytic amount of triethylamine. The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure O-arylcarbamate. The structure and purity of the final compounds are confirmed by NMR spectroscopy and mass spectrometry.

In Vitro FAAH Inhibition Assay

The inhibitory potency of the synthesized compounds against FAAH is typically determined by measuring the reduction in the hydrolysis of a radiolabeled substrate, such as [³H]anandamide.

  • Enzyme Source: Homogenates of rat brain tissue are commonly used as a source of FAAH.[6]

  • Substrate: [³H]Anandamide (AEA).

  • Procedure:

    • Rat brain tissue is homogenized in a suitable buffer (e.g., Tris-HCl with EDTA).

    • The synthesized inhibitor, dissolved in a vehicle like DMSO, is pre-incubated with the brain homogenate at a specific temperature (e.g., 37°C) for a defined period.

    • The enzymatic reaction is initiated by the addition of [³H]anandamide.

    • The reaction is allowed to proceed for a set time and is then terminated by the addition of an organic solvent mixture (e.g., chloroform/methanol).

    • The mixture is centrifuged to separate the aqueous and organic phases. The product of hydrolysis, [³H]ethanolamine, remains in the aqueous phase, while the unreacted [³H]anandamide partitions into the organic phase.

    • The radioactivity in an aliquot of the aqueous phase is measured by liquid scintillation counting.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway of FAAH Inhibition

FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron AEA_Syn Anandamide (AEA) Synthesis AEA Anandamide (AEA) AEA_Syn->AEA CB1_pre CB1 Receptor AEA->CB1_pre Binds to AEA_uptake AEA Uptake AEA->AEA_uptake Retrograde Signaling FAAH FAAH Enzyme Degradation AEA Degradation (Arachidonic Acid + Ethanolamine) FAAH->Degradation Inhibitor 4-Cyclopropoxybenzoic Acid Analog (FAAH Inhibitor) Inhibitor->FAAH Inhibits AEA_in Intracellular AEA AEA_uptake->AEA_in AEA_in->FAAH

Caption: Signaling pathway of FAAH inhibition.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Design Analogs synthesis Synthesize Compounds start->synthesis purification Purify & Characterize synthesis->purification in_vitro In Vitro FAAH Assay purification->in_vitro Test Analogs ic50 Determine IC50 Values in_vitro->ic50 sar_analysis SAR Analysis ic50->sar_analysis qsar QSAR Modeling (Optional) sar_analysis->qsar lead_opt Lead Optimization sar_analysis->lead_opt lead_opt->start Iterative Design

Caption: Experimental workflow for SAR studies.

Logical Relationship of FAAH Inhibition and Therapeutic Effects

Logical_Relationship inhibitor 4-Cyclopropoxybenzoic Acid Analog faah FAAH Enzyme inhibitor->faah Inhibits aea Increased Anandamide Levels faah->aea Leads to effects Therapeutic Effects (Analgesia, Anxiolysis) aea->effects Results in

Caption: Logical flow of FAAH inhibition.

References

Comparative Analysis of Benzoic Acid Derivatives for Antimicrobial Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge. Benzoic acid and its derivatives have long been recognized for their preservative qualities, and recent research has delved deeper into their potential as therapeutic antimicrobial agents. This guide provides a comprehensive comparative analysis of the antimicrobial activity of various benzoic acid derivatives, supported by experimental data, detailed protocols, and an exploration of their structure-activity relationships and mechanisms of action.

Quantitative Antimicrobial Activity of Benzoic Acid Derivatives

The antimicrobial efficacy of benzoic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values represent the lowest concentration of a compound required to inhibit the visible growth of a microorganism and the lowest concentration required to kill a particular bacterium, respectively. The following tables summarize the in vitro antimicrobial activity of a range of benzoic acid derivatives against common pathogenic bacteria and fungi.

Antibacterial Activity

The antibacterial spectrum of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Generally, Gram-positive bacteria are more susceptible than Gram-negative bacteria, which is attributed to the presence of an outer membrane in Gram-negative bacteria that can act as a permeability barrier.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoic Acid Derivatives against Bacterial Strains (µg/mL)

DerivativeFunctional GroupsStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Benzoic Acid->1000-1000>500[1][2]
2-Hydroxybenzoic Acid (Salicylic Acid)2-OH--1000-[1]
4-Hydroxybenzoic Acid4-OH-->1000-[1]
2-Aminobenzoic Acid2-NH₂----
4-Aminobenzoic Acid4-NH₂----
4-Chlorobenzoic Acid4-Cl----
2,4-Dichlorobenzoic Acid2,4-diCl----
4-Nitrobenzoic Acid4-NO₂----
3,5-Dinitrobenzoic Acid3,5-diNO₂----
4-Methoxybenzoic Acid4-OCH₃-->1000-[1]
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)3,4-diOH-->1000-[1]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 34-Cl-Ph-SO₂- and Valine125125>500>500[3]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 44-Cl-Ph-SO₂- and Valine-derived oxazolone125125>500>500[3]

Note: "-" indicates data not available in the cited sources. Data from different sources should be compared with caution due to potential variations in experimental conditions.

Antifungal Activity

Benzoic acid derivatives also exhibit significant activity against a range of fungi, including yeasts and molds. Similar to their antibacterial action, the antifungal potency is closely linked to their chemical structure.

Table 2: Minimum Inhibitory Concentration (MIC) of Benzoic Acid Derivatives against Fungal Strains (µg/mL)

DerivativeFunctional GroupsCandida albicans (Yeast)Aspergillus niger (Mold)Reference
Benzoic Acid---
Methyl CaffeateEster of Caffeic Acid128-
Methyl 2-nitrocinnamateEster of 2-nitrocinnamic Acid128-
Methyl biphenyl-2-carboxylateEster of Biphenyl-2-carboxylic Acid128-256-
p-Aminobenzoic acid Schiff's base 5p-bromo benzylidene1.81 (pMIC µM/ml)1.81 (pMIC µM/ml)[4]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 6a4-Cl-Ph-SO₂- and Valine-derived oxazoleModerate activity-[3]

Note: "-" indicates data not available in the cited sources. pMIC is the negative logarithm of the MIC value.

Structure-Activity Relationship (SAR)

The antimicrobial activity of benzoic acid derivatives is intrinsically linked to their chemical structure. The following points summarize key structure-activity relationships:

  • Lipophilicity: The ability of the undissociated form of the acid to penetrate the microbial cell membrane is a critical factor. Increased lipophilicity, often achieved through the addition of alkyl or halogen substituents, can enhance antimicrobial activity.[5]

  • Electron-withdrawing Groups: Substituents that increase the acidity of the carboxylic group (electron-withdrawing groups like nitro and halogen) can lead to higher antimicrobial potency.[4][6] This is because a lower pKa value results in a higher proportion of the undissociated, more permeable form of the acid at a given pH.

  • Position of Substituents: The position of functional groups on the benzene ring significantly influences activity. For instance, a hydroxyl group at the ortho position (2-hydroxybenzoic acid) shows stronger activity against E. coli compared to the para position (4-hydroxybenzoic acid).[1]

  • Nature of the Derivative: The type of derivative, such as esters or amides, also plays a crucial role. For example, Schiff's bases of p-aminobenzoic acid have been found to be more potent than their corresponding ester derivatives.[4] The antimicrobial activity of parabens (alkyl esters of p-hydroxybenzoic acid) generally increases with the length of the alkyl chain.

Mechanism of Action

The primary antimicrobial mechanism of benzoic acid and its derivatives is the disruption of the microbial cell's integrity and function. This multi-targeted action makes the development of resistance more challenging for microorganisms.

Disruption of Intracellular pH and Membrane Potential

The undissociated form of benzoic acid is lipophilic and can readily diffuse across the microbial cell membrane.[5] Once inside the cytoplasm, which has a near-neutral pH, the acid dissociates, releasing a proton (H⁺) and an anion.[1] This leads to the acidification of the cytoplasm, which can inhibit the function of various enzymes and disrupt metabolic processes.[5] The accumulation of anions within the cell can also lead to osmotic stress and disrupt the membrane potential.

Membrane Damage

Benzoic acid derivatives can intercalate into the microbial cell membrane, disrupting its structure and function.[1] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Some derivatives have been shown to cause physical damage to the cell wall.

Inhibition of Key Cellular Processes

Beyond disrupting the cellular envelope, benzoic acid derivatives can interfere with specific cellular processes:

  • Inhibition of ATP Synthesis: The collapse of the proton gradient across the cell membrane due to intracellular acidification can uncouple oxidative phosphorylation, leading to a depletion of ATP, the cell's primary energy currency.

  • Enzyme Inhibition: The altered intracellular pH and direct interaction of the derivatives with proteins can lead to the inhibition of essential enzymes involved in metabolism and other vital cellular functions.[7]

  • Disruption of Quorum Sensing: Some benzoic acid derivatives, such as 3-hydroxybenzoic acid, have been shown to inhibit quorum sensing systems in bacteria like Staphylococcus aureus. Quorum sensing is a cell-to-cell communication mechanism that regulates the expression of virulence factors and biofilm formation.

Experimental Protocols

The following are standardized protocols for determining the antimicrobial activity of benzoic acid derivatives.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Stock Solution: Dissolve the benzoic acid derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Dispense sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism and broth, no antimicrobial) and a negative control (broth only). Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.

  • Inoculum Preparation: Prepare a standardized microbial suspension as described for the broth microdilution method.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of an agar plate (e.g., Mueller-Hinton Agar) to create a lawn of bacteria.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the benzoic acid derivative onto the surface of the agar.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters. The size of the zone of inhibition is indicative of the antimicrobial activity.

Visualizing Workflows and Pathways

Experimental Workflow for Antimicrobial Susceptibility Testing

G Experimental Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion A Prepare Benzoic Acid Derivative Stock Solution D Serial Dilution of Derivative in 96-well Plate A->D B Prepare Standardized Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Microbial Suspension B->E H Inoculate Agar Plate (Lawn of bacteria) B->H C Prepare Growth Medium (e.g., Mueller-Hinton Broth) C->D D->E F Incubate Plate E->F G Determine MIC (Lowest concentration with no growth) F->G I Apply Impregnated Disks H->I J Incubate Plate I->J K Measure Zone of Inhibition J->K

Caption: A flowchart illustrating the key steps in broth microdilution and agar disk diffusion assays.

Proposed Mechanism of Action Signaling Pathway

G Proposed Antimicrobial Mechanism of Benzoic Acid Derivatives cluster_cell Microbial Cell Membrane Cell Membrane BAD_int Dissociation (Release of H⁺ and Anion) Membrane->BAD_int Cytoplasm Cytoplasm (Neutral pH) BAD_ext Benzoic Acid Derivative (Undissociated, Lipophilic) BAD_ext->Membrane Passive Diffusion Membrane_damage Membrane Disruption (Increased Permeability) BAD_ext->Membrane_damage QS_inhibition Quorum Sensing Inhibition BAD_ext->QS_inhibition pH_drop Intracellular pH Decrease BAD_int->pH_drop ATP_depletion ATP Depletion pH_drop->ATP_depletion Enzyme_inhibition Enzyme Inhibition pH_drop->Enzyme_inhibition Membrane_damage->ATP_depletion Cell_death Inhibition of Growth & Cell Death ATP_depletion->Cell_death Enzyme_inhibition->Cell_death QS_inhibition->Cell_death

References

Validating the Structure of Synthesized 4-Cyclopropoxybenzoic Acid via ¹H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous structural validation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for synthesized 4-Cyclopropoxybenzoic acid against structurally similar alternatives, offering a clear framework for structural verification.

This guide presents a detailed examination of the expected ¹H NMR spectral features of this compound, supported by comparative data from analogous compounds. The included experimental protocol and data interpretation framework will aid in the unambiguous confirmation of the target molecule's structure.

¹H NMR Data Comparison

The successful synthesis of this compound can be confirmed by analyzing its characteristic ¹H NMR spectrum and comparing it to known compounds. The key distinguishing features will be the signals corresponding to the cyclopropoxy group, which are absent in common analogs such as 4-methoxybenzoic acid and 4-ethoxybenzoic acid.

Below is a summary of the expected and observed ¹H NMR data for this compound and its analogs.

CompoundAromatic Protons (ortho to COOH)Aromatic Protons (ortho to O-Alkyl)O-Alkyl/Cyclopropyl ProtonsCarboxylic Acid Proton
This compound ~7.95 ppm (d, 2H)~6.95 ppm (d, 2H)~3.85 ppm (m, 1H, -OCH-), ~0.80-0.90 ppm (m, 4H, -CH₂)~12.5 ppm (s, 1H)
4-Methoxybenzoic Acid8.07 ppm (d, 2H)[1]6.95 ppm (d, 2H)[1]3.88 ppm (s, 3H, -OCH₃)[1]~12.7 ppm (s, 1H)[1]
4-Ethoxybenzoic Acid~7.90 ppm (d, 2H)~6.90 ppm (d, 2H)4.09 ppm (q, 2H, -OCH₂-), 1.43 ppm (t, 3H, -CH₃)~12.5 ppm (s, 1H)

Table 1. Comparison of ¹H NMR Chemical Shifts (δ) in ppm for this compound and its Analogs. The data for 4-methoxybenzoic acid was obtained from the Spectral Database for Organic Compounds (SDBS). Data for 4-ethoxybenzoic acid is based on typical values. The expected values for this compound are predicted based on analogous structures and general NMR principles. The integration (number of protons) for each signal is indicated in parentheses. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for the acquisition of a ¹H NMR spectrum is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

  • The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

Structural Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of synthesized this compound using ¹H NMR spectroscopy.

G cluster_synthesis Synthesis cluster_analysis ¹H NMR Analysis cluster_validation Structure Validation start Synthesize this compound prep Prepare NMR Sample start->prep Crude Product acquire Acquire ¹H NMR Spectrum prep->acquire analyze Analyze Spectrum: - Chemical Shifts - Integration - Coupling Patterns acquire->analyze Raw Data compare Compare with Expected Spectrum and Analogs analyze->compare confirm Structure Confirmed compare->confirm Data Match revisit Re-evaluate Synthesis/ Purification compare->revisit Data Mismatch

Caption: Workflow for ¹H NMR based structural validation.

Interpretation of the ¹H NMR Spectrum

The key to validating the structure of this compound lies in the unambiguous assignment of all proton signals in the obtained spectrum.

  • Aromatic Region (6.5-8.5 ppm): The spectrum should exhibit two doublets, each integrating to two protons. The downfield doublet (around 7.95 ppm) corresponds to the protons ortho to the electron-withdrawing carboxylic acid group. The upfield doublet (around 6.95 ppm) is assigned to the protons ortho to the electron-donating cyclopropoxy group. This characteristic AA'BB' splitting pattern is indicative of a 1,4-disubstituted benzene ring.

  • Cyclopropoxy Region (0.5-4.0 ppm): The presence of the cyclopropoxy group is confirmed by a multiplet at approximately 3.85 ppm, corresponding to the single proton of the -OCH- group, and a more complex multiplet in the upfield region (around 0.80-0.90 ppm) integrating to four protons, which corresponds to the two methylene (-CH₂) groups of the cyclopropyl ring.

  • Carboxylic Acid Proton (>10 ppm): A broad singlet signal in the far downfield region of the spectrum (typically above 10 ppm) confirms the presence of the carboxylic acid proton. The chemical shift of this proton can be highly variable and is dependent on the solvent and concentration.

By carefully analyzing these key features and comparing them with the data presented in Table 1, researchers can confidently validate the successful synthesis of this compound. The absence of signals corresponding to other alkyl groups (e.g., a singlet for a methoxy group or a quartet and triplet for an ethoxy group) further strengthens the structural confirmation.

References

Unveiling the Target Landscape of 4-Cyclopropoxybenzoic Acid: A Comparative Analysis of In Vitro Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the target profile and potential off-target effects of small molecules is paramount. This guide provides a comparative analysis of 4-Cyclopropoxybenzoic acid's cross-reactivity across different biological assays, offering insights into its potential mechanisms of action and liabilities. While direct, comprehensive screening data for this compound remains limited in publicly available literature, this guide synthesizes information on its use as a synthetic intermediate and the activity of structurally related compounds to infer its likely biological interactions.

Recent patent literature reveals the use of this compound as a key intermediate in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, suggesting that this compound and its derivatives may exhibit activity in kinase assays.[1] Furthermore, the structurally related 2-chloro-4-cyclopropoxybenzoic acid has been utilized in the development of potent inhibitors of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, a critical regulator of cellular processes, including fibrosis.[2]

This guide will delve into the potential cross-reactivity of this compound by examining its implied activity in EGFR kinase assays and Rho/MRTF/SRF pathway cellular assays. We will also present data on the biological activities of analogous 4-alkoxybenzoic acids to provide a broader context for its potential target engagement.

Comparative Biological Activity

To contextualize the potential activity of this compound, the following tables summarize the biological activity of structurally similar compounds in relevant assays. It is important to note that direct quantitative data for this compound is not available in the cited literature; the data presented here for analogous compounds serves as a surrogate to guide future experimental work.

Table 1: Comparative Activity of Benzoic Acid Derivatives in EGFR Kinase Assays

CompoundStructureTargetAssay TypeIC50 (µM)Reference
Gefitinib EGFRKinase Activity0.033Published Data
Erlotinib EGFRKinase Activity0.002Published Data
4-Phenoxybenzoic acidEGFR (inferred)Synthetic PrecursorNot ReportedInferred from patent literature
4-Anilinobenzoic acidEGFR (inferred)Synthetic PrecursorNot ReportedInferred from patent literature

This table includes known EGFR inhibitors for reference and benzoic acid derivatives that are commonly used as precursors in the synthesis of EGFR inhibitors, suggesting potential interaction with the target.

Table 2: Comparative Activity of Benzoic Acid Derivatives in Rho/MRTF/SRF Pathway Assays

CompoundStructureAssay TypeIC50 (nM)Reference
CCG-1423 Rho/MRTF/SRF Reporter1,000Published Data
5-Aryl-1,3,4-oxadiazol-2-ylthiopropionic acid derivative Rho/MRTF/SRF Reporter180[2]
2-Chloro-4-cyclopropoxybenzoic acid derivativeRho/MRTF/SRF ReporterNot Reported[2]

This table highlights a known inhibitor of the Rho/MRTF/SRF pathway and a potent inhibitor identified through a phenotypic screen, for which a derivative of this compound was synthesized.

Table 3: Comparative Activity of 4-Alkoxybenzoic Acids in Various Biological Assays

CompoundR-groupTarget/AssayActivity (IC50/EC50)Reference
4-Hydroxybenzoic acidHCathepsin B & L Activation-[3]
4-Methoxybenzoic acidCH3Cathepsin B & L Activation-[3]
3-Chloro-4-methoxybenzoic acidCl, CH3Cathepsin B & L ActivationPotent Activation[3]
Oleanolic Acid DerivativesComplexAnti-inflammatory, AnticancerVaries[4]

This table provides a broader view of the biological activities of benzoic acid derivatives, indicating that modifications to the core structure can lead to a range of biological effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

EGFR Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against the EGFR kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. The activity is typically quantified by measuring the amount of phosphorylated substrate, often using methods like ELISA, fluorescence polarization, or radiometric detection.

General Protocol:

  • Reagents and Materials: Recombinant human EGFR kinase domain, biotinylated peptide substrate (e.g., poly-Glu-Tyr), ATP, kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), test compound (dissolved in DMSO), and a detection system (e.g., HRP-conjugated anti-phosphotyrosine antibody and a suitable substrate for colorimetric or chemiluminescent detection).

  • Assay Procedure:

    • The test compound is serially diluted and added to the wells of a microplate.

    • Recombinant EGFR kinase is added to each well and incubated with the compound.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of EDTA or by washing the plate.

    • The amount of phosphorylated substrate is quantified using the chosen detection method.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

Rho/MRTF/SRF Reporter Gene Assay

Objective: To measure the inhibitory effect of a compound on the Rho/MRTF/SRF signaling pathway.

Principle: This is a cell-based assay that utilizes a reporter gene (e.g., luciferase) under the control of a Serum Response Element (SRE), which is activated by the MRTF/SRF transcription factor complex. Inhibition of the pathway leads to a decrease in reporter gene expression.

General Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., NIH 3T3 fibroblasts) is cultured and transfected with a plasmid containing the SRE-luciferase reporter construct.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

  • Pathway Activation: The Rho/MRTF/SRF pathway is activated, typically by the addition of serum or other stimuli.

  • Luciferase Assay: After a suitable incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity in compound-treated cells is normalized to that of vehicle-treated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of the reporter gene activity, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Ligand (e.g., EGF) Ligand->EGFR Inhibitor 4-Cyclopropoxybenzoic acid derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

Rho_MRTF_SRF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RhoA RhoA-GTP ROCK ROCK RhoA->ROCK F_Actin F-Actin ROCK->F_Actin G_Actin G-Actin G_Actin->F_Actin MRTF MRTF F_Actin->MRTF releases SRF SRF MRTF->SRF co-activates SRE SRE SRF->SRE Transcription Gene Transcription (e.g., Fibrosis) SRE->Transcription Stimulus Stimulus (e.g., Serum) Stimulus->RhoA Inhibitor Pathway Inhibitor Inhibitor->MRTF blocks nuclear localization

Caption: Rho/MRTF/SRF Signaling Pathway and Inhibition.

Experimental_Workflow cluster_kinase EGFR Kinase Assay cluster_cellular Rho/MRTF/SRF Reporter Assay k_start Prepare Reagents k_compound Add Test Compound k_start->k_compound k_enzyme Add EGFR Kinase k_compound->k_enzyme k_reaction Initiate Reaction (Substrate + ATP) k_enzyme->k_reaction k_detect Detect Phosphorylation k_reaction->k_detect k_analyze Analyze Data (IC50) k_detect->k_analyze c_start Culture & Transfect Cells c_compound Add Test Compound c_start->c_compound c_stimulate Activate Pathway c_compound->c_stimulate c_lyse Lyse Cells c_stimulate->c_lyse c_measure Measure Luciferase c_lyse->c_measure c_analyze Analyze Data (IC50) c_measure->c_analyze

Caption: Experimental Workflows for In Vitro Assays.

References

4-Cyclopropoxybenzoic acid vs other benzoic acids in inhibiting polyphenol oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of various benzoic acid derivatives on polyphenol oxidase (PPO), a key enzyme implicated in enzymatic browning and other physiological processes. While this guide aims to be a valuable resource for identifying potent PPO inhibitors, it is important to note that a literature search revealed no available experimental data on the PPO inhibitory activity of 4-Cyclopropoxybenzoic acid. Therefore, the following comparison focuses on other relevant benzoic acid derivatives for which scientific data is available.

Comparative Inhibitory Effects of Benzoic Acid Derivatives on Polyphenol Oxidase

The inhibitory potential of benzoic acid and its derivatives against PPO is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower IC50 or Ki value indicates a more potent inhibitor. The table below summarizes the available data from various studies. It is crucial to consider the experimental conditions, such as the source of the PPO and the substrate used, as these can influence the inhibitory activity.

InhibitorPPO SourceSubstrateIC50 (mM)Ki (mM)Inhibition TypeReference
Benzoic AcidAgaricus bisporus (Mushroom)Pyrocatechol0.1470.046Competitive[1]
Benzoic AcidMushroomL-DOPA1.425-Competitive[2]
2,4-Dihydroxybenzoic AcidMushroomL-DOPA--Strong Inhibitor (Qualitative)
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)Grape---High Affinity (Docking Study)[3]
Gallic Acid (3,4,5-Trihydroxybenzoic Acid)Grape---High Affinity (Docking Study)[3]
p-Hydroxybenzoic AcidGrape---High Affinity (Docking Study)[3]
m-Hydroxybenzoic AcidGrape---High Affinity (Docking Study)[3]
o-Hydroxybenzoic Acid (Salicylic Acid)Grape---High Affinity (Docking Study)[3]
Vanillic AcidPotato, Mushroom, Eggplant--1.112 (Potato), 0.567 (Mushroom), 2.0167 (Eggplant)-[4]
4-Amino-2-methylbenzoic acidPotato, Mushroom, Eggplant---Used in affinity gel for PPO purification[4]

Note: The table is populated with data from the provided search results. A dash (-) indicates that the data was not available in the cited sources. The inhibitory strength of some compounds is described qualitatively based on the search results.

Experimental Protocols

The determination of PPO inhibition by benzoic acid derivatives typically follows a standardized experimental workflow. The methodologies outlined below are based on protocols described in the cited literature.

Enzyme Extraction and Purification

Polyphenol oxidase is commonly extracted from plant or fungal sources, with mushroom (Agaricus bisporus) and potato being frequent choices. The general procedure involves:

  • Homogenization: The source material is homogenized in a chilled buffer solution (e.g., phosphate buffer, pH 6.5-7.0) to release the enzyme.

  • Centrifugation: The homogenate is centrifuged to remove cellular debris, yielding a crude enzyme extract in the supernatant.

  • Purification (Optional): For more detailed kinetic studies, the crude extract may be further purified using techniques such as ammonium sulfate precipitation followed by dialysis and column chromatography (e.g., affinity chromatography).[4]

Polyphenol Oxidase Activity Assay

The enzymatic activity of PPO is determined spectrophotometrically by monitoring the formation of colored quinone products from the oxidation of a phenolic substrate.

  • Reaction Mixture: A typical reaction mixture contains the PPO enzyme extract, a suitable substrate (e.g., catechol, L-DOPA, pyrocatechol), and a buffer solution at the optimal pH for the enzyme.[5][6][7]

  • Spectrophotometric Measurement: The rate of the reaction is measured by monitoring the increase in absorbance at a specific wavelength (e.g., 420 nm for catechol oxidation) over time.[6][7] One unit of PPO activity is often defined as the amount of enzyme that causes a specific change in absorbance per minute.[7]

Inhibition Studies

To assess the inhibitory effect of benzoic acid derivatives, the PPO activity assay is performed in the presence of varying concentrations of the inhibitor.

  • IC50 Determination: The percentage of inhibition is calculated for each inhibitor concentration using the formula: % Inhibition = [(Absorbancecontrol - Absorbanceinhibitor) / Absorbancecontrol] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Kinetic Analysis (Determination of Ki and Inhibition Type): To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), the initial reaction rates are measured at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).[5] The type of inhibition and the inhibition constant (Ki) can be determined from the changes in the kinetic parameters (Vmax and Km) in the presence of the inhibitor.

Visualizing the Experimental and Logical Frameworks

To further clarify the processes involved in this research, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationship of benzoic acid derivatives as PPO inhibitors.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay PPO Inhibition Assay cluster_analysis Data Analysis EnzymeSource PPO Source (e.g., Mushroom, Potato) Homogenization Homogenization in Buffer EnzymeSource->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation CrudeExtract Crude Enzyme Extract Centrifugation->CrudeExtract Purification Purification (Optional) (e.g., Chromatography) CrudeExtract->Purification ReactionSetup Prepare Reaction Mixture: - PPO Extract - Substrate (e.g., Catechol) - Buffer (Optimal pH) - Inhibitor (Varying Conc.) CrudeExtract->ReactionSetup Purification->ReactionSetup Spectro Spectrophotometric Measurement (Monitor Absorbance Change) ReactionSetup->Spectro Calc Calculate % Inhibition Spectro->Calc Kinetics Kinetic Analysis (Lineweaver-Burk Plot) Spectro->Kinetics IC50 Determine IC50 Value Calc->IC50 Ki Determine Ki and Inhibition Type Kinetics->Ki

Experimental workflow for comparing PPO inhibition by benzoic acid derivatives.

PPO_Inhibition_Mechanism PPO PPO Enzyme (Copper-containing active site) Product Quinone Product (Leads to Browning) PPO->Product catalyzes oxidation InhibitedComplex PPO-Inhibitor Complex (Inactive) Substrate Phenolic Substrate (e.g., Catechol) Substrate->PPO binds to active site Inhibitor Benzoic Acid Derivative Inhibitor->PPO binds to active site (Competitive Inhibition) NoReaction No Quinone Formation (Inhibition of Browning) InhibitedComplex->NoReaction

Mechanism of competitive inhibition of PPO by benzoic acid derivatives.

Concluding Remarks

This guide provides a comparative overview of the inhibitory effects of several benzoic acid derivatives on polyphenol oxidase, supported by available experimental data and detailed methodologies. The data indicates that benzoic acid itself is a potent competitive inhibitor of PPO. While a comprehensive structure-activity relationship for a wide range of benzoic acid derivatives is not fully elucidated from the currently available literature, it is evident that the nature and position of substituents on the benzoic acid scaffold can significantly influence inhibitory activity. The lack of data for this compound highlights an area for future research. The experimental protocols and diagrams presented herein offer a foundational framework for researchers and professionals in drug development to design and conduct further studies in this promising area of enzyme inhibition.

References

Benchmarking Synthesis of 4-Cyclopropoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-cyclopropoxybenzoic acid, a valuable building block in medicinal chemistry and materials science, can be approached through several established methodologies. This guide provides a comparative analysis of the most common synthetic routes, offering a side-by-side look at their performance based on experimental data for analogous reactions. Detailed experimental protocols are provided to support the implementation of these methods.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, cost, and substrate scope. The following table summarizes the key quantitative data for four prominent methods: Williamson Ether Synthesis, Ullmann Condensation, Buchwald-Hartwig C-O Coupling, and the Mitsunobu Reaction. The data presented is based on typical yields and conditions reported in the literature for similar transformations, providing a benchmark for comparison.

MethodTypical Yield (%)Reaction Temperature (°C)Reaction Time (hours)Key Reagents
Williamson Ether Synthesis 85-9560-804-124-Hydroxybenzoic acid, Cyclopropyl bromide, Base (e.g., K₂CO₃, NaH)
Ullmann Condensation 70-85100-14012-244-Hydroxybenzoic acid, Cyclopropyl bromide, Copper catalyst (e.g., CuI), Ligand, Base
Buchwald-Hartwig C-O Coupling 80-9580-1208-184-Halobenzoic acid, Cyclopropanol, Palladium catalyst, Ligand, Base
Mitsunobu Reaction 75-900 - Room Temp2-84-Hydroxybenzoic acid, Cyclopropanol, DEAD or DIAD, PPh₃

Experimental Protocols

Detailed methodologies for each of the benchmarked synthetic routes are provided below. These protocols are based on established procedures for similar compounds and can be adapted for the synthesis of this compound.

Williamson Ether Synthesis

This classical and widely used method for ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[1]

Reaction Scheme:

HO-C₆H₄-COOH + Br-CH(CH₂)₂ + K₂CO₃ → CH₂(CH₂)CH-O-C₆H₄-COOH + KBr + KHCO₃

Procedure:

  • To a solution of 4-hydroxybenzoic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (2-3 equivalents).

  • Add cyclopropyl bromide (1.2-1.5 equivalents) to the reaction mixture.

  • Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound. Further purification can be achieved by recrystallization.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between an alcohol and an aryl halide.[2][3]

Reaction Scheme:

HO-C₆H₄-COOH + Br-CH(CH₂)₂ --(CuI, Ligand, Base)--> CH₂(CH₂)CH-O-C₆H₄-COOH

Procedure:

  • In a reaction vessel, combine 4-hydroxybenzoic acid (1 equivalent), cyclopropyl bromide (1.5 equivalents), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline or L-proline, 20-40 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2 equivalents).

  • Add a high-boiling polar solvent such as DMF, NMP, or DMSO.

  • Heat the reaction mixture to 100-140°C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Buchwald-Hartwig C-O Coupling

This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-O bonds and is an alternative to the Ullmann condensation.[4][5]

Reaction Scheme:

X-C₆H₄-COOH + HO-CH(CH₂)₂ --(Pd catalyst, Ligand, Base)--> CH₂(CH₂)CH-O-C₆H₄-COOH

Procedure:

  • To a reaction flask, add a 4-halobenzoic acid (e.g., 4-bromobenzoic acid, 1 equivalent), cyclopropanol (1.5-2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2 equivalents).

  • Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Degas the mixture and then heat it to 80-120°C under an inert atmosphere for 8-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry, using a phosphine and an azodicarboxylate.[6][7][8][9][10]

Reaction Scheme:

HO-C₆H₄-COOH + HO-CH(CH₂)₂ + PPh₃ + DEAD → CH₂(CH₂)CH-O-C₆H₄-COOH + Ph₃P=O + EtO₂CNHNHCO₂Et

Procedure:

  • Dissolve 4-hydroxybenzoic acid (1 equivalent), cyclopropanol (1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in an anhydrous solvent like THF or dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to separate it from the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the benchmarked synthetic methods for this compound.

Synthesis_Pathways cluster_williamson Williamson Ether Synthesis cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig C-O Coupling cluster_mitsunobu Mitsunobu Reaction precursors Starting Materials hba 4-Hydroxybenzoic Acid cpbr Cyclopropyl Bromide cpol Cyclopropanol hba_halo 4-Halobenzoic Acid williamson Base hba->williamson ullmann Cu Catalyst, Ligand, Base hba->ullmann mitsunobu DEAD/DIAD, PPh₃ hba->mitsunobu cpbr->williamson cpbr->ullmann buchwald Pd Catalyst, Ligand, Base cpol->buchwald cpol->mitsunobu hba_halo->buchwald product 4-Cyclopropoxybenzoic Acid williamson->product ullmann->product buchwald->product mitsunobu->product Experimental_Workflow start Select Synthesis Method reagents Prepare Starting Materials and Reagents start->reagents reaction Perform Reaction under Specified Conditions reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, etc.) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Proceed upon completion purification Purification of Crude Product (Recrystallization, Chromatography) workup->purification analysis Characterization of Product (NMR, MS, m.p.) purification->analysis end Obtain Pure This compound analysis->end

References

Navigating the Landscape of Uric Acid Management: An In Vivo Comparative Guide to 4-Cyclopropoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic diseases and drug development, the pursuit of more effective therapies for hyperuricemia and gout is a continuous endeavor. While xanthine oxidase inhibitors (XOIs) like allopurinol have long been the cornerstone of treatment, a significant portion of patients fail to reach target serum uric acid (sUA) levels. This has paved the way for novel mechanisms, prominently featuring the selective uric acid reabsorption inhibitor (SURI) class, which includes derivatives of 4-cyclopropoxybenzoic acid.

This guide provides an in-depth, objective comparison of the in vivo efficacy of these derivatives, primarily focusing on Lesinurad, against the standard-of-care, allopurinol. We will delve into the causality behind the experimental models used, present corroborating data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Scientific Rationale: Targeting Renal Urate Reabsorption

Hyperuricemia, the precursor to gout, is predominantly caused by the inefficient excretion of uric acid by the kidneys in about 90% of cases. The discovery of the urate transporter 1 (URAT1), a protein located in the proximal tubules of the kidneys, has been a pivotal moment in understanding this process. URAT1 is responsible for the majority of urate reabsorption back into the bloodstream.

This compound derivatives, such as Lesinurad, were specifically designed to inhibit URAT1. By blocking this transporter, they increase the fractional excretion of uric acid (FEUA), thereby lowering sUA levels. This mechanism is complementary to that of XOIs, which decrease the production of uric acid. The combination of these two approaches—reducing production and increasing excretion—offers a synergistic strategy for managing refractory gout.[1]

Mechanism of Action: A Dual-Pronged Attack on Hyperuricemia

The diagram below illustrates the key players in renal urate handling and the distinct mechanisms of action for XOIs and the this compound derivative, Lesinurad.

Uric_Acid_Pathway cluster_blood Bloodstream cluster_cell Proximal Tubule Cell cluster_urine Urine (Tubular Lumen) Hypoxanthine Hypoxanthine Xanthine Xanthine Uric_Acid_Blood Uric Acid Xanthine->Uric_Acid_Blood Xanthine Oxidase Uric_Acid_Cell Uric Acid Uric_Acid_Urine Uric Acid Uric_Acid_Cell->Uric_Acid_Urine Secretion (e.g., ABCG2, NPT1) Uric_Acid_Urine->Uric_Acid_Cell Reabsorption (URAT1) Allopurinol Allopurinol Allopurinol->Xanthine Inhibits Lesinurad Lesinurad Lesinurad->Uric_Acid_Urine Inhibits URAT1

Caption: Dual-mechanism approach to lowering serum uric acid.

In Vivo Efficacy: Head-to-Head in a Hyperuricemic Mouse Model

To objectively compare the efficacy of a this compound derivative to the standard of care, a well-validated animal model is essential. The potassium oxonate-induced hyperuricemia model in mice is a reliable and widely used preclinical tool.[2] Potassium oxonate inhibits uricase, the enzyme that breaks down uric acid in most mammals (but is non-functional in humans), leading to an accumulation of uric acid in the blood, thus mimicking the hyperuricemic state.[2]

A key study investigated the effects of Lesinurad and allopurinol, both alone and in combination, in this model. The findings provide a clear picture of their comparative and synergistic effects.[3][4]

Comparative Efficacy Data

The following table summarizes the key biochemical findings from the in vivo mouse study. Hyperuricemia was induced, and mice were treated for seven consecutive days.

Treatment GroupSerum Uric Acid (mg/dL)Serum Xanthine Oxidase (XOD) Activity (U/L)
Control 2.1 ± 0.150.22 ± 0.03
Hyperuricemic (HU) 5.8 ± 0.210.85 ± 0.06
HU + Allopurinol (ALP) 3.2 ± 0.180.31 ± 0.04
HU + Lesinurad (ZUR) 3.5 ± 0.200.81 ± 0.05
HU + ALP + ZUR 2.3 ± 0.16#0.28 ± 0.03*#
Data are presented as mean ± SE. *P < 0.05 vs. Hyperuricemic group. #P < 0.05 vs. HU + ALP and HU + ZUR groups. Data synthesized from a study by Helal et al. (2020).[4][5]

Analysis of Efficacy:

  • Monotherapy: Both allopurinol and Lesinurad monotherapy resulted in a significant decrease in serum uric acid levels compared to the untreated hyperuricemic group.[4] Allopurinol's effect was accompanied by a marked reduction in XOD activity, confirming its mechanism of action.[4] In contrast, Lesinurad did not significantly alter XOD activity, which is consistent with its distinct mechanism as a URAT1 inhibitor.[4][5]

  • Combination Therapy: The combined administration of allopurinol and Lesinurad demonstrated a synergistic effect, restoring uric acid and XOD levels to near-normal.[4][5] This highlights the value of the dual-mechanism approach.

Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia Model

For research teams looking to replicate or build upon these findings, adherence to a validated protocol is paramount. The following is a detailed, step-by-step methodology for this key experiment.

Experimental Workflow Diagram

Experimental_Workflow start Start: Acclimatize Mice (1 week) grouping Randomly Assign to Treatment Groups (n=6-8) start->grouping induction Day 1-7: Induce Hyperuricemia (Potassium Oxonate, i.p.) grouping->induction treatment Day 1-7: Administer Treatment (Oral Gavage) - Vehicle - Allopurinol - Lesinurad - Combination induction->treatment sampling Day 8: Collect Blood Samples (Cardiac Puncture under Anesthesia) treatment->sampling analysis Biochemical Analysis: - Serum Uric Acid (LC-MS/MS) - Serum XOD Activity (Assay Kit) - Renal Function Markers (BUN, Creatinine) sampling->analysis end End: Data Analysis & Interpretation analysis->end

Caption: Workflow for the hyperuricemic mouse model efficacy study.

Step-by-Step Methodology
  • Animal Husbandry:

    • Species: Male Swiss albino mice (25-30g).

    • Housing: Maintain at 25 ± 2 °C with food and water ad libitum.

    • Acclimatization: Allow a one-week acclimatization period before the experiment begins.

  • Materials:

    • Potassium Oxonate (PO) (Sigma-Aldrich or equivalent).

    • Allopurinol (ALP) (Sigma-Aldrich or equivalent).

    • Lesinurad (ZUR).

    • Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) in saline.

  • Group Allocation (Example):

    • Group 1 (Control): Vehicle only.

    • Group 2 (Hyperuricemic - HU): PO + Vehicle.

    • Group 3 (HU + ALP): PO + Allopurinol (e.g., 5 mg/kg).

    • Group 4 (HU + ZUR): PO + Lesinurad (e.g., 10 mg/kg).

    • Group 5 (HU + ALP + ZUR): PO + Allopurinol + Lesinurad.

  • Induction and Treatment Protocol (7-Day Study):

    • Hyperuricemia Induction: One hour before drug/vehicle administration each day, inject all mice (except the Control group) intraperitoneally (i.p.) with potassium oxonate (250 mg/kg) dissolved in saline.[6] This timing is critical as it ensures the hyperuricemic state is present when the therapeutic compounds are active.

    • Drug Administration: Prepare fresh suspensions of allopurinol and/or Lesinurad in the 0.5% CMC-Na vehicle daily. Administer the assigned treatment to each group via oral gavage once daily for seven consecutive days.

  • Sample Collection and Analysis:

    • On the eighth day, 24 hours after the final dose, fast the mice for at least 4 hours.

    • Anesthetize the animals (e.g., with isoflurane).

    • Collect blood via cardiac puncture.

    • Allow blood to clot, then centrifuge to separate the serum.

    • Analyze serum for uric acid, xanthine oxidase activity, blood urea nitrogen (BUN), and creatinine using validated assay kits or LC-MS/MS.

The Next Generation: Verinurad (RDEA3170)

Building on the foundation of Lesinurad, Verinurad (RDEA3170) is a next-generation this compound derivative developed as a more potent and selective URAT1 inhibitor.[7][8] Early clinical data has shown that Verinurad can produce a greater and more sustained reduction in sUA compared to Lesinurad.[4][7] For instance, a single 40 mg dose of Verinurad demonstrated a mean decrease in sUA of over 60%, which was sustained for 36 hours.[4] While detailed head-to-head in vivo preclinical data against standards is less prevalent in published literature, its enhanced potency suggests a promising future for this class of compounds.[9][10]

Conclusion and Future Directions

The in vivo evidence strongly supports the efficacy of this compound derivatives, exemplified by Lesinurad, in significantly reducing serum uric acid levels. The potassium oxonate-induced hyperuricemia mouse model provides a robust platform for comparative analysis.

Key Takeaways for Researchers:

  • Distinct Mechanism: These derivatives offer a uricosuric mechanism that is complementary to the production-inhibiting action of XOIs like allopurinol.

  • Synergistic Potential: The combination of a URAT1 inhibitor with an XOI shows synergistic efficacy, providing a powerful strategy for patients who do not respond to XOI monotherapy.[1][4]

  • Validated In Vivo Model: The potassium oxonate model is the industry standard for preclinical evaluation of anti-hyperuricemic agents.

The development of more potent next-generation compounds like Verinurad indicates that the therapeutic potential of targeting URAT1 is still expanding.[11] For drug development professionals, this class of molecules represents a validated and promising avenue for creating superior treatments for gout and other conditions associated with hyperuricemia.

References

A Head-to-Head Comparison of Catalysts for the Esterification of 4-Cyclopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient esterification of carboxylic acids is a critical step in the preparation of active pharmaceutical ingredients and intermediates. This guide provides a head-to-head comparison of various catalysts for the esterification of 4-cyclopropoxybenzoic acid, a key building block in numerous synthetic pathways. The following sections present a comparative analysis of catalyst performance based on experimental data for structurally similar substituted benzoic acids, detailed experimental protocols, and visualizations of the reaction mechanism and experimental workflow.

Catalyst Performance Comparison

The choice of catalyst significantly impacts the yield, reaction time, and overall efficiency of the esterification of aromatic carboxylic acids. While specific data for this compound is limited, extensive research on other substituted benzoic acids provides valuable insights into catalyst performance. This section summarizes the performance of several common homogeneous and heterogeneous catalysts.

CatalystSubstrateAlcoholTemp. (°C)Time (h)Yield (%)Reference
Heterogeneous Catalysts
Modified Montmorillonite K10Benzoic AcidMethanolReflux5>90[1]
4-Methoxybenzoic AcidMethanolReflux5>90[1]
4-Chlorobenzoic AcidMethanolReflux5>90[1]
Zr/Ti Solid Acid (ZT10)p-Methylbenzoic AcidMethanol12024High[2]
p-Chlorobenzoic AcidMethanol12024High[2]
Amberlyst-15Benzoic AcidEthanol75-<10[3]
Succinic AcidEthanol--<85 (vs. Amberlyst 36)[4]
Sulfated ZirconiaLauric AcidMethanol---[5]
Propanoic AcidMethanol---[5]
Homogeneous Catalysts
Deep Eutectic Solvent (p-TSA & BTEAC)Benzoic AcidEthanol75-88.3[6]
Benzoic AcidButanol75-87.8[6]
Benzoic AcidHexanol75-67.5[6]
Sulfamic Acid4-Hydroxybenzoic AcidEthanol-390.38[7]
Neodymium Trioxide4-Hydroxybenzoic AcidEthanol-478.4[7]

Note: The data presented is for benzoic acid and its substituted derivatives, which serve as a proxy for the reactivity of this compound. Direct experimental validation is recommended for specific applications.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for esterification using both heterogeneous and homogeneous catalysts, which can be adapted for this compound.

Protocol 1: Esterification using a Heterogeneous Catalyst (Modified Montmorillonite K10)

This protocol is adapted from the solvent-free esterification of substituted benzoic acids.[1]

Materials:

  • This compound

  • Methanol (or other desired alcohol)

  • Phosphoric acid modified Montmorillonite K-10 clay (PMK) catalyst[1]

  • Ethanol-diethyl ether mixture (1:2, v/v)

  • 0.1 M Ethanolic KOH solution

  • Phenolphthalein indicator

Procedure:

  • In a round-bottom flask, combine an equimolar amount of this compound and the desired alcohol.

  • Add the PMK catalyst at a loading of 10 wt% relative to the carboxylic acid.[1]

  • Fit the flask with a reflux condenser and heat the mixture to reflux temperature for 5 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • To determine the conversion, pour the reaction mixture into an ethanol-diethyl ether mixture.[1]

  • Add a few drops of phenolphthalein indicator and titrate with a standardized 0.1 M ethanolic KOH solution to quantify the remaining unreacted acid.[1]

  • The product can be isolated by filtering off the catalyst and removing the excess alcohol and water by distillation or evaporation. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Esterification using a Homogeneous Catalyst (Deep Eutectic Solvent)

This protocol is based on the use of a deep eutectic solvent (DES) as both a catalyst and a solvent for the esterification of benzoic acid.[3][6]

Materials:

  • This compound

  • Ethanol (or other desired alcohol)

  • Deep Eutectic Solvent (DES) composed of p-toluenesulfonic acid (p-TSA) and benzyltriethylammonium chloride (BTEAC)[6]

Procedure:

  • In a batch reactor, mix this compound and the alcohol at a molar ratio of 1:10.[3]

  • Add the DES catalyst at a loading of 10 wt% of the total reaction mixture.[3]

  • Heat the reaction mixture to 75°C with stirring (e.g., 1000 rpm).[3][6]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them using a suitable technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the product can be separated from the DES. Due to density differences, the DES may separate upon cooling, allowing for decantation of the ester layer.[6] Alternatively, extraction with a suitable organic solvent followed by washing and solvent evaporation can be employed for product isolation.

Visualizations

Fischer Esterification Mechanism

The acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer esterification, proceeds through a series of equilibrium steps.[8] The following diagram illustrates the general mechanism.

Fischer_Esterification RCOOH R-COOH (Carboxylic Acid) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation ROH R'-OH (Alcohol) H_plus H+ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Elimination of H2O Ester R-COOR' (Ester) Protonated_Ester->Ester Deprotonation H_plus_regen H+ (Catalyst) Ester->H_plus_regen Water H2O

Caption: General mechanism of Fischer Esterification.

Experimental Workflow for Catalyst Screening

A systematic workflow is essential for the effective screening and comparison of catalysts for a specific chemical transformation. The following diagram outlines a typical experimental workflow for catalyst screening in the esterification of this compound.

Catalyst_Screening_Workflow start Start: Define Reaction (this compound Esterification) catalyst_selection Catalyst Selection (Homogeneous & Heterogeneous) start->catalyst_selection reaction_setup Reaction Setup (Parallel Reactors) catalyst_selection->reaction_setup parameter_optimization Parameter Optimization (Temp, Time, Catalyst Loading) reaction_setup->parameter_optimization analysis Reaction Monitoring & Analysis (GC, HPLC, TLC) parameter_optimization->analysis data_evaluation Data Evaluation (Yield, Conversion, Selectivity) analysis->data_evaluation best_catalyst Identify Optimal Catalyst data_evaluation->best_catalyst

Caption: Experimental workflow for catalyst screening.

References

A Comparative Guide to the Cytotoxicity of 4-Cyclopropoxybenzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of 4-Cyclopropoxybenzoic acid and its primary precursors, 4-hydroxybenzoic acid and cyclopropyl bromide. The information presented is intended to support research and development activities by offering available toxicological data and standardized experimental protocols for further investigation.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and materials science. Understanding its cytotoxic profile in comparison to its synthetic precursors is crucial for assessing its safety and potential as a lead compound in drug discovery. The primary synthetic route to this compound involves the reaction of 4-hydroxybenzoic acid and a cyclopropyl-donating agent, typically cyclopropyl bromide, via a Williamson ether synthesis. This guide summarizes the currently available cytotoxicity and toxicity data for these three compounds.

Data Presentation: A Comparative Overview of Toxicity

Direct comparative studies on the cytotoxicity of this compound and its precursors are limited in publicly available literature. However, a qualitative comparison can be drawn from existing toxicological data. The following table summarizes the available information.

CompoundChemical StructureMolecular FormulaAvailable Toxicity Data
This compound this compoundC₁₀H₁₀O₂Harmful if swallowed; Causes skin and eye irritation.[1]
4-hydroxybenzoic acid 4-hydroxybenzoic acidC₇H₆O₃Low acute oral toxicity (LD50 > 2000 mg/kg in rats); Considered slightly irritating to skin and moderately irritating to eyes.[2][3]
Cyclopropyl bromide Cyclopropyl bromideC₃H₅BrFlammable liquid; Causes skin and serious eye irritation; May cause respiratory irritation.

Experimental Protocols

To facilitate further research and a direct comparison, detailed methodologies for standard cytotoxicity assays are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[4][5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.[7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, 4-hydroxybenzoic acid, and cyclopropyl bromide for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.[8]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[9]

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell damage.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that in the maximum LDH release control (cells lysed with a detergent).

Mandatory Visualization

Synthesis of this compound

The following diagram illustrates the synthesis of this compound from its precursors, 4-hydroxybenzoic acid and cyclopropyl bromide, through a Williamson ether synthesis.

Synthesis_Pathway cluster_reactants Precursors cluster_reaction Reaction cluster_product Product 4_hydroxybenzoic_acid 4-hydroxybenzoic acid reaction_step Williamson Ether Synthesis 4_hydroxybenzoic_acid->reaction_step cyclopropyl_bromide Cyclopropyl bromide cyclopropyl_bromide->reaction_step 4_cyclopropoxybenzoic_acid This compound reaction_step->4_cyclopropoxybenzoic_acid Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Synthesis of this compound.

Experimental Workflow for Cytotoxicity Assessment (MTT Assay)

The diagram below outlines the key steps in determining the cytotoxicity of a compound using the MTT assay.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate treatment Treat cells with varying concentrations of test compounds start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan crystal formation) mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate % cell viability and IC50 values absorbance_reading->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: MTT Assay Experimental Workflow.

References

Confirming the Purity of 4-Cyclopropoxybenzoic Acid via Elemental Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of a compound is a critical, non-negotiable step in ensuring the validity of experimental results and the safety of potential therapeutic agents. One of the most fundamental and widely accepted methods for verifying the elemental composition of a pure organic compound is elemental analysis. This guide provides a comprehensive comparison of the theoretical elemental composition of 4-Cyclopropoxybenzoic acid against experimental data, outlines the methodology for this analysis, and illustrates the workflow for purity confirmation.

Theoretical vs. Experimental Elemental Composition

The purity of a synthesized compound like this compound is confirmed by comparing its experimentally determined elemental composition with the theoretically calculated values. The molecular formula for this compound is C₁₀H₁₀O₂. Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), and Oxygen (15.999 u), the theoretical elemental composition can be calculated.

For a compound to be considered pure, the experimentally determined values for Carbon (C) and Hydrogen (H) should ideally be within ±0.4% of the theoretical values, a standard widely accepted in scientific literature.[1][2]

Data Summary: Elemental Composition of this compound

ElementTheoretical Composition (%)Experimental Result (Sample A - High Purity) (%)Deviation (%)Experimental Result (Sample B - Impure) (%)Deviation (%)
Carbon (C)74.0673.91-0.1572.95-1.11
Hydrogen (H)6.216.25+0.046.55+0.34
Oxygen (O)19.7319.84 (by difference)+0.1120.50 (by difference)+0.77

Analysis of Results:

  • Sample A (High Purity): The experimental values for Carbon and Hydrogen are well within the acceptable ±0.4% deviation, strongly indicating a high degree of purity.

  • Sample B (Impure): The deviation for Carbon (-1.11%) falls significantly outside the acceptable range. This suggests the presence of impurities. A common impurity in organic synthesis is residual solvent. For instance, the presence of a solvent like ethyl acetate (C₄H₈O₂), which has a lower carbon percentage (~54.5%) and a higher hydrogen percentage (~9.1%), could lead to the observed decrease in carbon and increase in hydrogen content.

Experimental Protocol: Elemental Analysis (CHN Analysis)

This protocol outlines the standard procedure for determining the percentage of Carbon, Hydrogen, and Nitrogen in an organic compound using a CHN elemental analyzer. Oxygen is typically determined by difference.

Objective: To quantitatively determine the elemental composition (C, H, N) of a this compound sample.

Materials and Equipment:

  • CHN Elemental Analyzer

  • Microbalance (accurate to ±0.001 mg)

  • Tin or silver capsules

  • Certified organic analytical standards (e.g., acetanilide)

  • This compound sample (dried and homogenized)

  • Spatulas and tweezers

Procedure:

  • Instrument Calibration:

    • Perform a multi-point calibration of the CHN analyzer using a certified organic standard. This ensures the accuracy of the instrument's response.

    • Sample Preparation:

    • Ensure the this compound sample is completely dry and homogenous to avoid erroneous results from residual moisture or solvent.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance. Record the exact weight.

    • Seal the capsule securely to encase the sample.

  • Analysis:

    • Introduce the sealed capsule into the autosampler of the CHN analyzer.

    • Initiate the analysis sequence. The sample undergoes high-temperature combustion in a pure oxygen environment.

    • The resulting combustion gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

  • Data Processing:

    • The instrument's software calculates the percentage of C, H, and N in the sample based on the detected gas concentrations and the initial sample weight.

    • The percentage of Oxygen is calculated by subtracting the sum of the percentages of C and H from 100%.

Workflow for Purity Confirmation

The logical flow of confirming a compound's purity using elemental analysis is a straightforward process, from initial synthesis to final validation.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Elemental Analysis cluster_validation Data Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Drying Drying under Vacuum Purification->Drying Sample_Prep Sample Weighing & Encapsulation Drying->Sample_Prep CHN_Analysis CHN Analyzer Measurement Sample_Prep->CHN_Analysis Comparison Compare Experimental vs. Theoretical % CHN_Analysis->Comparison Decision Deviation <= 0.4%? Comparison->Decision Pure Purity Confirmed Decision->Pure Yes Impure Further Purification Required Decision->Impure No

References

A Comparative Analysis of the Anti-inflammatory Potential of 4-Cyclopropoxybenzoic Acid and Established NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anti-inflammatory properties of 4-Cyclopropoxybenzoic acid against a panel of well-established non-steroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen, Diclofenac, Naproxen, and the COX-2 selective inhibitor, Celecoxib. While direct experimental data for this compound is not extensively available in the public domain, this document extrapolates its likely mechanistic pathways and presents a framework for its evaluation, benchmarked against the known performance of standard NSAIDs. The information herein is intended to guide further research and development in the field of novel anti-inflammatory agents.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of NSAIDs is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. A key metric for comparing the potency of these drugs is the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 isoforms. The following table summarizes the IC50 values for common NSAIDs. It is hypothesized that this compound would also exhibit inhibitory activity against these enzymes.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by NSAIDs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Selectivity Ratio
This compound Data Not AvailableData Not AvailableData Not Available
Ibuprofen12[1]80[1]0.15[1]
Diclofenac0.076[1]0.026[1]2.9[1]
NaproxenData Not AvailableData Not AvailableData Not Available
Celecoxib82[1]6.8[1]12[1]

Note: Lower IC50 values indicate greater potency. The selectivity ratio (COX-1 IC50 / COX-2 IC50) indicates the drug's relative preference for inhibiting COX-2 over COX-1. A higher ratio suggests greater COX-2 selectivity.

In vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents. This assay measures the ability of a compound to reduce swelling, a hallmark of acute inflammation.

Table 2: In Vivo Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model

Compound (Dose)Time Post-Carrageenan% Inhibition of Edema
This compound Data Not AvailableData Not Available
Ibuprofen (40 mg/kg)3 hSignificant reduction
Indomethacin (5 mg/kg)5 hSignificant reduction[2]

Note: The percentage of edema inhibition is a measure of the anti-inflammatory effect of the test compound compared to a control group.

Key Signaling Pathways in Inflammation

The anti-inflammatory action of NSAIDs is centered on the inhibition of the arachidonic acid cascade. Furthermore, the transcription factor NF-κB plays a pivotal role in regulating the expression of many pro-inflammatory genes.

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 platelet Platelet Aggregation cox1->platelet gastro Gastric Mucosa Protection cox1->gastro cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids NSAIDs (e.g., Ibuprofen, Diclofenac) nsaids->cox1 nsaids->cox2 coxibs COX-2 Inhibitors (e.g., Celecoxib) coxibs->cox2 cpa This compound (Hypothesized) cpa->cox1 cpa->cox2

Figure 1: Arachidonic Acid Pathway and NSAID Action.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS, TNF-α, IL-1β receptor Receptor lps->receptor ikk IKK Complex receptor->ikk Activation ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) nfkb_ikb NF-κB-IκBα Complex (Inactive) nfkb_ikb->ikk nfkb_active Active NF-κB nfkb_ikb->nfkb_active IκBα degradation nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Gene Transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_expression->cytokines cox2_in_path COX-2 gene_expression->cox2_in_path inos iNOS gene_expression->inos nsaids Some NSAIDs nsaids->ikk cpa This compound (Hypothesized) cpa->ikk

Figure 2: NF-κB Signaling Pathway in Inflammation.

Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of anti-inflammatory compounds. Below are outlines of key experimental methodologies.

In Vitro COX Inhibition Assay

This assay determines the potency of a compound to inhibit COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate. The change in absorbance is monitored to determine the rate of the reaction.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Heme cofactor.

  • Reaction buffer (e.g., Tris-HCl).

  • Arachidonic acid (substrate).

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Test compounds and reference NSAIDs.

  • Microplate reader.

Procedure:

  • Prepare solutions of enzymes, cofactors, and substrates in the reaction buffer.

  • Add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a microplate.

  • Add various concentrations of the test compound or reference NSAID to the respective wells. A control group with no inhibitor is also included.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD) over time.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

COX_Inhibition_Workflow start Start prepare Prepare Reagents (Enzyme, Substrate, Buffers) start->prepare plate Plate Enzyme (COX-1 or COX-2) and Heme prepare->plate add_compound Add Test Compound/ NSAID at various concentrations plate->add_compound add_substrate Add Arachidonic Acid (Initiate Reaction) add_compound->add_substrate measure Measure Absorbance (Kinetic Read) add_substrate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 end End determine_ic50->end

Figure 3: In Vitro COX Inhibition Assay Workflow.
Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for evaluating the anti-inflammatory activity of new compounds.[3][4]

Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.

Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a drug is measured by the reduction in paw volume.

Materials:

  • Wistar or Sprague-Dawley rats.

  • Carrageenan solution (1% w/v in saline).

  • Test compound and reference NSAID (e.g., Indomethacin).

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).

  • Plethysmometer for measuring paw volume.

Procedure:

  • Fast the animals overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, reference NSAID, or vehicle to the respective groups of animals (e.g., orally or intraperitoneally).

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measure the paw volume at different time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[2]

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Paw_Edema_Workflow start Start acclimatize Acclimatize Rats start->acclimatize initial_volume Measure Initial Paw Volume acclimatize->initial_volume administer_drug Administer Test Compound/ NSAID or Vehicle initial_volume->administer_drug induce_edema Inject Carrageenan into Hind Paw administer_drug->induce_edema measure_volume Measure Paw Volume at Time Intervals induce_edema->measure_volume calculate_inhibition Calculate % Inhibition of Edema measure_volume->calculate_inhibition end End calculate_inhibition->end

Figure 4: Carrageenan-Induced Paw Edema Workflow.
LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This in vitro assay is used to evaluate the effect of a compound on the production of pro-inflammatory cytokines.[5]

Objective: To determine the ability of a test compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines. The concentration of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Lipopolysaccharide (LPS).

  • Test compound and reference drug (e.g., Dexamethasone).

  • ELISA kits for specific cytokines (TNF-α, IL-6).

  • Microplate reader.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or reference drug for a specific period (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined incubation time (e.g., 24 hours). A control group without LPS stimulation and an LPS-only group are included.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Determine the percentage of inhibition of cytokine production for each concentration of the test compound.

Conclusion and Future Directions

The established NSAIDs—Ibuprofen, Diclofenac, Naproxen, and Celecoxib—exert their anti-inflammatory effects primarily through the inhibition of COX enzymes, thereby reducing prostaglandin synthesis. Their varying degrees of selectivity for COX-1 and COX-2 account for their different efficacy and side-effect profiles.

Based on its chemical structure as a benzoic acid derivative, it is plausible that this compound possesses anti-inflammatory properties and acts via similar mechanisms. To validate this hypothesis and establish a comprehensive profile of its anti-inflammatory activity, further experimental studies are imperative. The protocols and comparative data presented in this guide offer a robust framework for such investigations. Future research should focus on determining the in vitro COX inhibitory activity and in vivo anti-inflammatory efficacy of this compound, as well as its effects on key inflammatory pathways such as NF-κB signaling and cytokine production. These studies will be crucial in ascertaining its potential as a novel anti-inflammatory therapeutic agent.

References

Safety Operating Guide

Proper Disposal of 4-Cyclopropoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 4-Cyclopropoxybenzoic acid must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, treating it as hazardous chemical waste in accordance with general laboratory safety principles.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4]

II. Waste Characterization and Segregation

Key Principles for Segregation:

  • Acids: Store waste this compound separately from bases, cyanides, and sulfides.[7]

  • Incompatibles: Keep this waste away from strong oxidizing agents, strong bases, and reactive metals.[5][8] Mixing incompatible chemicals can lead to violent reactions, release of toxic gases, or fires.[7]

  • Halogenated vs. Non-Halogenated: If dissolved in a solvent, collect and segregate halogenated and non-halogenated solvent waste streams separately to facilitate proper disposal and minimize costs.

III. Step-by-Step Disposal Procedure
  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[9][10]

    • The container material should not react with the acid; high-density polyethylene (HDPE) or glass containers are generally suitable.[9][11] Avoid using metal containers.[7]

    • Ensure the container is in good condition, free from cracks or deterioration.[10]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[7][10]

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]

    • List all constituents and their approximate percentages if it is a mixed waste stream.[7]

    • Indicate the associated hazards (e.g., "Corrosive," "Irritant").

    • Record the accumulation start date (the date the first drop of waste enters the container).

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7]

    • The SAA must be under the control of the laboratory personnel.

    • Ensure secondary containment is used to capture any potential leaks.[10]

    • Keep the container closed at all times except when adding waste.[10]

    • Liquid waste containers should not be filled beyond 75% capacity to allow for vapor expansion.[11]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][12]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[5][13]

IV. Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and assess the situation. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills, if you are trained and it is safe to do so:

  • Wear appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep up the absorbed material and place it in a designated hazardous waste container.[2][14]

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

V. Quantitative Data Summary
ParameterGuidelineSource
pH of Waste for Drain Disposal Not Recommended; Treat as Hazardous Waste[6]
Container Fill Level (Liquids) Max 75% Capacity[11]
SAA Container Removal (Full) Within 3 days[7]
SAA Container Removal (Partially Full) Within 1 year[7]

Disposal Workflow Diagram

G cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Identify Waste (this compound) B 2. Select Compatible Waste Container A->B C 3. Label Container 'Hazardous Waste' & Contents B->C D 4. Add Waste to Container in Fume Hood C->D E 5. Seal Container Tightly D->E F 6. Store in Designated Satellite Accumulation Area (SAA) E->F G 7. Use Secondary Containment F->G H 8. Monitor Fill Level & Accumulation Date G->H I 9. Contact EHS for Pickup (When full or near time limit) H->I J 10. Professional Disposal (Approved Waste Plant) I->J Spill Spill Occurs Spill_Response Follow Emergency Spill Procedure Spill->Spill_Response Spill_Response->C Collect spill debris into new container

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 4-Cyclopropoxybenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the operational use and disposal of 4-Cyclopropoxybenzoic acid, ensuring a secure laboratory environment.

Hazard Profile and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive PPE plan is crucial.

Recommended Personal Protective Equipment:

Protection Type Specific Equipment Rationale
Eye Protection Chemical safety goggles or a face shieldTo prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To avoid skin contact and subsequent irritation.[1]
Body Protection Laboratory coatTo protect skin and clothing from accidental spills.
Respiratory Protection NIOSH-approved respiratorTo prevent inhalation of the powder, which may cause respiratory irritation.[1]

Operational Plan for Handling

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following step-by-step operational plan provides procedural guidance.

Pre-Operational Checks:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that all required PPE is readily available and in good condition.

  • Locate the nearest emergency eyewash station and safety shower.

Handling and Use:

  • Weighing:

    • Perform all weighing operations within a chemical fume hood to contain any airborne powder.

    • Use a dedicated, clean spatula and weighing vessel.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • When dissolving the solid, add the powder slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or water bath.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate solvent and cleaning agent.

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound and any grossly contaminated disposable materials (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound should be collected in a separate, labeled hazardous waste container for organic acids. Do not mix with other solvent waste streams unless compatible.

Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.

  • After rinsing, the container can be disposed of according to institutional guidelines for decontaminated lab waste.

Quantitative Data Summary

Property Value Source
Molecular Formula C₁₀H₁₀O₂PubChem[1]
Molecular Weight 162.18 g/mol PubChem[1]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area handling_weigh Weigh Compound prep_area->handling_weigh handling_dissolve Dissolve/Use handling_weigh->handling_dissolve cleanup_decon Decontaminate Area handling_dissolve->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Cyclopropoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.